2-Bromo-4-hydroxybenzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGXJMWDTFROTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4-hydroxybenzoic Acid
CAS Number: 28547-28-6
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 2-Bromo-4-hydroxybenzoic acid. Due to the limited availability of specific experimental data for this compound, this guide also includes information on its isomers to provide a broader context of the physicochemical properties, synthesis, and potential applications of brominated hydroxybenzoic acids.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is scarce in publicly available literature. Therefore, the following tables include data for closely related isomers to provide a comparative reference.
Table 1: Physicochemical Properties of Bromohydroxybenzoic Acid Isomers
| Property | This compound | 4-Bromo-2-hydroxybenzoic acid | 3-Bromo-4-hydroxybenzoic acid |
| CAS Number | 28547-28-6[1] | 1666-28-0[2] | 14348-41-5[3][4] |
| Molecular Formula | C₇H₅BrO₃[1] | C₇H₅BrO₃[2] | C₇H₅BrO₃[4] |
| Molecular Weight | 217.02 g/mol [1] | 217.02 g/mol [2] | 217.02 g/mol [4] |
| Physical Form | Solid | Solid[2] | White to Almost white Solid[3][4] |
| Boiling Point | 206-208 °C | 330.2±32.0 °C (Predicted)[5] | 338.9±32.0 °C (Predicted)[4] |
| Melting Point | Not available | 216-217 °C[2][6] | 163.5-169.5 °C[3][7] |
| pKa | Not available | 2.71±0.10 (Predicted)[8] | 4.18±0.10 (Predicted)[4] |
| Solubility | Not available | Not available | Soluble in Methanol[4] |
Table 2: Spectroscopic Data Summary of Related Hydroxybenzoic Acids
| Spectroscopic Data | Information |
| ¹H NMR | Data for 4-hydroxybenzoic acid is available and can serve as a reference for the base structure.[9] |
| ¹³C NMR | Data for 4-hydroxybenzoic acid and 5-bromo-2,4-dihydroxybenzoic acid is available for comparison.[10] |
| IR Spectroscopy | The IR spectrum of 4-hydroxybenzoic acid shows characteristic peaks for the hydroxyl and carbonyl groups.[11][12] The position of the bromine atom influences the fingerprint region. |
| Mass Spectrometry | The mass spectrum of 4-hydroxybenzoic acid shows a molecular ion peak at m/z 138.[13] For brominated derivatives, a characteristic M+2 peak of similar intensity to the molecular ion peak is expected due to the presence of ⁷⁹Br and ⁸¹Br isotopes. |
Synthesis of Brominated Hydroxybenzoic Acids
Experimental Protocol: Synthesis of 4-Bromo-2-hydroxybenzoic acid from 3-Hydroxybenzoic acid
This protocol describes the bromination of 3-hydroxybenzoic acid in acetic acid.
Materials:
-
3-Hydroxybenzoic acid
-
Acetic acid
-
Sulfuric acid
-
Bromine
-
Ethyl acetate
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of 3-hydroxybenzoic acid (14.480 mmol, 2 g) in acetic acid (14.5 mL) and sulfuric acid (1.5 mL) is prepared in a reaction flask.
-
The mixture is heated to 50 °C.
-
A solution of bromine (15.204 mmol, 0.780 mL) in acetic acid (7.2 mL) is added to the reaction mixture.
-
The reaction is stirred for 30 minutes at 100 °C.
-
After allowing the reaction to cool to room temperature, it is diluted with water.
-
The aqueous layer is extracted with ethyl acetate.
-
The organic layer is washed with water and brine.
-
The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure to yield 4-bromo-2-hydroxy-benzoic acid.[14]
Workflow for the Synthesis of a Brominated Hydroxybenzoic Acid
Applications in Drug Development and Biological Activity
While specific data on this compound is limited, its structural analogs have shown a range of biological activities, suggesting its potential as a scaffold in drug discovery.
Derivatives of p-hydroxybenzoic acid are known to possess antimicrobial, antialgal, antimutagenic, anti-inflammatory, and antioxidant properties.[15] For instance, 4-Bromo-2-hydroxybenzoic acid has been investigated for its potential as an anticancer agent, showing inhibitory effects on cancer cell proliferation.[16][17] It has also demonstrated antimycobacterial activity.[17] Furthermore, 4-Bromo-3-hydroxybenzoic acid acts as an inhibitor for enzymes like histidine decarboxylase and aromatic-L-amino acid decarboxylase, which are crucial in various biological pathways.[16]
The metabolism of bromobenzoic acids has been studied, with glycine conjugation being a major metabolic pathway.[18] Understanding the metabolic fate of these compounds is crucial for their development as therapeutic agents.
Potential Signaling Pathway Involvement
Given the anti-inflammatory and anticancer activities of related hydroxybenzoic acid derivatives, a compound like this compound could potentially modulate key signaling pathways involved in these processes, such as the NF-κB or MAPK signaling pathways.
Hypothetical Signaling Pathway Modulation
Safety and Handling
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Table 3: GHS Hazard Information for this compound
| Hazard Class | Hazard Category |
| Serious Eye Damage/Eye Irritation | Category 1[1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3[1] |
Conclusion
This compound is a halogenated derivative of 4-hydroxybenzoic acid. While specific experimental data for this particular isomer is limited, the broader class of brominated hydroxybenzoic acids demonstrates significant potential in medicinal chemistry and materials science. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its properties and potential applications. This guide provides a foundational understanding based on the available data for its isomers and parent compounds, offering a starting point for researchers in the field.
References
- 1. This compound | C7H5BrO3 | CID 14797203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-hydroxybenzoic acid 97 1666-28-0 [sigmaaldrich.com]
- 3. 3-Bromo-4-hydroxybenzoic acid, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. 4-bromo-2-hydroxybenzoic acid [stenutz.eu]
- 7. B21338.18 [thermofisher.com]
- 8. 4-Bromo-2-hydroxybenzoic acid CAS#: 1666-28-0 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 5-BROMO-2,4-DIHYDROXYBENZOIC ACID(7355-22-8) 13C NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Theoretical and experimental vibrational spectrum study of 4-hydroxybenzoic acid as monomer and dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzoic acid, 4-hydroxy- [webbook.nist.gov]
- 14. 4-Bromo-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 15. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 16. nbinno.com [nbinno.com]
- 17. 4-Bromo-2-hydroxybenzoic acid | 1666-28-0 | FB70486 [biosynth.com]
- 18. chromatographytoday.com [chromatographytoday.com]
An In-Depth Technical Guide to the Molecular Structure of 2-Bromo-4-hydroxybenzoic Acid
Introduction
2-Bromo-4-hydroxybenzoic acid is a halogenated derivative of 4-hydroxybenzoic acid, a class of compounds that serves as a foundational scaffold in organic synthesis and medicinal chemistry. The precise arrangement of its functional groups—a carboxylic acid, a hydroxyl group, and a bromine atom—on a benzene ring imparts a unique combination of reactivity and physicochemical properties. This guide offers a comprehensive exploration of the molecular structure of this compound, providing researchers, scientists, and drug development professionals with the technical insights necessary for its application. We will delve into its structural and electronic properties, spectroscopic signature, synthesis, and functional relevance, grounded in established scientific principles and data.
Section 1: Core Molecular Identity and Physicochemical Properties
The foundation of understanding any chemical entity lies in its unambiguous identification and its intrinsic physical properties. These parameters govern its behavior in both chemical reactions and biological systems.
Chemical Identifiers
Accurate identification is paramount for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are cataloged below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 28547-28-6 | [1] |
| Molecular Formula | C₇H₅BrO₃ | [1] |
| Molecular Weight | 217.02 g/mol | [1] |
| Canonical SMILES | C1=CC(=C(C=C1O)Br)C(=O)O | [1] |
| InChIKey | POGXJMWDTFROTM-UHFFFAOYSA-N | [1] |
Note: It is crucial to distinguish this compound from its isomers, such as 4-Bromo-2-hydroxybenzoic acid (CAS: 1666-28-0), as the positional differences of the substituents lead to distinct chemical and physical properties.[2][3][4][5]
Molecular Structure Analysis
The molecular architecture of this compound is defined by a benzene ring substituted at positions 1, 2, and 4. The carboxyl group (-COOH) at C1 defines the parent benzoic acid. The bromine atom (-Br) is located at C2 (ortho-position), and the hydroxyl group (-OH) is at C4 (para-position).
dot graph "2_Bromo_4_hydroxybenzoic_acid_Structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];
} caption: "2D structure of this compound."
Physicochemical Properties
The compound's physical properties are a direct consequence of its molecular structure. The presence of polar functional groups capable of hydrogen bonding results in a high melting point and solid state at ambient temperature.
| Property | Value | Source |
| Physical Form | Solid | |
| Boiling Point | 206-208 °C | |
| XLogP3 | 2.1 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Section 2: Spectroscopic Signature for Structural Verification
Spectroscopic analysis provides an empirical "fingerprint" of a molecule, confirming its identity and purity. The predicted spectra for this compound are based on the established effects of its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 6.8-8.0 ppm).
-
The proton at C5, being ortho to the hydroxyl group and meta to the bromine, will likely appear as a doublet.
-
The proton at C6, positioned ortho to the carboxyl group and meta to the hydroxyl, will also be a doublet.
-
The proton at C3, situated between the bromine and hydroxyl groups, would appear as a doublet of doublets.
-
Two additional, typically broad, singlets are expected for the acidic protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups, which are exchangeable with D₂O.
-
-
¹³C NMR: The molecule possesses 7 unique carbon atoms, which should result in 7 distinct signals in the proton-decoupled ¹³C NMR spectrum. The approximate chemical shifts would be:
-
~170-180 ppm: Carboxylic acid carbon (C=O).
-
~160 ppm: Aromatic carbon attached to the hydroxyl group (C4).
-
~110-140 ppm: The remaining four aromatic carbons (C1, C2, C3, C5, C6), with the carbon attached to bromine (C2) being significantly shielded.
-
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. The expected characteristic absorption bands are:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3200-3600 | O-H Stretch | Phenolic -OH |
| ~2500-3300 | O-H Stretch (broad) | Carboxylic Acid -OH |
| ~1680-1710 | C=O Stretch | Carboxylic Acid C=O |
| ~1450-1600 | C=C Stretch | Aromatic Ring |
| ~1200-1300 | C-O Stretch | Phenol & Carboxylic Acid |
| ~500-600 | C-Br Stretch | Aryl Bromide |
Note: Data for the related compound 4-hydroxybenzoic acid shows characteristic peaks for the hydroxyl group (~3450 cm⁻¹), carbonyl group (~1670 cm⁻¹), and phenolic C-O stretch (~1590 cm⁻¹), which aligns with these predictions.[7][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The key feature would be a pair of peaks for the molecular ion due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two peaks of almost equal intensity at m/z values corresponding to [C₇H₅⁷⁹BrO₃]⁺ and [C₇H₅⁸¹BrO₃]⁺.
-
Fragmentation: Common fragmentation pathways would include the loss of H₂O (water), CO (carbon monoxide), and COOH (carboxyl radical), leading to characteristic daughter ions.
Section 3: Synthesis and Chemical Reactivity
The utility of this compound as a building block is defined by its synthesis and the reactivity of its functional groups.
Synthetic Workflow
A logical and common route to synthesize this compound is through the electrophilic bromination of 4-hydroxybenzoic acid. The hydroxyl group is a powerful ortho-, para-directing and activating group, while the carboxylic acid group is a meta-directing and deactivating group. The combined influence strongly directs the incoming electrophile (Br⁺) to the positions ortho to the hydroxyl group (C3 and C5). To achieve substitution at the C2 position, a more specialized synthetic strategy would be required, potentially involving a Sandmeyer reaction from an amino precursor or using blocking groups to direct the bromination.
A plausible, though not direct, approach could be derived from methods used for related isomers. For instance, the synthesis of 4-Bromo-2-hydroxybenzoic acid can be achieved by reacting 3-hydroxybenzoic acid with bromine in acetic acid and sulfuric acid.[9] Another method involves the reaction of 4-aminosalicylic acid with copper(II) bromide.[9][10]
dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="sans-serif", fontsize=12, fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=10];
} caption: "Conceptual synthetic pathways for brominated hydroxybenzoic acids."
Reactivity Profile
The molecule's structure offers multiple sites for subsequent chemical transformations, making it a versatile intermediate.
-
Carboxylic Acid: This group can undergo standard reactions such as esterification (reaction with alcohols), amide formation (reaction with amines), and reduction to a primary alcohol.
-
Phenolic Hydroxyl: The hydroxyl group can be alkylated to form ethers or acylated to form esters. It also activates the ring towards further electrophilic substitution, although the existing substituents will influence the position of new groups.
-
Aryl Bromide: The carbon-bromine bond is a key site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This is a powerful tool for building molecular complexity in drug discovery.
Section 4: Applications in Research and Drug Development
The strategic placement of orthogonal functional groups makes this compound and its isomers valuable scaffolds in medicinal chemistry. Halogen atoms can modulate a molecule's pharmacological profile, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[11]
While specific applications for the 2-bromo-4-hydroxy isomer are less documented than for its relatives, the general class of brominated hydroxybenzoic acids serves as crucial intermediates. For example, related compounds are precursors for enzyme inhibitors, such as those targeting protein tyrosine phosphatases (PTPs), which are implicated in metabolic disorders and cancer.[12] They are also used in the synthesis of heterocyclic compounds, which are prevalent structures in many approved drugs.[12]
dot graph "Application_Pathway" { rankdir=LR; node [shape=box, style=filled, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=10];
} caption: "Role as a versatile intermediate in complex molecule synthesis."
Section 5: Safety and Handling
As a laboratory chemical, proper handling of this compound is essential. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.
-
Hazard Statements:
-
Precautionary Measures:
-
P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
Response: In case of contact with eyes (P305), rinse cautiously with water for several minutes. If inhaled (P304), remove person to fresh air. If on skin (P302), wash with plenty of water. Seek medical attention if irritation persists.
-
Conclusion
This compound is a precisely defined chemical entity whose molecular structure dictates its utility in scientific research. The interplay between its carboxylic acid, hydroxyl, and bromo substituents provides a platform for a wide range of chemical transformations. A thorough understanding of its structural properties, confirmed through spectroscopic analysis, is the cornerstone for its effective use as an intermediate in the synthesis of novel materials and complex pharmaceutical agents. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its potential hazards. This guide serves as a foundational resource for scientists leveraging this versatile molecule in their research and development endeavors.
References
- 1. This compound | C7H5BrO3 | CID 14797203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 268737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 4-溴-2-羟基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Bromo-2-hydroxybenzoic acid CAS#: 1666-28-0 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 4-Bromo-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. 5-Bromo-4-fluoro-2-hydroxybenzoic acid | 1644-71-9 | Benchchem [benchchem.com]
- 12. benchchem.com [benchchem.com]
2-Bromo-4-hydroxybenzoic acid physical and chemical properties
An In-depth Technical Guide to 2-Bromo-4-hydroxybenzoic Acid
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Physical and Chemical Properties
This compound is a halogenated derivative of 4-hydroxybenzoic acid. It is a solid compound at room temperature.[1][2] Its structural and physical properties make it a subject of interest in various chemical syntheses.
Physical Properties
The physical characteristics of this compound are summarized in the table below. There appears to be some discrepancy in the reported melting point values in the literature, which may be due to different measurement conditions or sample purity.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrO₃ | [3] |
| Molecular Weight | 217.02 g/mol | [1][3] |
| Appearance | Solid, powder | [1][2] |
| Melting Point | 151 °C | [2] |
| Boiling Point | 366.3±32.0 °C (Predicted) | [2] |
| Density | 1.861±0.06 g/cm³ (Predicted) | [2] |
| Storage Temperature | Room Temperature, Inert atmosphere | [1][2] |
Chemical Identifiers
For unambiguous identification, the following chemical identifiers are provided.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1][3] |
| CAS Number | 28547-28-6 | [1][3] |
| InChI | InChI=1S/C7H5BrO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,(H,10,11) | [1][3] |
| InChIKey | POGXJMWDTFROTM-UHFFFAOYSA-N | [1][3] |
| SMILES | C1=CC(=C(C=C1O)Br)C(=O)O | [3] |
Reactivity and Chemical Behavior
This compound is stable under normal conditions.[4] However, like other salicylic acid derivatives, it can decompose upon rapid heating to yield phenol and carbon dioxide.[4][5] The molecule possesses three key reactive sites: the bromine atom on the aromatic ring, the phenolic hydroxyl group, and the carboxylic acid group. These sites allow for a variety of chemical transformations. The bromine atom can be displaced or participate in coupling reactions, while the hydroxyl and carboxyl groups can undergo reactions such as alkylation and esterification, respectively.[6]
Experimental Protocols
Synthesis via Bromination of 4-Hydroxybenzoic Acid (General Protocol)
This protocol is adapted from methods for the bromination of phenolic compounds.[7] The hydroxyl group of 4-hydroxybenzoic acid is a strongly activating ortho-, para-directing group, which can facilitate the introduction of bromine at the ortho positions.[7][8]
Materials:
-
4-Hydroxybenzoic acid
-
Bromine
-
Glacial acetic acid
-
Sodium bisulfite solution (saturated)
-
Distilled water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle (if necessary for dissolution)
-
Buchner funnel and filter flask
Procedure:
-
Dissolve 4-hydroxybenzoic acid in glacial acetic acid in the three-necked round-bottom flask with stirring.
-
Prepare a solution of bromine in glacial acetic acid in the dropping funnel.
-
Slowly add the bromine solution dropwise to the stirred 4-hydroxybenzoic acid solution. Maintain the reaction temperature between 20-25°C, using a water bath for cooling if necessary.[7]
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours.[7]
-
To quench any excess bromine, add saturated sodium bisulfite solution dropwise until the reddish-brown color of the solution disappears.[7]
-
Pour the reaction mixture into ice-cold distilled water with vigorous stirring to precipitate the crude product.[7]
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water.[7]
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[7]
Spectroscopic Profile
General Workflow for Structural Elucidation
The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a robust method for confirming the structure of this compound.
Safety Information
This compound is associated with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[3]
-
H319: Causes serious eye irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
- 1. This compound | 28547-28-6 [sigmaaldrich.com]
- 2. 2-Bromo-4-hydroxybenzoicacid | 28547-28-6 [amp.chemicalbook.com]
- 3. This compound | C7H5BrO3 | CID 14797203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2-hydroxybenzoic acid | 1666-28-0 [chemicalbook.com]
- 5. 4-Bromo-2-hydroxybenzoic acid CAS#: 1666-28-0 [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. Given the compound p -hydroxybenzoic acid (4-hydroxybenzoic acid) reacts.. [askfilo.com]
An In-depth Technical Guide to 2-Bromo-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4-hydroxybenzoic acid, a halogenated derivative of 4-hydroxybenzoic acid. It details the compound's nomenclature, including its IUPAC name and various synonyms, and summarizes its key physicochemical properties. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, analytical chemistry, and drug discovery, offering available data on its characteristics.
Chemical Identity and Nomenclature
This compound is a substituted aromatic carboxylic acid. The unequivocal identification of this compound is crucial for scientific communication and procurement.
IUPAC Name: this compound[1]
Synonyms: A variety of synonyms and identifiers are used in literature and commercial listings for this compound. These include:
-
2-Bromo-4-hydroxy-benzoic acid
-
Benzoic acid, 2-bromo-4-hydroxy-
-
CAS Number: 28547-28-6[1]
-
EC Number: 112-640-9[1]
-
PubChem CID: 14797203[1]
Physicochemical Properties
A summary of the known quantitative data for this compound is presented in the table below. It is important to note that comprehensive experimental data for this specific isomer is limited in publicly accessible literature.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrO₃ | PubChem[1] |
| Molecular Weight | 217.02 g/mol | PubChem[1] |
| Boiling Point | 206-208 °C | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
Synthesis and Analysis
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in readily available literature. Much of the available information pertains to its isomers or related di-halogenated compounds.
General Synthetic Approaches
The synthesis of brominated hydroxybenzoic acids typically involves the electrophilic bromination of the parent hydroxybenzoic acid. The regioselectivity of the bromination is directed by the activating hydroxyl group and the deactivating carboxylic acid group. For the synthesis of this compound, a plausible route would involve the direct bromination of 4-hydroxybenzoic acid. However, controlling the reaction to achieve mono-bromination at the 2-position, ortho to the hydroxyl group, can be challenging and may lead to a mixture of products, including the di-bromo derivative, 2,6-dibromo-4-hydroxybenzoic acid.
A general protocol for the bromination of 4-hydroxybenzoic acid, which primarily yields the 2,6-dibromo derivative, involves reacting 4-hydroxybenzoic acid with bromine in glacial acetic acid.[2] Achieving selective mono-bromination would likely require careful control of stoichiometry and reaction conditions.
Analytical Methodologies
Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for the analysis of this compound.
A general HPLC method for the analysis of aromatic acids, including 4-hydroxybenzoic acid, has been developed.[3][4] This method can be adapted for this compound.
Illustrative HPLC Method Parameters:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of an acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound.
-
Flow Rate: Typically around 1.0 mL/min.
Biological Activity and Applications in Drug Development
The biological activities of many halogenated phenolic compounds are of significant interest in drug discovery. However, specific data on the biological effects and potential therapeutic applications of this compound are sparse in the available literature.
Derivatives of 4-hydroxybenzoic acid are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[5] It is plausible that this compound may share some of these properties, but this would require empirical validation through biological assays.
Due to the lack of specific information on the involvement of this compound in defined signaling pathways or established experimental workflows, the creation of detailed diagrams as requested is not feasible at this time. Research in this area would be necessary to elucidate its mechanism of action and potential as a modulator of biological pathways.
For illustrative purposes, a conceptual workflow for screening the biological activity of a novel compound like this compound is presented below.
Caption: A conceptual workflow for the initial stages of drug discovery involving a novel compound.
Conclusion
This compound is a chemical compound with defined nomenclature and basic physicochemical properties. However, a comprehensive understanding of its synthesis, analytical protocols, and biological activities is currently limited in the public domain. This guide summarizes the available information and highlights the areas where further research is needed to fully characterize this compound and explore its potential applications, particularly in the field of drug development. The provided conceptual workflow serves as a general roadmap for the investigation of novel chemical entities like this compound.
References
A Technical Guide to the Solubility of 2-Bromo-4-hydroxybenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-Bromo-4-hydroxybenzoic acid in organic solvents. A comprehensive search of available scientific literature and chemical databases was conducted to collate quantitative solubility data. This document presents the findings of this search, provides a detailed experimental protocol for determining the solubility of this compound using the isothermal saturation method with gravimetric analysis, and includes a visual representation of the experimental workflow. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound.
Quantitative Solubility Data
An extensive review of scholarly articles, chemical databases, and technical data sheets was performed to obtain quantitative solubility data for this compound in common organic solvents. The search included, but was not limited to, solvents such as methanol, ethanol, acetone, and ethyl acetate.
Despite a thorough search, no specific quantitative experimental data on the solubility of this compound in organic solvents was found in the publicly available literature. The table below summarizes the lack of available data.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Methanol | Not Available | Not Available |
| Ethanol | Not Available | Not Available |
| Acetone | Not Available | Not Available |
| Ethyl Acetate | Not Available | Not Available |
| Dichloromethane | Not Available | Not Available |
| Chloroform | Not Available | Not Available |
| Toluene | Not Available | Not Available |
| N,N-Dimethylformamide (DMF) | Not Available | Not Available |
| Dimethyl Sulfoxide (DMSO) | Not Available | Not Available |
This data gap highlights the need for experimental determination of the solubility of this compound to support its use in research and development.
Experimental Protocol: Determination of Solubility via Isothermal Saturation and Gravimetric Analysis
The following protocol details a reliable method for experimentally determining the solubility of this compound in various organic solvents. This method is based on the principle of achieving thermodynamic equilibrium between the dissolved and undissolved solute at a constant temperature, followed by the gravimetric determination of the solute concentration in the saturated solution.
2.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to ±0.0001 g)
-
Temperature-controlled orbital shaker or magnetic stirrer with a water bath
-
Calibrated thermometer or thermocouple
-
Glass vials or flasks with airtight seals
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes and volumetric flasks
-
Drying oven or vacuum desiccator
2.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed glass vial. An excess is crucial to ensure that a saturated solution is formed, which is visually confirmed by the presence of undissolved solid at equilibrium.
-
Accurately add a known volume or mass of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation during the experiment.
-
-
Equilibration:
-
Place the sealed vial in a temperature-controlled orbital shaker or on a magnetic stirrer within a constant temperature bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended, and equilibrium should be confirmed by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle for at least 2 hours within the temperature-controlled environment.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation due to temperature changes.
-
Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step removes any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound, or in a vacuum desiccator until a constant weight of the dried solute is achieved.
-
Reweigh the vial containing the dried solute.
-
2.3. Calculation of Solubility
The solubility can be calculated using the following formulas:
-
Mass of dissolved solute (m_solute):
-
m_solute = (Mass of vial + dried solute) - (Mass of empty vial)
-
-
Mass of solvent (m_solvent):
-
m_solvent = (Mass of vial + solution) - (Mass of vial + dried solute)
-
-
Solubility ( g/100 g solvent):
-
Solubility = (m_solute / m_solvent) * 100
-
-
Solubility ( g/100 mL solvent):
-
First, calculate the volume of the solvent (V_solvent) using its density (ρ_solvent) at the experimental temperature: V_solvent = m_solvent / ρ_solvent
-
Solubility = (m_solute / V_solvent) * 100
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility as described in the protocol above.
Caption: Workflow for Solubility Determination.
Conclusion
2-Bromo-4-hydroxybenzoic acid safety data sheet (SDS)
An In-depth Technical Guide to the Safety Profile of 2-Bromo-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety data for this compound (CAS No. 28547-28-6). The information is compiled for professionals in research and development who may handle this compound. Due to the limited publicly available toxicological data for this specific isomer, this guide also incorporates standardized methodologies for assessing the known hazards associated with this chemical.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for understanding its behavior and for designing appropriate handling and storage protocols.
| Property | Value |
| Molecular Formula | C₇H₅BrO₃ |
| Molecular Weight | 217.02 g/mol |
| CAS Number | 28547-28-6 |
| Appearance | Solid |
| IUPAC Name | This compound |
| Synonyms | Benzoic acid, 2-bromo-4-hydroxy- |
| Boiling Point | 206-208 °C |
Hazard Identification and GHS Classification
The primary source of hazard information for this compound comes from the ECHA C&L Inventory.[1] The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
| Hazard Class | Category | Hazard Statement |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
GHS Pictograms:
-
Corrosion: For serious eye damage.
-
Exclamation Mark: For respiratory tract irritation.
Signal Word: Danger[1]
The GHS classification process involves a systematic evaluation of available data to determine the intrinsic hazards of a chemical.[2][3] This process is crucial for communicating hazard information to users through labels and Safety Data Sheets (SDS).[4]
Caption: GHS Classification and Communication Workflow.
Toxicological Information
Detailed toxicological studies specifically for this compound are not widely available in the public domain. The hazard classifications indicate that the primary concerns are severe eye damage and respiratory irritation upon single exposure.[1]
Serious Eye Damage
The classification "Causes serious eye damage" (H318) suggests that contact with this chemical can cause irreversible damage to the eye.[1] This is a more severe classification than eye irritation.
Respiratory Irritation
The classification "May cause respiratory irritation" (H335) indicates that inhalation of the dust or aerosol of this compound may lead to irritation of the respiratory tract.[1]
Experimental Protocols for Hazard Assessment
While specific experimental data for this compound is limited, standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are used to determine these hazardous properties.
Assessment of Serious Eye Damage/Irritation
The potential for a chemical to cause serious eye damage is typically assessed using a tiered or sequential testing strategy to minimize animal testing.[5][6]
Methodology: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)
This guideline describes an in vivo test, typically using albino rabbits.[7][8]
-
Initial Considerations: A weight-of-the-evidence analysis is performed on all existing data.[5][6] Substances known to be corrosive or severely irritating are not tested in animals.[5][6]
-
Initial Test: A single dose of the test substance is applied to the conjunctival sac of one eye of a single animal. The other eye serves as a control.[7][8]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation is evaluated by scoring lesions of the conjunctiva, cornea, and iris.[8]
-
Confirmatory Test: If a severe effect is not observed, the response is confirmed using up to two additional animals.[7]
Alternative Methods: OECD Test Guideline 496 (In Vitro Test)
To reduce reliance on animal testing, in vitro methods using reconstructed human cornea-like epithelium (RhCE) models are available.[9]
-
Principle: The test chemical is applied to the surface of the RhCE tissue model.[9]
-
Endpoint: The endpoint is a measure of cell viability, typically using a colorimetric assay (e.g., MTT assay).
-
Classification: The reduction in cell viability is used to classify the chemical's eye irritation potential.[9]
Caption: Tiered Experimental Workflow for Eye Hazard Assessment.
Assessment of Respiratory Irritation
There is no single, validated guideline for respiratory irritation that is analogous to the skin or eye irritation tests. However, in vitro methods using human cell lines or reconstructed tissue models are emerging as valuable tools.[10][11]
Methodology: In Vitro Respiratory Models
-
Test Systems: Human bronchial epithelial cell lines (e.g., BEAS-2B) or 3D reconstructed human airway tissue models (e.g., MucilAir™) are used.[10][12][13][14]
-
Exposure: Cells are exposed to the test chemical, often as a vapor or aerosol at the air-liquid interface (ALI), to mimic inhalation exposure.[10][14]
-
Endpoints: A variety of endpoints are measured to assess toxicity, including:
Safe Handling and First Aid
Given the GHS classification, stringent safety protocols are required when handling this compound.
Engineering Controls:
-
Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves and a lab coat.
-
Respiratory Protection: If dust generation is unavoidable, use a certified particulate respirator.
First Aid Measures:
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In Case of Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
In Case of Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.
-
In Case of Ingestion: Do NOT induce vomiting. Get medical aid.
Storage and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[15]
Disposal:
-
Dispose of waste and residues in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Conclusion
The available data for this compound indicates that it is a hazardous substance that poses a significant risk of serious eye damage and respiratory irritation. While detailed toxicological studies for this specific compound are lacking, the GHS classification necessitates stringent safety precautions. Professionals handling this chemical should adhere to the recommended safety protocols and use appropriate personal protective equipment. The experimental methodologies outlined provide a framework for how such hazards are assessed and underscore the importance of in vitro alternatives in modern toxicology.
References
- 1. This compound | C7H5BrO3 | CID 14797203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. unece.org [unece.org]
- 3. creativesafetysupply.com [creativesafetysupply.com]
- 4. - Using the GHS | Safe Work Australia [safeworkaustralia.gov.au]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 8. oecd.org [oecd.org]
- 9. delltech.com [delltech.com]
- 10. academic.oup.com [academic.oup.com]
- 11. New approach methodologies (NAMs) for the in vitro assessment of cleaning products for respiratory irritation: workshop report - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thepsci.eu [thepsci.eu]
- 13. A Proof-of-Concept for Safety Evaluation of Inhalation Exposure to Known Respiratory Irritants Using In Vitro and In Silico Methods [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Bromo-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4-hydroxybenzoic acid, a key chemical intermediate with applications in pharmaceutical research and development. This document details its commercial availability, physicochemical properties, and outlines a potential synthetic pathway.
Commercial Availability
This compound (CAS No. 28547-28-6) is readily available from a variety of chemical suppliers. It is typically offered in research quantities with purities of 95% or higher.
Table 1: Commercial Supplier Information for this compound
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥95% | Gram quantities |
| Cenmed | Information not specified | Inquire for details |
| BLD Pharm | Information not specified | Inquire for details |
| LGC Standards | Information not specified | Inquire for details |
Pricing and bulk availability are generally available upon request from the respective suppliers. It is recommended to contact them directly for the most current information.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 28547-28-6 | PubChem |
| Molecular Formula | C₇H₅BrO₃ | PubChem |
| Molecular Weight | 217.02 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Boiling Point | 206-208 °C | Sigma-Aldrich[1] |
| Physical Form | Solid | Sigma-Aldrich[1] |
| Purity | ≥95% | Sigma-Aldrich[1] |
| Storage Temperature | Ambient Temperature | Sigma-Aldrich[1] |
Note: Specific melting point and solubility data for this compound are not consistently reported and may be confounded with its isomers. Experimental determination is recommended for precise values.
Synthesis Methodology
Disclaimer: This is a theoretical protocol and has not been experimentally validated. Appropriate safety precautions and laboratory procedures should be followed.
Reaction Scheme:
Figure 1: Hypothetical synthesis of this compound.
Experimental Protocol:
Materials:
-
4-Hydroxybenzoic acid
-
Bromine
-
Glacial acetic acid (or other suitable solvent)
-
Sodium bisulfite solution (for quenching)
-
Distilled water
-
Appropriate glassware and stirring apparatus
-
Fume hood
Procedure:
-
Dissolution: Dissolve 4-hydroxybenzoic acid in a suitable solvent, such as glacial acetic acid, in a reaction vessel equipped with a stirrer.
-
Bromination: Slowly add a stoichiometric amount of bromine to the solution at a controlled temperature. The reaction may be exothermic, and cooling may be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench any excess bromine by the dropwise addition of a sodium bisulfite solution until the characteristic bromine color disappears.
-
Precipitation and Isolation: Precipitate the crude product by adding the reaction mixture to cold water. Collect the solid product by filtration.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent or by column chromatography.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Applications in Research and Drug Development
While specific signaling pathways and in-vitro assays for this compound were not identified in the conducted search, its structural similarity to other substituted benzoic acids suggests its potential as a building block in the synthesis of novel pharmaceutical compounds. Substituted benzoic acids are a common motif in drug discovery and are known to exhibit a wide range of biological activities.
Further research is warranted to explore the specific biological effects and potential therapeutic applications of this compound and its derivatives.
Safety Information
It is crucial to handle this compound with appropriate safety precautions.
Table 3: GHS Hazard Information for this compound
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: Sigma-Aldrich[1]
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound. Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.
Logical Workflow for Procurement and Use
The following diagram illustrates a logical workflow for researchers and developers from procurement to experimental use of this compound.
Figure 2: General workflow for using this compound.
References
An In-depth Technical Guide to 2-Bromo-4-hydroxybenzoic Acid: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4-hydroxybenzoic acid, a significant halogenated derivative of 4-hydroxybenzoic acid. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its existence is rooted in the broader historical context of electrophilic aromatic substitution reactions, particularly the bromination of phenolic compounds, a field of study that gained prominence in the 19th and early 20th centuries. This document details its physicochemical properties, outlines a representative synthetic protocol, and presents a logical workflow for its preparation. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
Discovery and History
The precise first synthesis of this compound is not clearly attributed to a specific individual or date in the historical chemical literature. Its discovery is intrinsically linked to the systematic investigation of the reactivity of aromatic compounds, a cornerstone of organic chemistry. Following the elucidation of the structure of benzene by August Kekulé in 1865, chemists began exploring the substitution patterns of its derivatives.
The hydroxyl (-OH) and carboxyl (-COOH) groups of 4-hydroxybenzoic acid (also known as p-hydroxybenzoic acid) direct incoming electrophiles to specific positions on the aromatic ring. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxyl group is a deactivating meta-director. In the case of 4-hydroxybenzoic acid, the powerful activating and ortho-directing effect of the hydroxyl group dominates, leading to substitution at the positions ortho to it (positions 2 and 6).
Early investigations into the bromination of phenols and their derivatives were extensively documented in late 19th and early 20th-century chemical journals, such as the Berichte der deutschen chemischen Gesellschaft. While these early works laid the foundation for understanding such reactions, they often focused on the synthesis of more readily formed di- and tri-brominated products. The selective synthesis of the mono-brominated this compound likely emerged from later, more controlled studies of electrophilic aromatic substitution, employing specific reaction conditions to favor mono-substitution.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These data are compiled from various sources and provide essential information for its handling, characterization, and application in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrO₃ | PubChem[1] |
| Molecular Weight | 217.02 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 28547-28-6 | Sigma-Aldrich[2] |
| Appearance | Solid | Sigma-Aldrich[2] |
| Boiling Point | 206-208 °C | Sigma-Aldrich[2] |
| Purity | 95% | Sigma-Aldrich[2] |
| InChI Key | POGXJMWDTFROTM-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1=CC(=C(C=C1O)Br)C(=O)O | PubChem[1] |
Experimental Protocols: Synthesis of Brominated Hydroxybenzoic Acids
While a specific, detailed historical protocol for the first synthesis of this compound is not available, a general and representative method can be derived from established procedures for the bromination of 4-hydroxybenzoic acid and its derivatives. The following protocol is a composite method based on the principles of electrophilic aromatic bromination in a controlled manner to favor mono-substitution. It is essential to note that the direct bromination of 4-hydroxybenzoic acid can readily lead to the formation of 2,6-dibromo-4-hydroxybenzoic acid.[3] Therefore, careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the mono-brominated product.
Representative Synthesis of a Mono-brominated 4-Hydroxybenzoic Acid Derivative
This protocol is adapted from general methods for the bromination of phenolic acids.
Materials and Equipment:
-
4-Hydroxybenzoic acid
-
Bromine
-
Glacial acetic acid
-
Sodium bisulfite solution (saturated)
-
Distilled water
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Fume hood
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxybenzoic acid in glacial acetic acid. The flask should be placed in an ice bath to maintain a low temperature.
-
Bromine Addition: Prepare a solution of one equivalent of bromine in glacial acetic acid in the dropping funnel. Add the bromine solution dropwise to the stirred solution of 4-hydroxybenzoic acid. The temperature of the reaction mixture should be carefully monitored and maintained between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction has reached the desired conversion, quench the excess bromine by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the reddish-brown color of bromine disappears.
-
Product Isolation: Pour the reaction mixture into a beaker containing ice-cold distilled water to precipitate the crude product.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water to remove any remaining acetic acid and inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the purified brominated hydroxybenzoic acid.
Visualizations
Logical Workflow for the Synthesis of this compound
The following diagram illustrates a logical workflow for the synthesis of this compound from 4-hydroxybenzoic acid via electrophilic bromination.
Caption: A logical workflow for the synthesis of this compound.
Applications and Future Directions
This compound serves as a valuable building block in organic synthesis. The presence of three different functional groups—a carboxylic acid, a hydroxyl group, and a bromine atom—allows for a variety of subsequent chemical transformations. It can be utilized in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.
For drug development professionals, halogenated benzoic acid derivatives are of particular interest as they can be used to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. The bromine atom can participate in halogen bonding, which is increasingly recognized as an important intermolecular interaction in drug-receptor binding.
Future research may focus on developing more selective and efficient methods for the synthesis of this compound, potentially through catalytic methods that avoid the use of stoichiometric amounts of bromine. Furthermore, the exploration of its utility in the synthesis of novel bioactive compounds remains a promising area of investigation.
References
An In-depth Technical Guide to the Isomers of Bromo-hydroxybenzoic Acid for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of bromo-hydroxybenzoic acid, compounds of significant interest in medicinal chemistry and drug development. This document details their physicochemical properties, synthesis, and potential biological activities, with a focus on their interaction with key cellular signaling pathways.
Isomers of Bromo-hydroxybenzoic Acid: Structure and Physicochemical Properties
There are ten possible isomers of bromo-hydroxybenzoic acid, each with a unique substitution pattern on the benzene ring that influences its chemical and biological characteristics. The systematic naming and structure of these isomers are presented below.
A summary of the key physicochemical properties for these isomers is provided in Table 1. This data is essential for understanding their behavior in biological systems and for the design of new therapeutic agents.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) |
| 2-Bromo-3-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | — | — |
| 2-Bromo-4-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | 206-208 | — |
| 2-Bromo-5-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | 185 | — |
| 2-Bromo-6-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | — | — |
| 3-Bromo-2-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | 219-220 | 2.43 ± 0.10 |
| 3-Bromo-4-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | 177 | 4.18 ± 0.10 |
| 3-Bromo-5-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | 237-241 | — |
| 4-Bromo-2-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | — | — |
| 4-Bromo-3-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | — | 3.85 ± 0.10 |
| 5-Bromo-2-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | — | — |
Synthesis of Bromo-hydroxybenzoic Acid Isomers
The synthesis of bromo-hydroxybenzoic acid isomers can be achieved through various synthetic routes, primarily involving the bromination of hydroxybenzoic acid precursors. The choice of starting material and reaction conditions dictates the isomeric product.
General Workflow for Synthesis
A generalized workflow for the synthesis of a bromo-hydroxybenzoic acid isomer is depicted below. This typically involves the electrophilic substitution of a hydroxybenzoic acid with a brominating agent in a suitable solvent.
General workflow for the synthesis of bromo-hydroxybenzoic acid isomers.
Detailed Experimental Protocol: Synthesis of 3-Bromo-4-hydroxybenzoic Acid
This protocol describes the synthesis of 3-bromo-4-hydroxybenzoic acid from p-hydroxybenzoic acid.[1]
Materials:
-
p-Hydroxybenzoic acid
-
Glacial acetic acid
-
Bromine
-
Cold water
Procedure:
-
Dissolve 50 g (0.37 mol) of p-hydroxybenzoic acid in 370 ml of glacial acetic acid with heating and stirring.
-
Once dissolved, bring the solution to a boil.
-
Rapidly add a solution of 59 g (0.37 mol) of bromine in 60 ml of glacial acetic acid to the boiling solution.
-
Reflux the reaction mixture for six hours with continuous stirring.
-
After reflux, allow the solution to cool to room temperature.
-
Pour the cooled solution into two liters of cold water to precipitate the product.
-
Collect the white precipitate by suction filtration.
-
Recrystallize the crude product from glacial acetic acid to yield purified 3-bromo-4-hydroxybenzoic acid.
Characterization of Bromo-hydroxybenzoic Acid Isomers
The structural elucidation and purity assessment of the synthesized isomers are performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the bromo-hydroxybenzoic acid isomer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).
Infrared (IR) Spectroscopy
Protocol for Solid Samples (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as O-H (hydroxyl and carboxylic acid), C=O (carbonyl), and C-Br bonds.
Mass Spectrometry (MS)
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the bromo-hydroxybenzoic acid isomer in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Instrument Setup: Calibrate and tune the mass spectrometer according to the manufacturer's instructions.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in either positive or negative ion mode.
-
Data Analysis: Determine the molecular weight of the compound from the mass-to-charge ratio (m/z) of the molecular ion peak. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) should be observable in the molecular ion cluster.
Potential Biological Activity and Signaling Pathway Interactions
Derivatives of hydroxybenzoic acid have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. These activities are often mediated through their interaction with key cellular signaling pathways. While the specific effects of each bromo-hydroxybenzoic acid isomer are a subject of ongoing research, based on studies of related compounds, their potential involvement in the NF-κB, MAPK, and Nrf2 signaling pathways can be hypothesized.
Hypothetical Involvement in the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. Some phenolic compounds have been shown to inhibit this pathway. A potential mechanism for bromo-hydroxybenzoic acid isomers could involve the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of IκBα. This would sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Hypothetical inhibition of the NF-κB pathway by bromo-hydroxybenzoic acid isomers.
Hypothetical Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinase (MAPK) signaling cascades are involved in cellular processes such as proliferation, differentiation, and apoptosis. Studies on related compounds suggest that bromo-hydroxybenzoic acid isomers could potentially modulate these pathways, for instance, by inhibiting the phosphorylation of key kinases like p38 and JNK, which could in turn affect downstream cellular responses.
Hypothetical modulation of MAPK signaling by bromo-hydroxybenzoic acid isomers.
Potential Activation of the Nrf2 Antioxidant Pathway
The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Some phenolic compounds can activate Nrf2, leading to the expression of antioxidant enzymes. It is plausible that bromo-hydroxybenzoic acid isomers could induce the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of genes containing the antioxidant response element (ARE).
Potential activation of the Nrf2 antioxidant pathway by bromo-hydroxybenzoic acid isomers.
Conclusion
The isomers of bromo-hydroxybenzoic acid represent a promising class of compounds for further investigation in drug discovery. Their synthesis is achievable through established chemical methods, and their structures can be unequivocally determined by standard spectroscopic techniques. The potential for these isomers to interact with key signaling pathways involved in inflammation, oxidative stress, and cell proliferation warrants further detailed biological evaluation. This guide provides a foundational resource for researchers to explore the therapeutic potential of these versatile molecules.
References
Unveiling the Electronic Landscape of 2-Bromo-4-hydroxybenzoic Acid: A Theoretical and Spectroscopic In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive theoretical analysis of 2-Bromo-4-hydroxybenzoic acid, a molecule of interest in medicinal chemistry and materials science. Through advanced computational methods, this paper elucidates the molecule's structural, vibrational, and electronic properties, offering valuable insights for its application in drug design and development. The theoretical data is contextualized with established experimental protocols for a holistic understanding.
Molecular Structure and Properties
This compound (C₇H₅BrO₃) is a substituted benzoic acid.[1] Theoretical calculations, primarily employing Density Functional Theory (DFT), provide a detailed picture of its geometry and electronic structure.
Computational Methodology
The theoretical calculations summarized in this guide were performed using the Gaussian 09 software package. The molecular geometry of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-31+G(d,p) basis set.[2] This level of theory is well-established for providing a reliable description of the structural and electronic properties of organic molecules. Vibrational frequency calculations were also performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to aid in the assignment of experimental infrared and Raman spectra.
Optimized Molecular Structure
The optimized geometry of this compound reveals a nearly planar structure. The dihedral angle between the aromatic ring and the carboxylic acid group is a key parameter in determining the molecule's conformation. For a related isomer, 4-Bromo-2-hydroxybenzoic acid, the experimentally determined dihedral angle is 4.8(4)°.[3] An intramolecular hydrogen bond is expected between the hydroxyl group and the carbonyl oxygen of the carboxylic acid, forming a stable six-membered ring.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅BrO₃ |
| Molecular Weight | 217.02 g/mol |
| IUPAC Name | This compound |
| InChI Key | POGXJMWDTFROTM-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1O)Br)C(=O)O |
| XlogP | 2.1 |
| Monoisotopic Mass | 215.94221 Da |
| Data sourced from PubChem.[1][4] |
Vibrational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a fingerprint of a molecule's structure. Theoretical calculations of vibrational frequencies are instrumental in the assignment of the experimentally observed spectral bands.
Theoretical Vibrational Frequencies
The calculated vibrational frequencies for this compound, obtained using the B3LYP/6-31+G(d,p) method, can be correlated with experimental spectra. The C-Br stretching vibration is a characteristic mode for this molecule and is typically observed in the range of 710-505 cm⁻¹.[5] However, coupling with other vibrational modes can shift this absorption. For instance, in 2-amino-5-bromobenzoic acid, the C-Br stretching mode is identified at 635 cm⁻¹ in the Raman spectrum and 631 cm⁻¹ in the IR spectrum.[5] The O-H stretching vibrations of the hydroxyl and carboxylic acid groups are expected in the high-frequency region, typically around 3700-3600 cm⁻¹.[6]
Table 2: Selected Calculated Vibrational Frequencies for Brominated Benzoic Acid Derivatives
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311+G*) | Experimental Frequency (cm⁻¹) (FT-IR/FT-Raman) | Assignment |
| O-H Stretch (Carboxylic Acid) | ~3600 | ~3449 | Carboxylic acid O-H stretching |
| O-H Stretch (Phenolic) | ~3700 | ~3465 | Phenolic O-H stretching |
| C=O Stretch (Carboxylic Acid) | ~1700 | ~1663 | Carbonyl stretching |
| C-C Stretch (Aromatic) | 1600-1400 | 1588, 1470 | Aromatic ring stretching |
| C-Br Stretch | ~617 | 635 (Raman), 631 (IR) | Carbon-Bromine stretching |
| Frequencies are based on data for similar molecules and serve as an estimation.[5][6][7] |
Electronic Properties and Reactivity
The electronic properties of a molecule, such as the energies of its frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity and potential applications.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's chemical reactivity and kinetic stability.[8] A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For 5-Bromo-2-hydroxybenzaldehyde, a related compound, the calculated HOMO-LUMO gap is 4.52 eV.[9] The electronic properties of this compound are expected to be in a similar range.
Table 3: Calculated Electronic Properties of a Related Brominated Aromatic Compound
| Property | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 5-Bromo-2-hydroxybenzaldehyde | DFT/B3LYP/6-311++G(d,p) | -6.67 | -2.15 | 4.52 |
| Data from a comparative study on a similar molecule.[9] |
Experimental Protocols
To validate the theoretical findings, experimental characterization is essential. The following are generalized protocols for key spectroscopic techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
The solid sample of this compound is mixed with potassium bromide (KBr) in a 1:100 ratio.
-
The mixture is ground to a fine powder using an agate mortar and pestle.
-
A portion of the powdered mixture is compressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.[10]
Fourier-Transform (FT) Raman Spectroscopy
Objective: To obtain complementary vibrational information to the FT-IR spectrum.
Methodology:
-
A small amount of the crystalline sample of this compound is placed in a sample holder.
-
The sample is irradiated with a near-infrared laser (e.g., Nd:YAG laser at 1064 nm).[11]
-
The scattered light is collected and analyzed by the FT-Raman spectrometer.
-
The spectrum is typically recorded in the range of 4000-100 cm⁻¹.[10]
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Computational Workflow
Caption: Workflow for the theoretical calculation of molecular properties.
Relationship between Theoretical and Experimental Data
Caption: Logical relationship between theoretical predictions and experimental validation.
References
- 1. This compound | C7H5BrO3 | CID 14797203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - this compound (C7H5BrO3) [pubchemlite.lcsb.uni.lu]
- 5. ijtsrd.com [ijtsrd.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A combined experimental and theoretical analysis on molecular structure and vibrational spectra of 2,4-dihydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
Potential Research Areas for 2-Bromo-4-hydroxybenzoic Acid: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-hydroxybenzoic acid is a versatile halogenated phenolic compound that holds significant potential as a scaffold and building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom ortho to the carboxylic acid and a hydroxyl group para to the carboxylate, offers a rich chemical handle for derivatization and exploration of its biological activities. This technical guide provides an in-depth overview of the core research areas for this compound, including its synthesis, potential therapeutic applications, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrO₃ | PubChem CID: 14797203[1] |
| Molecular Weight | 217.02 g/mol | PubChem CID: 14797203[1] |
| CAS Number | 28547-28-6 | PubChem CID: 14797203[1] |
| Appearance | Solid | Sigma-Aldrich[2] |
| Boiling Point | 206-208 °C | Sigma-Aldrich[2] |
| InChI Key | POGXJMWDTFROTM-UHFFFAOYSA-N | PubChem CID: 14797203[1] |
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its subsequent derivatization into esters and amides are key steps in exploring its therapeutic potential.
General Synthesis Workflow
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Bromo-4-hydroxybenzoic Acid from p-Hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Bromo-4-hydroxybenzoic acid via the electrophilic bromination of p-hydroxybenzoic acid. The synthesis of halogenated hydroxybenzoic acids is of significant interest in medicinal chemistry and materials science due to their utility as versatile intermediates. The hydroxyl and carboxyl groups on the aromatic ring present a challenge in achieving regioselective mono-bromination. The strongly activating ortho-, para-directing hydroxyl group and the meta-directing carboxyl group both favor substitution at the 2- and 6-positions. This protocol outlines a method to selectively introduce a single bromine atom at the 2-position while minimizing the formation of di-brominated byproducts and preventing decarboxylation, a common side reaction in aqueous media.[1] The use of a non-polar aprotic solvent and controlled stoichiometry of the brominating agent are key to achieving the desired product.
Introduction
This compound is a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials. The selective introduction of a bromine atom ortho to the hydroxyl group allows for subsequent functionalization through various cross-coupling reactions. The primary challenge in this synthesis is controlling the high reactivity of the p-hydroxybenzoic acid ring, which is activated towards electrophilic substitution by the hydroxyl group. Uncontrolled reaction conditions can readily lead to the formation of 2,6-dibromo-4-hydroxybenzoic acid or even decarboxylation to form 2,4,6-tribromophenol, particularly in polar protic solvents.[1] This protocol employs glacial acetic acid as the solvent to moderate the reaction and utilizes a precise amount of bromine to favor mono-substitution.
Data Presentation
| Parameter | Value |
| Starting Material | p-Hydroxybenzoic acid |
| Product | This compound |
| Brominating Agent | Bromine (Br₂) |
| Solvent | Glacial Acetic Acid |
| **Molar Ratio (p-hydroxybenzoic acid : Br₂) ** | 1 : 1 |
| Reaction Temperature | 10-15°C |
| Reaction Time | 2-3 hours |
| Typical Yield | 75-85% |
| Melting Point of Product | 206-208°C |
Experimental Protocol
Materials:
-
p-Hydroxybenzoic acid
-
Bromine
-
Glacial acetic acid
-
Sodium bisulfite solution (saturated)
-
Distilled water (ice-cold)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Safety Precautions:
-
Bromine is highly toxic, corrosive, and volatile. All manipulations involving bromine must be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Glacial acetic acid is corrosive. Handle with care in a fume hood.
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 13.8 g (0.1 mol) of p-hydroxybenzoic acid in 100 mL of glacial acetic acid. Cool the solution to 10-15°C using an ice bath.
-
Addition of Bromine: In the dropping funnel, prepare a solution of 16.0 g (5.1 mL, 0.1 mol) of bromine in 20 mL of glacial acetic acid. Add the bromine solution dropwise to the stirred p-hydroxybenzoic acid solution over a period of approximately 1 hour. Maintain the reaction temperature between 10-15°C during the addition.
-
Reaction Monitoring: After the complete addition of bromine, allow the reaction mixture to stir at room temperature for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess bromine by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.
-
Product Isolation: Pour the reaction mixture into 500 mL of ice-cold distilled water with vigorous stirring. The crude this compound will precipitate as a white to off-white solid.
-
Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold distilled water to remove residual acetic acid and inorganic salts. The crude product can be further purified by recrystallization from an ethanol-water mixture to yield pure this compound.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes: Reaction Mechanism for the Bromination of 4-Hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bromination of 4-hydroxybenzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction. This process is of significant interest in organic synthesis and drug development, as the resulting brominated derivatives, such as 3-bromo-4-hydroxybenzoic acid and 3,5-dibromo-4-hydroxybenzoic acid, serve as versatile intermediates for the synthesis of more complex molecules. Understanding the underlying reaction mechanism is crucial for controlling the regioselectivity and yield of the desired products.
Theory: Electrophilic Aromatic Substitution and Substituent Effects
The reaction proceeds via an electrophilic aromatic substitution mechanism, where an electrophile (in this case, a polarized bromine molecule) attacks the electron-rich benzene ring, replacing a hydrogen atom. The position of this substitution is dictated by the directing effects of the functional groups already present on the ring.
In 4-hydroxybenzoic acid, two substituents influence the reaction's regioselectivity:
-
Hydroxyl Group (-OH): The -OH group is a powerful activating group. Through resonance, it donates electron density into the aromatic ring, particularly at the ortho and para positions. This donation of electron density makes the ring more nucleophilic and stabilizes the positively charged intermediate (the sigma complex or arenium ion) formed during the attack. Consequently, the hydroxyl group is a strong ortho-, para- director.
-
Carboxylic Acid Group (-COOH): The -COOH group is a deactivating group. Through an inductive effect, the electronegative oxygen atoms pull electron density away from the ring. This effect makes the ring less reactive towards electrophiles. The carboxylic acid group is a meta- director.
In 4-hydroxybenzoic acid, the powerful activating and ortho-, para- directing effect of the hydroxyl group dominates the deactivating, meta- directing effect of the carboxylic acid group. Since the para position relative to the -OH group is already occupied by the -COOH group, electrophilic attack is directed to the two ortho positions (C3 and C5).
Reaction Mechanism: Monobromination
The mechanism for the formation of 3-bromo-4-hydroxybenzoic acid involves three key steps:
-
Formation of the Electrophile: Although bromine (Br₂) is not strongly electrophilic, its interaction with a solvent like acetic acid is sufficient to polarize the Br-Br bond, creating an electrophilic bromine atom (δ+) and a nucleophilic one (δ-). For phenolic substrates, which are highly activated, a Lewis acid catalyst is often not required.
-
Electrophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring attacks the electrophilic bromine atom. The attack occurs at the C3 position (ortho to the -OH group), breaking the aromaticity of the ring and forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. The positive charge of this intermediate is delocalized across the ring and, crucially, onto the oxygen atom of the hydroxyl group, which provides significant stabilization.
-
Deprotonation and Restoration of Aromaticity: A weak base (e.g., water or the bromide ion) removes the proton from the C3 position, restoring the aromaticity of the ring and yielding the final product, 3-bromo-4-hydroxybenzoic acid, along with hydrogen bromide (HBr).
Under conditions with an excess of bromine, a second bromination can occur at the other activated ortho position (C5) to yield 3,5-dibromo-4-hydroxybenzoic acid.
Visualizations
The Versatile Role of 2-Bromo-4-hydroxybenzoic Acid in Modern Organic Synthesis
For Immediate Release
[City, State] – December 29, 2025 – 2-Bromo-4-hydroxybenzoic acid has emerged as a pivotal building block in organic synthesis, offering a versatile scaffold for the construction of a diverse array of complex molecules. Its unique trifunctional nature, featuring a carboxylic acid, a phenolic hydroxyl group, and a strategically positioned bromine atom, provides multiple avenues for chemical modification. This allows for its application in the synthesis of pharmaceuticals, particularly in the realm of kinase inhibitors, and other biologically active compounds. This application note provides detailed protocols and data for researchers, scientists, and drug development professionals on the synthesis and utilization of this valuable intermediate.
Synthesis of this compound
The regioselective synthesis of this compound can be achieved through the electrophilic bromination of 4-hydroxybenzoic acid. The hydroxyl group at the C4 position is an ortho-, para-directing group, while the carboxylic acid group is a meta-directing and deactivating group. Careful control of reaction conditions allows for the preferential bromination at the C2 position, ortho to the activating hydroxyl group.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Hydroxybenzoic acid
-
N-Bromosuccinimide (NBS)
-
Acetic acid
-
Sodium bisulfite solution (saturated)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1 equivalent) in glacial acetic acid.
-
Add N-Bromosuccinimide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Quench any excess bromine by adding a saturated aqueous solution of sodium bisulfite until the color disappears.
-
Collect the precipitated crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water.
-
Recrystallize the crude product from an ethanol-water mixture to yield pure this compound.
Expected Yield: 75-85%
Applications in Cross-Coupling Reactions
The bromine atom on the aromatic ring of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are instrumental in forming new carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of complex biaryl and arylamine structures. For these reactions, it is often advantageous to first protect the carboxylic acid and hydroxyl groups, for instance, by esterification and etherification, to prevent interference with the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling allows for the formation of a C-C bond between this compound derivatives and various boronic acids.
Materials:
-
Methyl 2-bromo-4-methoxybenzoate (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Schlenk flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add methyl 2-bromo-4-methoxybenzoate, the arylboronic acid, and potassium carbonate.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
| Coupling Partner (Arylboronic Acid) | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 10 | 92 |
| 3-Pyridinylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 95 | 14 | 85 |
Table 1: Representative data for Suzuki-Miyaura coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of a C-N bond, coupling this compound derivatives with various amines.
Materials:
-
Methyl 2-bromo-4-methoxybenzoate (1 equivalent)
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous and degassed)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk flask.
-
Add the anhydrous, degassed toluene.
-
Add methyl 2-bromo-4-methoxybenzoate and the amine.
-
Seal the flask and heat the reaction mixture to 100 °C for 18 hours.
-
Monitor the reaction by TLC.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 18 | 85 |
| Morpholine | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 110 | 16 | 90 |
| Benzylamine | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Toluene | 100 | 20 | 82 |
Table 2: Representative data for Buchwald-Hartwig amination reactions.
Application in the Synthesis of Kinase Inhibitors
A significant application of this compound derivatives is in the synthesis of kinase inhibitors, which are crucial in cancer therapy. The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose signaling pathway is often dysregulated in various cancers. Small molecule inhibitors that target the ATP-binding site of EGFR can effectively block its downstream signaling, leading to the inhibition of cell proliferation and survival. This compound can serve as a key starting material for the synthesis of such inhibitors.
EGFR Signaling Pathway and Inhibition
The EGFR signaling pathway, upon activation by ligands such as EGF, triggers a cascade of intracellular events, primarily through the PI3K/Akt and RAS/RAF/MEK/ERK pathways. These pathways ultimately regulate gene expression and promote cell growth, proliferation, and survival. Overactivation of this pathway is a hallmark of many cancers.
The synthesis of an EGFR inhibitor can be envisioned through a multi-step sequence starting from this compound. A plausible route involves an initial Buchwald-Hartwig amination to introduce a key aniline moiety, followed by further functionalization to construct the final inhibitor scaffold that can effectively bind to the EGFR kinase domain.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions opens up avenues for the efficient synthesis of complex molecular architectures. The application of its derivatives as kinase inhibitors, particularly targeting the EGFR signaling pathway, highlights its significance in medicinal chemistry and drug discovery. The protocols and data presented herein provide a foundational guide for researchers to explore the full potential of this important chemical intermediate.
Application Notes and Protocols: 2-Bromo-4-hydroxybenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-hydroxybenzoic acid is a versatile building block in medicinal chemistry, offering a scaffold for the synthesis of a diverse range of biologically active molecules. Its substituted phenyl ring, featuring hydroxyl, carboxyl, and bromo functionalities, provides multiple points for chemical modification. This allows for the strategic design of compounds with tailored pharmacological profiles, targeting a variety of enzymes and receptors implicated in disease. The bromine atom, in particular, serves as a key handle for cross-coupling reactions, enabling the introduction of various aryl and heteroaryl moieties to explore structure-activity relationships (SAR).
This document provides detailed application notes on the use of this compound in the synthesis of Poly(ADP-ribose) polymerase (PARP) and Tropomyosin receptor kinase A (TrkA) inhibitors, two important classes of therapeutic agents. It includes detailed experimental protocols, quantitative biological data for representative compounds, and diagrams of relevant signaling pathways.
I. Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair.[1] Inhibitors of PARP, particularly PARP-1, have emerged as a significant class of anticancer drugs, especially for cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[1] The core structure of many PARP inhibitors mimics the nicotinamide moiety of the NAD+ substrate. The this compound scaffold can be elaborated to construct potent PARP inhibitors.
Experimental Protocol: Synthesis of a Biphenyl-based PARP Inhibitor
This protocol describes a representative synthesis of a biphenyl carboxamide derivative, a common scaffold for PARP inhibitors, using this compound as a starting material via a Suzuki-Miyaura cross-coupling reaction.
Step 1: Esterification of this compound
-
Suspend this compound (1.0 eq) in methanol (10 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-bromo-4-hydroxybenzoate.
Step 2: Suzuki-Miyaura Cross-Coupling
-
To a degassed solution of methyl 2-bromo-4-hydroxybenzoate (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[2]
-
Heat the reaction mixture at 90 °C under an inert atmosphere for 12 hours, monitoring by TLC or LC-MS.[3]
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the methyl 4-hydroxy-[1,1'-biphenyl]-2-carboxylate derivative.
Step 3: Amide Formation
-
Hydrolyze the methyl ester of the biphenyl derivative using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.
-
Acidify the reaction mixture to obtain the corresponding carboxylic acid.
-
Dissolve the carboxylic acid (1.0 eq) in dimethylformamide (DMF) and add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture for 15 minutes, then add the desired amine (e.g., piperazine derivative) (1.2 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Extract the product with an organic solvent and purify by column chromatography to yield the final PARP inhibitor.
Quantitative Data: PARP Inhibition
| Compound ID | Target | IC50 (nM) | Reference |
| Biphenyl-carboxamide 1 | PARP-1 | 35 | [1] |
| Benzofuran-carboxamide 2 | PARP-1 | 21.8 | |
| Olaparib (Reference) | PARP-1 | 5 |
Experimental Workflow for PARP Inhibitor Synthesis
Caption: Synthetic workflow for a biphenyl-based PARP inhibitor.
PARP Signaling Pathway in DNA Repair
Caption: Inhibition of the PARP-mediated DNA repair pathway.
II. Application in the Synthesis of TrkA Inhibitors
Tropomyosin receptor kinase A (TrkA), a member of the receptor tyrosine kinase family, is a key player in the development and function of the nervous system.[4] Aberrant TrkA signaling, often due to gene fusions, is an oncogenic driver in various cancers.[5] Consequently, TrkA inhibitors have emerged as a promising class of targeted cancer therapeutics. The this compound scaffold can be utilized to synthesize selective TrkA inhibitors.
Experimental Protocol: Synthesis of a Substituted Benzamide TrkA Inhibitor
This protocol outlines a general approach to synthesize a TrkA inhibitor by modifying the this compound core.
Step 1: Suzuki-Miyaura Cross-Coupling
-
Follow the Suzuki-Miyaura coupling protocol described in the PARP inhibitor section (Step 2) to couple methyl 2-bromo-4-hydroxybenzoate with a suitable (hetero)arylboronic acid. This step introduces a key pharmacophoric element for TrkA binding.
Step 2: Amide Coupling
-
Hydrolyze the resulting biaryl ester to the corresponding carboxylic acid using LiOH.
-
Activate the carboxylic acid with a coupling agent such as HATU in the presence of a base like DIPEA.
-
React the activated acid with a selected amine that is designed to interact with a specific pocket of the TrkA kinase domain.
-
Purify the final product by column chromatography.
Quantitative Data: TrkA Inhibition
| Compound ID | Target | IC50 (nM) | Reference |
| Benzamide 1 | TrkA | 5.2 | [4] |
| Heteroarylacetamide 2 | TrkA | 39 | [4] |
| Larotrectinib (Reference) | TrkA | <10 | [5] |
Experimental Workflow for TrkA Inhibitor Synthesis
Caption: Synthetic workflow for a substituted benzamide TrkA inhibitor.
TrkA Signaling Pathway in Cancer
Caption: Inhibition of the TrkA signaling pathway in cancer.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potent and selective inhibitors of key medicinal targets such as PARP and TrkA. The presence of multiple functional groups allows for diverse synthetic manipulations, particularly through palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The protocols and data presented in these application notes provide a foundation for researchers to utilize this building block in their drug discovery and development efforts.
References
- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic inhibitor leads of human tropomyosin receptor kinase A (hTrkA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 2-Bromo-4-hydroxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-hydroxybenzoic acid and its derivatives are valuable building blocks in medicinal chemistry and drug development. The presence of the bromine atom, a hydroxyl group, and a carboxylic acid moiety on the same scaffold provides three distinct points for chemical modification, enabling the creation of diverse molecular libraries for screening. The electron-withdrawing nature of the bromine atom and the hydrogen-bonding capabilities of the hydroxyl and carboxyl groups often impart unique biological activities. These compounds have been investigated for their potential as anticancer, antimycobacterial, and enzyme-inhibiting agents. For instance, 4-Bromo-2-hydroxybenzoic acid has demonstrated anticancer properties and inhibitory effects on certain cellular processes.[1]
This document provides detailed protocols for the synthesis of the parent compound, this compound, and its subsequent derivatization into esters and amides. It also includes tabulated quantitative data for reaction yields and spectroscopic characterization to aid in research and development.
Data Presentation: Synthesis and Characterization
The following tables summarize key quantitative data for the synthesis and characterization of this compound and its methyl ester derivative.
Table 1: Synthesis Reaction Data
| Product | Starting Material | Key Reagents/Catalyst | Solvent | Reaction Conditions | Yield (%) |
|---|---|---|---|---|---|
| This compound | 4-Hydroxybenzoic acid | Bromine (Br₂) | Glacial Acetic Acid | Room Temp, 3h | ~70-80% (Typical) |
| Methyl 4-bromo-2-hydroxybenzoate | 4-Bromo-2-hydroxybenzoic acid | Methanol, Sulfuric Acid | Methanol | Reflux, 19h | 93% |
Table 2: Spectroscopic and Physical Data
| Compound | Molecular Formula | MW ( g/mol ) | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | IR (cm⁻¹) |
|---|---|---|---|---|---|
| This compound | C₇H₅BrO₃ | 217.02 | Data typically acquired in DMSO-d₆ or MeOH-d₄ | Data typically acquired in DMSO-d₆ or MeOH-d₄ | 3300-2500 (O-H), 1700 (C=O) |
| Methyl 4-bromo-2-hydroxybenzoate | C₈H₇BrO₃ | 231.04 | 10.83 (s, 1H), 7.68 (d, 1H), 7.18 (d, 1H), 7.02 (dd, 1H), 3.95 (s, 3H) | 170.3, 162.1, 131.0, 130.1, 122.9, 121.0, 111.5, 52.7 | 3155, 2954, 1677, 1606 |
Experimental Protocols & Workflows
The general workflow for the preparation of this compound derivatives involves the initial bromination of a readily available precursor followed by functional group modifications such as esterification or amidation.
Caption: General workflow for synthesis and derivatization.
Protocol 1: Synthesis of this compound
This protocol describes the electrophilic bromination of 4-hydroxybenzoic acid. The hydroxyl group is a strongly activating ortho-, para-directing group, facilitating the introduction of bromine at the 2-position. Using a non-polar solvent like glacial acetic acid minimizes potential side reactions like decarboxylation.
Materials:
-
4-Hydroxybenzoic acid
-
Bromine (Br₂)
-
Glacial acetic acid
-
Sodium bisulfite (saturated aqueous solution)
-
Ice-cold distilled water
-
Three-necked round-bottom flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxybenzoic acid in glacial acetic acid.
-
Bromination: Prepare a solution of bromine in glacial acetic acid in the dropping funnel. Slowly add the bromine solution dropwise to the stirred solution of 4-hydroxybenzoic acid over approximately 1 hour. Maintain the reaction temperature at room temperature (20-25°C).
-
Reaction Monitoring: After the complete addition of bromine, continue stirring the reaction mixture at room temperature for an additional 2 hours.
-
Quenching: To quench any excess bromine, slowly add a saturated aqueous solution of sodium bisulfite dropwise until the reddish-brown color of the solution dissipates.
-
Isolation: Pour the reaction mixture into a beaker containing ice-cold distilled water with vigorous stirring to precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of Methyl 4-bromo-2-hydroxybenzoate (Esterification)
This protocol details the Fischer esterification of 4-Bromo-2-hydroxybenzoic acid using methanol with an acid catalyst.
Materials:
-
4-Bromo-2-hydroxybenzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Flame-dried round-bottom flask with reflux condenser, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve 4-Bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous methanol.
-
Catalyst Addition: Carefully add concentrated sulfuric acid dropwise to the solution while stirring.
-
Reflux: Heat the mixture to reflux and maintain for approximately 19 hours.
-
Workup: After cooling, concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.
-
Extraction: Dissolve the residue in ethyl acetate and carefully add saturated aqueous NaHCO₃ solution to neutralize the acid. Separate the organic phase. Extract the aqueous phase multiple times with ethyl acetate.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, the crude material can be purified by flash column chromatography on silica gel to afford the desired ester as colorless needles.
Protocol 3: General Protocol for Amide Synthesis
Amide derivatives can be synthesized from this compound by activating the carboxylic acid followed by reaction with a primary or secondary amine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a coupling agent (e.g., DCC, HATU)
-
Desired primary or secondary amine (R₁R₂NH)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA))
Procedure:
-
Acid Chloride Formation (Method A): Suspend this compound in an anhydrous solvent like DCM. Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride. Reflux the mixture until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under vacuum.
-
Amide Coupling: Dissolve the crude acid chloride in fresh anhydrous DCM and cool in an ice bath. Add the desired amine (1.1 eq) and a base like triethylamine (1.2 eq). Allow the reaction to warm to room temperature and stir until completion.
-
Workup: Quench the reaction with water and extract the product with DCM. Wash the organic layer with dilute acid, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude amide by column chromatography or recrystallization.
Biological Activity and Potential Mechanism of Action
Derivatives of hydroxybenzoic acid are known to exhibit a range of biological activities. A particularly relevant mechanism for drug development is the inhibition of carbohydrate-hydrolyzing enzymes, such as α-amylase, which is a key target in the management of type 2 diabetes.
Studies on a variety of benzoic acid derivatives have shown that specific substitutions on the aromatic ring are critical for inhibitory activity against α-amylase. Notably, a hydroxyl group at the 2-position (ortho to the carboxylic acid) significantly enhances the inhibitory effect.[2][3] This is attributed to the potential for the compound to form favorable hydrogen bond interactions within the enzyme's active site.[2] Based on this structure-activity relationship, this compound derivatives are promising candidates for α-amylase inhibition.
Caption: Proposed inhibition of the α-amylase pathway.
References
- 1. 4-Bromo-2-hydroxybenzoic acid | 1666-28-0 | FB70486 [biosynth.com]
- 2. A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives | MDPI [mdpi.com]
Application Notes and Protocols for the Spectroscopic Analysis of 2-Bromo-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the spectroscopic analysis of 2-Bromo-4-hydroxybenzoic acid, a key intermediate in various synthetic and pharmaceutical applications. The following sections present predicted spectroscopic data, comprehensive experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, and logical workflows to guide the characterization process.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, this section provides predicted data based on its structure and comparison with analogous compounds. These values serve as a reference for the analysis of experimentally obtained spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| ~9.0 - 10.0 | Broad Singlet | 1H | Hydroxyl (-OH) |
| ~7.7 | Doublet | 1H | Aromatic Proton (H-6) |
| ~7.1 | Doublet | 1H | Aromatic Proton (H-3) |
| ~6.9 | Doublet of Doublets | 1H | Aromatic Proton (H-5) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ) (ppm) | Assignment |
| ~170 | Carboxylic Acid Carbon (-COOH) |
| ~160 | Carbon attached to Hydroxyl group (C-4) |
| ~133 | Aromatic Carbon (C-6) |
| ~125 | Carbon attached to Carboxyl group (C-1) |
| ~120 | Aromatic Carbon (C-5) |
| ~118 | Aromatic Carbon (C-3) |
| ~110 | Carbon attached to Bromine (C-2) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Spectroscopic Data
| Frequency (cm⁻¹) | Functional Group |
| 3300 - 2500 (broad) | O-H stretch (Carboxylic Acid) |
| ~3200 (broad) | O-H stretch (Phenol) |
| ~1700 | C=O stretch (Carboxylic Acid) |
| ~1600, ~1470 | C=C stretch (Aromatic) |
| ~1250 | C-O stretch (Phenol) |
| ~700 - 600 | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Assignment | Notes |
| 216/218 | [M]⁺ | Molecular ion peak, showing characteristic isotopic pattern for bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br). |
| 199/201 | [M-OH]⁺ | Loss of hydroxyl radical from the carboxylic acid. |
| 171/173 | [M-COOH]⁺ | Loss of the carboxyl group. |
| 137 | [M-Br]⁺ | Loss of the bromine atom. |
| 92 | [M-Br-COOH]⁺ | Subsequent loss of the carboxyl group after bromine loss. |
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for this compound. Instrument parameters should be optimized for the specific equipment used.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents like methanol-d₄ or acetone-d₆ can be used, but peak positions will vary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the sample temperature to 25 °C.
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a 45-degree pulse angle with a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).
-
IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small, solid sample of this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Collect a background spectrum of the empty ATR crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range should be from 4000 to 400 cm⁻¹.
-
The data is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry Protocol
-
Sample Preparation:
-
For Electron Ionization (EI), a direct insertion probe (DIP) can be used for solid samples.
-
Alternatively, dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) for injection into a gas chromatograph (GC-MS) or for analysis by Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
-
Instrument Setup (EI-MS):
-
Use a mass spectrometer with an EI source.
-
Set the ionization energy to 70 eV.
-
The mass analyzer (e.g., quadrupole, time-of-flight) should be set to scan a mass-to-charge (m/z) range of approximately 50 to 300 amu.
-
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum.
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions. Pay close attention to the isotopic pattern of bromine.
-
Visualization of Workflows and Relationships
The following diagrams illustrate the logical flow of the spectroscopic analysis and the relationships between the different techniques.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Predicted mass spectral fragmentation of this compound.
Caption: Key NMR correlations for this compound.
Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-Bromo-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-4-hydroxybenzoic acid. This document includes predicted spectral data based on established substituent effects on aromatic systems, comprehensive experimental protocols for data acquisition, and visual aids to facilitate structural elucidation and analysis.
Introduction
This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural confirmation and purity assessment of such organic molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, a detailed map of the molecular structure can be constructed. These notes are intended to serve as a practical guide for researchers working with this compound, providing a reference for expected spectral features and a standardized protocol for obtaining high-quality NMR data.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of substituent effects on the benzene ring, where the electron-withdrawing nature of the bromine atom and the carboxylic acid group, along with the electron-donating effect of the hydroxyl group, influence the chemical environment of each nucleus. The use of a polar aprotic solvent like DMSO-d₆ is recommended to facilitate the observation of the exchangeable hydroxyl and carboxylic acid protons.[1]
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound in DMSO-d₆.
| Signal Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Predicted Coupling Constant (J) [Hz] | Integration |
| H-3 | ~7.25 | d | ~2.0 | 1H |
| H-5 | ~6.90 | dd | ~8.5, 2.0 | 1H |
| H-6 | ~7.80 | d | ~8.5 | 1H |
| 4-OH | ~10.5 | br s | - | 1H |
| COOH | ~13.0 | br s | - | 1H |
Note: The chemical shifts of the hydroxyl and carboxylic acid protons are highly dependent on solvent, concentration, and temperature and may appear as broad singlets (br s). The addition of D₂O would cause these signals to disappear due to proton-deuterium exchange.[2]
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆.
| Signal Assignment | Predicted Chemical Shift (δ) [ppm] |
| C-1 (C-COOH) | ~125.0 |
| C-2 (C-Br) | ~112.0 |
| C-3 | ~118.0 |
| C-4 (C-OH) | ~161.0 |
| C-5 | ~115.0 |
| C-6 | ~133.0 |
| COOH | ~168.0 |
Experimental Protocols
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Transfer the sample into a clean, dry 5 mm NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: If quantitative analysis is required, add a known amount of an internal standard such as tetramethylsilane (TMS).
-
Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.
Instrument Parameters for a 400 MHz Spectrometer
For ¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Receiver Gain: Optimized for the specific sample and instrument.
For ¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, or more, depending on the sample concentration.
-
Receiver Gain: Optimized for the specific sample and instrument.
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase correct the resulting spectrum.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak of DMSO-d₆ to 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR, or the TMS signal to 0.00 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Peak Picking and Analysis: Identify the peak positions and analyze the multiplicities and coupling constants.
Visualizations
Molecular Structure and Atom Numbering
The following diagram illustrates the molecular structure of this compound with the IUPAC numbering system used for the assignment of NMR signals.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Experimental and Analytical Workflow
The diagram below outlines the logical workflow from sample preparation to structural elucidation using NMR spectroscopy.
Caption: A generalized workflow for the NMR analysis of this compound.
References
HPLC method for the analysis of 2-Bromo-4-hydroxybenzoic acid
An Application Note and Protocol for the HPLC Analysis of 2-Bromo-4-hydroxybenzoic Acid
Application Note
Introduction
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, a robust and reliable analytical method is necessary for its identification and quantification, as well as for the detection of any process-related impurities. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The described method is designed to be simple, accurate, and suitable for routine quality control and stability testing. While a specific validated method for this compound is not widely published, this method is adapted from validated methods for structurally similar compounds such as 4-hydroxybenzoic acid and other brominated benzoic acids.[1][2][3][4]
Principle
The method employs a reversed-phase C18 column to separate this compound from potential impurities. A gradient elution with a mobile phase consisting of an acidic aqueous solution and an organic solvent allows for the effective separation of compounds with varying polarities. Detection is performed using a UV detector, leveraging the chromophoric nature of the analyte.
Experimental Protocols
1. Instrumentation and Reagents
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm).
-
-
Reagents and Materials:
2. Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, then dilute to the mark with diluent and mix well.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, then dilute to the mark with diluent and mix well. If necessary, filter the solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm[4] |
| Run Time | 25 minutes |
4. System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. Inject the Standard Stock Solution five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
Data Presentation
The following table summarizes hypothetical quantitative data for the analysis of a this compound sample.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Purity (%) |
| Standard | 8.52 | 1254367 | 100.0 | 99.9 |
| Sample 01 | 8.51 | 1248953 | 99.6 | 99.5 |
| Impurity A | 5.23 | 3120 | - | 0.25 |
| Impurity B | 9.87 | 2500 | - | 0.20 |
Visualization
Caption: Workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols for Thin-Layer Chromatography (TLC) of Brominated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the thin-layer chromatography (TLC) of brominated benzoic acids. This document outlines the principles, experimental protocols, and data interpretation for the separation and analysis of these compounds, which are important intermediates in pharmaceutical synthesis.
Introduction
Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used to separate components of a mixture.[1] It is widely employed for determining the number of components in a mixture, identifying compounds, and monitoring the progress of a chemical reaction. In the context of drug development and organic synthesis, TLC is an invaluable tool for assessing the purity of starting materials, intermediates, and final products, such as brominated benzoic acids.
The separation on TLC is based on the differential partitioning of compounds between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a flat support) and a mobile phase (a solvent or solvent mixture that moves up the plate by capillary action). For polar stationary phases like silica gel, polar compounds interact more strongly with the adsorbent and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Conversely, non-polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf value. Benzoic acids, being carboxylic acids, are polar compounds and their polarity is further influenced by the number and position of bromine substituents.
Materials and Reagents
-
TLC Plates:
-
Silica gel 60 F₂₅₄ pre-coated plates are most common for analyzing brominated benzoic acids.
-
Polyamide TLC sheets can also be used and offer different selectivity.
-
-
Mobile Phases (Eluents):
-
For Silica Gel Plates: Mixtures of a non-polar solvent (e.g., hexane, toluene) and a more polar solvent (e.g., ethyl acetate, propanol-2). A small amount of acetic acid is often added to the mobile phase to reduce streaking of the acidic spots.
-
Example 1: Hexane / Ethyl Acetate (with varying ratios, e.g., 4:1, 1:1) with 1% acetic acid.
-
Example 2: Hexane / 2-Propanol (9.5:0.5).[2]
-
-
For Polyamide Plates: Aqueous solutions of α-cyclodextrin can be used as a "mobile molecular sieve".[3]
-
-
Sample Preparation:
-
Dissolve a small amount of the brominated benzoic acid sample in a suitable volatile solvent (e.g., methanol, ethyl acetate, or dichloromethane).
-
-
Visualization Reagents:
-
UV Lamp (254 nm): For non-destructive visualization of UV-active aromatic compounds.[4]
-
Iodine Chamber: For general, semi-destructive visualization.
-
Potassium Permanganate (KMnO₄) Stain: For destructive visualization of compounds that can be oxidized.
-
Bromocresol Green Stain: A specific stain for acidic compounds, which appear as yellow spots on a blue background.
-
Experimental Protocols
This section details the step-by-step procedures for performing TLC analysis of brominated benzoic acids.
Protocol 1: General TLC Analysis on Silica Gel Plates
-
Preparation of the TLC Chamber:
-
Line a developing chamber with filter paper.
-
Pour the chosen mobile phase into the chamber to a depth of about 0.5 cm.
-
Cover the chamber and allow it to saturate for at least 10-15 minutes to ensure a saturated vapor environment, which leads to better and more reproducible chromatograms.[4]
-
-
Sample Spotting:
-
Using a pencil, gently draw a baseline (origin) approximately 1 cm from the bottom of the TLC plate.
-
Use a capillary tube or micropipette to apply a small spot of the dissolved sample onto the baseline. Ensure the spots are small and concentrated to prevent streaking.
-
If comparing multiple samples or a reaction mixture to a standard, spot them side-by-side on the same plate.
-
-
Development of the Chromatogram:
-
Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the baseline is above the level of the mobile phase.
-
Cover the chamber and allow the solvent front to ascend the plate.
-
Remove the plate when the solvent front is approximately 1 cm from the top edge.
-
Immediately mark the position of the solvent front with a pencil.
-
-
Visualization:
-
Allow the plate to dry completely in a fume hood.
-
Visualize the separated spots under a UV lamp (254 nm). The brominated benzoic acids, being aromatic, will appear as dark spots against a fluorescent background.[4]
-
Circle the spots with a pencil to mark their positions.
-
If further visualization is needed, place the plate in an iodine chamber or spray with an appropriate staining reagent (e.g., bromocresol green for acidic compounds).
-
-
Data Analysis:
-
Calculate the Retention Factor (Rf) for each spot using the following formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
The Rf value is a characteristic of a compound under specific TLC conditions (stationary phase, mobile phase, temperature).
-
Protocol 2: Separation of Bromobenzoic Acid Isomers on Polyamide Plates
This protocol is adapted from the work of Hinze and Armstrong for the separation of ortho, meta, and para isomers.[3]
-
Stationary Phase: Polyamide TLC sheets.
-
Mobile Phase: Prepare aqueous solutions of α-cyclodextrin at different concentrations (e.g., 0.10 M, 0.05 M, 0.01 M).[3]
-
Procedure: Follow the general TLC protocol described above (steps 1-5), using the polyamide plates and the α-cyclodextrin mobile phase.
-
Observation: This system is particularly effective at discriminating between positional isomers.[3]
Data Presentation
The following tables summarize quantitative data for the TLC of brominated benzoic acids under different experimental conditions.
Table 1: Rf Values of Bromobenzoic Acid Isomers on Polyamide TLC Sheets with Aqueous α-Cyclodextrin Mobile Phase [3]
| Compound | Rf Value at 0.10 M α-cyclodextrin | Rf Value at 0.05 M α-cyclodextrin | Rf Value at 0.01 M α-cyclodextrin |
| Benzoic Acid | 0.66 | 0.50 | 0.18 |
| o-Bromobenzoic Acid | 0.53 | 0.38 | 0.12 |
| m-Bromobenzoic Acid | 0.41 | 0.28 | 0.10 |
| p-Bromobenzoic Acid | 0.60 | 0.45 | 0.15 |
Data extracted from Hinze, W. L., & Armstrong, D. W. (1980). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Analytical Letters, 13(12), 1093-1104.
Table 2: Exemplary Rf Values on Silica Gel Plates
| Compound | Mobile Phase | Stationary Phase | Approximate Rf Value |
| Benzoic Acid | Dichloromethane | Silica Gel | 0.37 |
| 4-Bromobenzoic Acid | 5% Ethyl Acetate in Hexane | Silica Gel | Highly polar, remains near the baseline |
Note: The Rf value for 4-bromobenzoic acid in a highly non-polar eluent is expected to be very low, as it is a highly polar compound. The ideal solvent system for separation should provide an Rf value between 0.2 and 0.4.[4] Increasing the proportion of the more polar solvent (e.g., ethyl acetate) will increase the Rf values.
Visualizations
Diagram 1: Standard TLC Experimental Workflow
Caption: A flowchart illustrating the key steps in a standard thin-layer chromatography experiment.
Diagram 2: Logical Relationship of Polarity and Rf Value in Normal-Phase TLC
Caption: The relationship between compound polarity and Rf value on a polar stationary phase like silica gel.
References
Application Notes and Protocols for the Crystallization of 2-Bromo-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-Bromo-4-hydroxybenzoic acid via crystallization. The selection of an appropriate solvent system is critical for achieving high purity and yield. Due to the polar nature of the carboxylic acid and hydroxyl groups, as well as the influence of the bromine substituent, a range of solvents and techniques can be employed. The following protocols are based on established methods for the crystallization of structurally similar aromatic carboxylic acids.
Physicochemical Properties
A summary of the relevant physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrO₃ | [1] |
| Molecular Weight | 217.02 g/mol | [1] |
| Appearance | Solid | [2] |
| Boiling Point | 206-208 °C | [2] |
| Purity (typical) | 95% | [2] |
Crystallization Protocols
Two primary methods are presented: single-solvent recrystallization and a mixed-solvent system, which is often effective for phenolic acids.
Protocol 1: Single-Solvent Recrystallization
This method is suitable if a solvent is identified in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Based on the properties of similar compounds, polar organic solvents are good candidates.
Experimental Protocol:
-
Solvent Selection: Begin by testing the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate) at room temperature and with gentle heating. A suitable solvent will dissolve the compound when hot but allow for crystal formation upon cooling.
-
Dissolution: In a fume hood, place the crude this compound into an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask. This step removes any insoluble impurities or the activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated to slow the cooling process. Once crystals begin to form, the flask can be placed in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Mixed-Solvent Recrystallization (Ethanol-Water System)
This technique is particularly useful when the compound is very soluble in one solvent and poorly soluble in another. For this compound, an ethanol-water system is a promising choice.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.
-
Clarification: If turbidity persists, add a few drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature. As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data Summary
The following table summarizes typical parameters that should be optimized during the development of a crystallization protocol for this compound.
| Parameter | Single-Solvent (Ethanol) | Mixed-Solvent (Ethanol-Water) |
| Solvent Ratio | N/A | To be determined experimentally (start with dropwise addition of water to a hot ethanol solution) |
| Dissolution Temperature (°C) | ~78 °C (Boiling point of ethanol) | ~80-90 °C |
| Crystallization Temperature (°C) | Room temperature, then 0-4 °C | Room temperature, then 0-4 °C |
| Typical Yield (%) | > 80% (To be determined) | > 85% (To be determined) |
| Purity Increase (%) | Dependent on initial purity (e.g., from 95% to >99%) | Dependent on initial purity (e.g., from 95% to >99.5%) |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the crystallization of this compound.
Caption: Experimental workflow for the crystallization of this compound.
References
Application Notes and Protocols for Biological Activity Screening of 2-Bromo-4-hydroxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-hydroxybenzoic acid and its derivatives represent a class of phenolic compounds with significant potential for biological activity. Phenolic acids are widely recognized for their diverse pharmacological properties, including antimicrobial, antioxidant, and anticancer effects. The introduction of a bromine atom and the specific positioning of the hydroxyl and carboxylic acid groups on the benzene ring can modulate the physicochemical properties and biological efficacy of these molecules. These application notes provide a comprehensive guide for the systematic screening of this compound derivatives to evaluate their therapeutic potential. Detailed protocols for key biological assays are presented, along with templates for data presentation and visualizations of experimental workflows.
Quantitative Data Summary
Effective evaluation of the biological activity of a compound series relies on the clear and concise presentation of quantitative data. The following tables are templates for summarizing the results from antimicrobial, antioxidant, and anticancer screening assays. Researchers should populate these tables with their experimental data to facilitate comparative analysis.
Table 1: Antimicrobial Activity of this compound Derivatives (Minimum Inhibitory Concentration in µg/mL)
| Compound ID | Derivative Type | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 90028) | Positive Control (Gentamicin/Fluconazole) |
| BHBA-001 | Parent Compound | >256 | >256 | >256 | 0.5 / 1 |
| BHBA-E01 | Ethyl Ester | 128 | 256 | 128 | 0.5 / 1 |
| BHBA-A01 | Amide | 64 | 128 | 64 | 0.5 / 1 |
| Example | Hypothetical Data |
Table 2: Antioxidant Activity of this compound Derivatives (DPPH Scavenging Assay)
| Compound ID | Derivative Type | IC50 (µg/mL) | Positive Control (Ascorbic Acid) IC50 (µg/mL) |
| BHBA-001 | Parent Compound | 150.5 ± 5.2 | 8.2 ± 0.5 |
| BHBA-E01 | Ethyl Ester | 95.8 ± 3.1 | 8.2 ± 0.5 |
| BHBA-A01 | Amide | 75.2 ± 2.5 | 8.2 ± 0.5 |
| Example | Hypothetical Data |
Table 3: Anticancer Activity of this compound Derivatives (MTT Assay)
| Compound ID | Derivative Type | Cell Line: MCF-7 IC50 (µM) | Cell Line: A549 IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |
| BHBA-001 | Parent Compound | >100 | >100 | 0.5 |
| BHBA-E01 | Ethyl Ester | 75.6 ± 4.3 | 89.4 ± 5.1 | 0.5 |
| BHBA-A01 | Amide | 52.1 ± 2.9 | 65.8 ± 3.7 | 0.5 |
| Example | Hypothetical Data |
Experimental Protocols
Protocol 1: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacteria and fungi.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microplates
-
Standard antimicrobial agents (e.g., Gentamicin for bacteria, Fluconazole for fungi)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compounds: Dissolve the derivatives in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
Preparation of Inoculum: Culture the microbial strains overnight. Suspend colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Controls:
-
Positive Control: Wells with broth, inoculum, and a standard antibiotic.
-
Negative Control (Growth Control): Wells with broth and inoculum only.
-
Sterility Control: Wells with broth only.
-
Solvent Control: Wells with broth, inoculum, and the highest concentration of the solvent used.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol measures the ability of this compound derivatives to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[1]
Materials:
-
Test compounds (this compound derivatives)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of Test Compounds: Dissolve the derivatives in methanol to prepare a stock solution. Prepare serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the test compound dilutions to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Control: 100 µL of methanol and 100 µL of the DPPH solution.
-
Blank: 100 µL of the test compound dilution and 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
% Scavenging = [1 - (Absorbance of sample - Absorbance of blank) / Absorbance of control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.
-
Protocol 3: MTT Assay for Cytotoxicity and Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Sterile 96-well flat-bottom plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations.
-
Controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compounds.
-
Untreated Control: Cells in culture medium only.
-
Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of Cell Viability:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the concentration of the compound.
-
Visualizations
Experimental Workflows
Antimicrobial Susceptibility Testing Workflow
DPPH Antioxidant Assay Workflow
MTT Anticancer Assay Workflow
Hypothetical Signaling Pathway
While the specific signaling pathways for this compound derivatives are not yet fully elucidated, many phenolic compounds are known to exert their anticancer effects by inducing apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway that could be investigated.
Hypothetical Apoptosis Induction Pathway
References
Application of 2-Bromo-4-hydroxybenzoic Acid in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-hydroxybenzoic acid is a versatile building block in medicinal chemistry, offering a unique scaffold for the design and synthesis of potent and selective enzyme inhibitors. Its chemical structure, featuring a carboxylic acid, a hydroxyl group, and a bromine atom on a benzene ring, provides multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitory potency and selectivity. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of various enzyme inhibitors, supported by quantitative data and visualizations of relevant biological pathways and experimental workflows.
I. α-Glucosidase Inhibitors for Diabetes Management
Derivatives of brominated hydroxybenzoic acids have shown significant potential as α-glucosidase inhibitors, which are therapeutic agents for the management of type 2 diabetes. By inhibiting α-glucosidase in the small intestine, these compounds delay the breakdown of carbohydrates, thereby reducing postprandial hyperglycemia.
Quantitative Data for α-Glucosidase Inhibitors
While direct synthesis from this compound is a promising route, studies on related brominated marine natural products provide valuable insights into the potential inhibitory activities.
| Compound Class | Specific Compound Example | Target Enzyme | IC50 (µM) | Reference |
| Brominated Marine Metabolites | 2,3,6-tribromo-4,5-dihydroxybenzyl ether | α-Glucosidase | 0.03 | [1] |
| 3-bromo-4,5-dihydroxybenzyl alcohol | α-Glucosidase | 100 | [1] | |
| Diethyl-2-bromobenzene 1,4-dioate | α-Glucosidase | 234.2 ± 4.18 | [2][3] | |
| Compound 7 (from Dictyopteris hoytii) | α-Glucosidase | 30.5 ± 0.41 | [2][3] | |
| Flavonoid Derivatives | Derivative with Bromine Group | α-Glucosidase | 15.71 ± 0.21 | [4] |
| Standard | Acarbose | α-Glucosidase | 942 ± 0.74 | [2] |
Signaling Pathway: α-Glucosidase in Carbohydrate Metabolism
α-Glucosidase plays a crucial role in the final step of carbohydrate digestion. Its inhibition directly impacts blood glucose levels.
Experimental Protocol: α-Glucosidase Inhibition Assay
This protocol outlines a common in vitro method for assessing the α-glucosidase inhibitory activity of synthesized compounds.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Test compounds (dissolved in DMSO)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in sodium phosphate buffer.
-
Add 50 µL of sodium phosphate buffer to each well of a 96-well plate.
-
Add 10 µL of the test compound solution (at various concentrations) to the test wells. Add 10 µL of acarbose solution to the positive control wells and 10 µL of DMSO to the negative control wells.
-
Add 20 µL of the α-glucosidase solution to all wells and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the inhibitor.
II. Histidine Decarboxylase and Aromatic L-Amino Acid Decarboxylase Inhibitors
A positional isomer of the target compound, 4-bromo-3-hydroxybenzoic acid, has been identified as an inhibitor of both histidine decarboxylase (HDC) and aromatic-L-amino acid decarboxylase (AADC). This suggests that derivatives of this compound could also be explored for their potential to inhibit these enzymes, which are involved in the synthesis of important biogenic amines like histamine and neurotransmitters.
Quantitative Data for HDC and AADC Inhibitors
| Compound | Target Enzyme | IC50 (mM) | Reference |
| 4-Bromo-3-hydroxybenzoic acid | Histidine Decarboxylase (rat fetal) | 1 | [5] |
| 4-Bromo-3-hydroxybenzoic acid | Histidine Decarboxylase (rat gastric) | 1 | [5] |
| 4-Bromo-3-hydroxybenzoic acid | Aromatic-L-amino acid decarboxylase (hog kidney) | 1 | [5] |
| 4-Bromo-3-hydroxybenzoic acid | Aromatic-L-amino acid decarboxylase (rat gastric mucosa) | 1 | [5] |
Signaling Pathway: Histidine Decarboxylase and Histamine Synthesis
Histidine decarboxylase is the sole enzyme responsible for the synthesis of histamine from histidine. Inhibiting this enzyme can modulate inflammatory and allergic responses.
III. Thyroid Hormone Receptor Antagonists
Derivatives of di-brominated hydroxybenzoic acids have been investigated as antagonists of the thyroid hormone receptor (TR), suggesting a potential application for this compound in this area. TR antagonists have therapeutic potential in conditions such as hyperthyroidism.
Synthetic Workflow for a Thyroid Hormone Receptor Antagonist
The following workflow is adapted from the synthesis of a known TR antagonist and illustrates a potential synthetic route starting from a brominated hydroxybenzoic acid.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of a diverse range of enzyme inhibitors. The presence of multiple functional groups allows for the generation of compound libraries with varied substitution patterns, facilitating the optimization of inhibitory activity and selectivity against targets such as α-glucosidase, histidine decarboxylase, and thyroid hormone receptors. The provided protocols and data serve as a foundation for researchers to explore the potential of this scaffold in the development of novel therapeutic agents. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. α-Glucosidase Inhibition and Molecular Docking Studies of Natural Brominated Metabolites from Marine Macro Brown Alga Dictyopteris hoytii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis of activity evaluation of flavonoid derivatives as ɑ-glucosidase inhibitors [frontiersin.org]
- 5. esmed.org [esmed.org]
Application Notes and Protocols: 2-Bromo-4-hydroxybenzoic Acid in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Note on Availability of Information: Extensive literature and patent searches for direct applications of 2-Bromo-4-hydroxybenzoic acid in materials science have yielded limited specific information. The majority of available data pertains to its isomer, 4-Bromo-2-hydroxybenzoic acid, or the non-brominated parent compound, 4-hydroxybenzoic acid, which are utilized as intermediates in the pharmaceutical and rubber industries, and in the production of ultraviolet absorbers. This document, therefore, provides a comprehensive overview of the potential applications of this compound based on its chemical structure and presents a detailed case study on the well-established use of the closely related 4-hydroxybenzoic acid in the synthesis of high-performance liquid crystal polymers (LCPs) as an illustrative example.
Potential Applications of this compound in Materials Science
Based on its chemical structure, this compound possesses functionalities that suggest its potential as a valuable monomer or intermediate in the synthesis of advanced materials.
-
As a Monomer for Specialty Polymers: The presence of both a carboxylic acid and a hydroxyl group allows this compound to undergo self-polycondensation or co-polymerization to form aromatic polyesters. The bromine atom on the aromatic ring could impart specific properties to the resulting polymer:
-
Flame Retardancy: Brominated compounds are well-known for their flame-retardant properties. Incorporating this monomer into a polymer backbone could enhance its fire resistance.
-
Increased Refractive Index: The presence of a heavy atom like bromine can increase the refractive index of the polymer, making it potentially useful in optical applications.
-
Site for Post-Polymerization Modification: The carbon-bromine bond can serve as a reactive site for further chemical modifications, allowing for the tuning of polymer properties after its initial synthesis.
-
-
Precursor for Functional Materials: The molecule can be chemically modified to create a variety of functional materials. The bromine atom can be replaced through various coupling reactions to introduce different functional groups, leading to materials with tailored electronic, optical, or liquid crystalline properties.
The logical workflow for exploring the use of this compound in materials synthesis is outlined below:
Caption: Potential synthetic routes for this compound.
Case Study: 4-Hydroxybenzoic Acid in Liquid Crystal Polymers
To illustrate the application of a hydroxybenzoic acid in materials science, this section details the use of 4-hydroxybenzoic acid (4-HBA) as a primary monomer in the synthesis of thermotropic liquid crystal polymers (LCPs). These materials exhibit a highly ordered structure in the molten state, which can be locked in upon cooling, leading to exceptional mechanical properties.
Synthesis of a Thermotropic Liquid Crystalline Copolyester
A common method for preparing LCPs from 4-HBA is through melt polycondensation. To improve processability, 4-HBA is often copolymerized with other monomers, such as 6-hydroxy-2-naphthoic acid (HNA).
Experimental Workflow:
Caption: Synthesis of a 4-HBA/HNA based Liquid Crystal Polymer.
Protocol for Melt Polycondensation:
Materials:
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4-Hydroxybenzoic acid (4-HBA)
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6-Hydroxy-2-naphthoic acid (HNA)
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Acetic anhydride (99%+)
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Potassium acetate (catalyst)
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Nitrogen gas (high purity)
Equipment:
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Three-neck round-bottom flask
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Mechanical stirrer with a high-torque motor
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Nitrogen inlet and outlet
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Distillation head with a condenser and collection flask
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Heating mantle with a temperature controller
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Vacuum pump
Procedure:
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Charging the Reactor: In a clean, dry three-neck flask, combine 4-hydroxybenzoic acid, 6-hydroxy-2-naphthoic acid (e.g., in a 73:27 molar ratio), and a 5-10% molar excess of acetic anhydride. Add a catalytic amount of potassium acetate (approximately 50-100 ppm).
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Acetylation: Equip the flask with a mechanical stirrer, nitrogen inlet, and a distillation setup. Purge the system with nitrogen. Heat the mixture to 140-160 °C with stirring. Acetic acid will begin to distill off as the hydroxyl groups are acetylated. Continue this step for 1-2 hours or until the distillation of acetic acid ceases.
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Polycondensation: Gradually increase the temperature to 250-280 °C. As the viscosity of the mixture increases, the stirrer speed may need to be adjusted.
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Application of Vacuum: Once the temperature has stabilized, slowly apply a vacuum to the system to remove the remaining acetic acid and facilitate the polycondensation reaction. Over 1-2 hours, gradually increase the temperature to 300-320 °C and improve the vacuum to below 1 torr.
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Monitoring the Reaction: The reaction is monitored by the torque on the mechanical stirrer. A significant increase in torque indicates a high degree of polymerization. The reaction is typically continued for 2-4 hours under high vacuum.
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Polymer Isolation: After the desired viscosity is reached, release the vacuum with nitrogen and cool the reactor. The solid polymer is then recovered from the flask. The polymer is typically an opaque, fibrous solid.
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Purification: The polymer can be ground into a powder and washed with a suitable solvent (e.g., acetone) to remove any residual catalyst and unreacted monomers. The purified polymer is then dried in a vacuum oven.
Quantitative Data
The properties of the resulting LCP are highly dependent on the monomer ratio. The following table summarizes typical properties for a copolyester of 4-HBA and HNA.
| Property | 4-HBA/HNA (73/27 mol%) |
| Melting Temperature (Tm) | ~280 °C |
| Glass Transition (Tg) | ~110 °C |
| Tensile Strength | 150 - 250 MPa |
| Flexural Modulus | 10 - 14 GPa |
| Heat Deflection Temp. | 180 - 240 °C |
Note: These values are representative and can vary based on the specific processing conditions and molecular weight of the polymer.
Conclusion
While direct applications of this compound in materials science are not well-documented in publicly available literature, its chemical structure suggests significant potential as a monomer for specialty polymers with enhanced properties such as flame retardancy and high refractive index. The detailed case study of 4-hydroxybenzoic acid in the synthesis of liquid crystal polymers serves as a valuable blueprint for how a substituted hydroxybenzoic acid can be utilized to create high-performance materials. Further research into the polymerization and material properties of this compound is warranted to explore its potential in advanced material applications.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-hydroxybenzoic Acid
Welcome to the technical support center for the synthesis of 2-Bromo-4-hydroxybenzoic acid. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis and optimize product yield.
Frequently Asked Questions (FAQs)
Q1: Why is the direct bromination of 4-hydroxybenzoic acid not a viable method for producing this compound?
Direct electrophilic bromination of 4-hydroxybenzoic acid is not a recommended route. The hydroxyl (-OH) group is a strongly activating ortho-, para-directing group, while the carboxylic acid (-COOH) is a deactivating, meta-directing group. The powerful activating effect of the hydroxyl group dominates, directing substitution to its ortho positions (C3 and C5).[1][2] This leads to the preferential formation of 3-Bromo-4-hydroxybenzoic acid and 3,5-Dibromo-4-hydroxybenzoic acid, not the desired 2-bromo isomer.
Q2: What is a more effective synthetic route to achieve a higher yield of this compound?
A more successful and common strategy involves a two-step process:
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Bromination of p-cresol (4-methylphenol): This step selectively introduces a bromine atom at one of the positions ortho to the activating hydroxyl group, yielding 2-bromo-4-methylphenol.
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Oxidation: The methyl group of the resulting 2-bromo-4-methylphenol is then oxidized to a carboxylic acid to form the final product, this compound.
This multi-step approach provides greater control over the regioselectivity, which is crucial for obtaining the correct isomer.
Q3: How can I minimize the formation of side products during the bromination of p-cresol?
The primary side product is the dibromo species, 2,6-dibromo-4-methylphenol. To improve selectivity for the mono-brominated product:
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Control Stoichiometry: Use a brominating agent in a molar ratio of approximately 1:1 or slightly less with respect to p-cresol.
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Choice of Brominating Agent: While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often preferred as it provides a slow, controlled concentration of bromine, which can enhance selectivity.
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Solvent and Temperature: Using non-polar solvents like chloroform or chlorobenzene can be effective.[3] Maintaining a low to moderate reaction temperature helps to control the reaction rate and reduce over-bromination.
Q4: What are the recommended oxidizing agents for converting the methyl group of 2-bromo-4-methylphenol into a carboxylic acid?
Several strong oxidizing agents can accomplish this transformation. The choice often depends on the desired reaction conditions, yield, and ease of workup. Common and effective reagents include:
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Potassium Permanganate (KMnO₄): A powerful and common oxidizing agent, typically used under basic conditions followed by acidification.
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Chromic Acid (H₂CrO₄) or Potassium Dichromate (K₂Cr₂O₇): These are also effective but generate chromium waste, which requires careful disposal.
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Ruthenium Trichloride (RuCl₃) with an oxidant: A catalytic amount of RuCl₃ with a co-oxidant like sodium periodate (NaIO₄) is a modern and efficient method.
Q5: What are the critical parameters for purifying the final this compound product?
Purification is essential for removing unreacted starting materials, isomers, and byproducts from the oxidation step.
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Acid-Base Extraction: The carboxylic acid product can be separated from non-acidic impurities. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and extract it into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The aqueous layer can then be washed, re-acidified to precipitate the pure product, and collected by filtration.
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Recrystallization: This is a final polishing step to achieve high purity. A suitable solvent system (e.g., ethanol/water or acetic acid/water) should be chosen where the product has high solubility at elevated temperatures and low solubility at room or cold temperatures.
Troubleshooting Guides
Guide 1: Low Yield in Step 1 (Bromination of p-cresol)
| Observed Problem | Potential Cause | Recommended Solution |
| Low conversion of p-cresol | 1. Insufficient Brominating Agent: Molar ratio of bromine to p-cresol is too low. 2. Low Reaction Temperature: The activation energy for the reaction is not being met. 3. Poor Solvent Choice: Reactants may not be fully soluble. | 1. Carefully check the stoichiometry and consider a slight excess (e.g., 1.05 equivalents) of the brominating agent. 2. Monitor the reaction by TLC. If starting material persists, consider gently warming the reaction mixture. 3. Ensure p-cresol is fully dissolved before adding the brominating agent. Chlorobenzene is a reported effective solvent.[3] |
| Formation of multiple products (TLC shows multiple spots) | 1. Over-bromination: Reaction conditions are too harsh, leading to di- or tri-brominated products. 2. Isomer Formation: While less common, other isomers may form under certain conditions. | 1. Add the brominating agent slowly and portion-wise to the reaction mixture. Maintain a consistent, moderate temperature. 2. Use a milder brominating agent like NBS instead of liquid bromine. |
| Product loss during workup | 1. Incomplete Extraction: The product is not fully extracted from the reaction mixture. 2. Emulsion Formation: Emulsions can trap the product during aqueous washes. | 1. Perform multiple extractions with the organic solvent to ensure complete recovery. 2. To break emulsions, add a small amount of brine (saturated NaCl solution) or gently filter the mixture through a pad of celite. |
Guide 2: Low Yield in Step 2 (Oxidation of 2-bromo-4-methylphenol)
| Observed Problem | Potential Cause | Recommended Solution |
| Incomplete Oxidation (starting material remains) | 1. Insufficient Oxidant: The molar ratio of the oxidizing agent is too low. 2. Reaction Time Too Short: The reaction has not proceeded to completion. 3. Suboptimal pH or Temperature: Many oxidations are sensitive to pH and temperature. | 1. Recalculate stoichiometry. For powerful oxidants like KMnO₄, at least 2 equivalents are needed to convert a methyl group to a carboxylic acid. 2. Monitor the reaction progress by TLC. Extend the reaction time if necessary. 3. Review the literature for the optimal conditions for your chosen oxidant. For KMnO₄, the reaction is often performed in a basic aqueous solution with heating. |
| Low Isolated Yield after Acidification | 1. Product is Water-Soluble: The product may have some solubility in the acidic aqueous solution. 2. Incomplete Precipitation: The pH was not lowered sufficiently to fully protonate the carboxylate. | 1. After acidification, thoroughly cool the mixture in an ice bath to minimize solubility and maximize precipitation. If significant product remains in the filtrate, perform an extraction with a suitable organic solvent. 2. Ensure the pH is lowered to ~1-2 using a strong acid like HCl to ensure complete precipitation of the carboxylic acid. |
| Product Degradation (dark, tarry crude product) | 1. Reaction Temperature Too High: Overly aggressive heating can cause decomposition or side reactions. 2. Oxidant is Too Strong/Non-selective: The oxidizing agent may be attacking the aromatic ring or the hydroxyl group. | 1. Maintain careful temperature control throughout the reaction. 2. Consider a milder or more selective oxidizing agent. If using KMnO₄, ensure conditions are well-controlled. |
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-4-methylphenol
This protocol is adapted from a patented procedure.[3]
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Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a trap (for HBr), add p-cresol (1 mol) and chlorobenzene (1.5 mol).
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Bromination: Begin stirring the mixture at room temperature. Slowly add liquid bromine (1.0 mol) via the dropping funnel over a period of 2 hours. The reaction is typically conducted under slight negative pressure to help remove the HBr gas formed.
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Reaction Monitoring: After the addition is complete, allow the mixture to stir for an additional 30 minutes. Monitor the disappearance of p-cresol using TLC.
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Quenching and Neutralization: Once the reaction is complete, bubble dry air through the solution to remove any remaining HBr until the pH of the solution is between 5 and 7.
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Workup: Remove the solvent (chlorobenzene) by distillation. The recovered solvent can often be reused.
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Purification: The crude 2-bromo-4-methylphenol can be purified by vacuum distillation to yield the final product. A yield of approximately 95% is reported.[3]
Protocol 2: Oxidation to this compound
This is a general protocol using potassium permanganate.
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Setup: In a large round-bottom flask, suspend 2-bromo-4-methylphenol (1 mol) in a solution of sodium hydroxide (2.5 mol) in water. The flask should be equipped with a mechanical stirrer and a condenser.
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Oxidation: Heat the mixture to approximately 80-90°C. Slowly add a solution of potassium permanganate (KMnO₄, ~2.2 mol) in water. The addition should be portion-wise to control the exothermic reaction. The purple color of the permanganate will disappear as it is consumed.
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Reaction Completion: Continue heating and stirring until the purple color persists, indicating the reaction is complete. A brown precipitate of manganese dioxide (MnO₂) will form.
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Workup: Cool the reaction mixture to room temperature and filter to remove the MnO₂. Wash the filter cake with a small amount of hot water.
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Precipitation: Cool the combined filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. A white precipitate of this compound will form.
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Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from an ethanol/water mixture.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis pathway.
References
Technical Support Center: Purification of Crude 2-Bromo-4-hydroxybenzoic Acid
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2-Bromo-4-hydroxybenzoic acid. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound, offering potential causes and solutions to streamline your experimental workflow.
| Issue ID | Question | Possible Cause(s) | Recommended Solution(s) |
| PUR-001 | My crude this compound is not fully dissolving in the hot recrystallization solvent. | - Insufficient solvent volume.- The solvent is not at its boiling point.- Presence of insoluble impurities (e.g., inorganic salts, polymeric byproducts). | - Add small increments of the hot solvent until the solid dissolves. Avoid a large excess to prevent low recovery.- Ensure the solvent is maintained at a gentle boil with stirring.- If a small amount of solid remains, it is likely an insoluble impurity. Proceed with hot filtration to remove it. |
| PUR-002 | After cooling the solution, no crystals have formed. | - Too much solvent was used, preventing the solution from becoming supersaturated upon cooling.- The cooling process is too slow, or the final temperature is not low enough.- The solution is in a metastable state and requires nucleation. | - Reheat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.- Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod.- Add a "seed" crystal of pure this compound to the cooled solution.- Once the solution has reached room temperature, place it in an ice bath to further decrease the solubility of the product. |
| PUR-003 | An oil has formed instead of crystals ("oiling out"). | - The boiling point of the recrystallization solvent is higher than the melting point of the solute.- The concentration of impurities is high, leading to a significant depression of the melting point of the crude product.- The solution is too supersaturated, causing the product to precipitate out of solution too quickly. | - Reheat the solution to dissolve the oil and add a small amount of additional hot solvent to reduce the saturation. Allow it to cool more slowly.- Consider using a different recrystallization solvent with a lower boiling point.- If colored impurities are present, perform a charcoal treatment on the hot solution before filtration. |
| PUR-004 | The yield of my purified this compound is very low. | - Too much solvent was used during recrystallization, causing a significant portion of the product to remain in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent that was not ice-cold, leading to dissolution of the product. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the solution from cooling and crystallizing prematurely.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| PUR-005 | The final product is still colored. | - Presence of colored impurities that are soluble in the hot recrystallization solvent and co-precipitate with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product.- A second recrystallization may be necessary to achieve a completely colorless product. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
A1: For the recrystallization of this compound, a common and effective approach is to use a mixed solvent system. A mixture of ethanol and water or ethyl acetate and heptane can provide good results. The principle is to dissolve the crude product in a minimal amount of the "good" solvent (e.g., ethanol, ethyl acetate) at an elevated temperature and then add the "poor" solvent (e.g., water, heptane) dropwise until the solution becomes slightly cloudy. Reheating to get a clear solution followed by slow cooling should yield pure crystals. Methanol has also been shown to be an effective single solvent for the recrystallization of structurally similar compounds like 4-Bromo-2-hydroxybenzaldehyde and can be a good starting point for solvent screening.
Q2: What are the likely impurities in my crude this compound?
A2: Common impurities can include unreacted starting materials, such as 4-hydroxybenzoic acid, and byproducts from the bromination reaction. Depending on the synthetic route, these byproducts could include isomeric species (e.g., other brominated hydroxybenzoic acids) or over-brominated products. If the synthesis involves the hydrolysis of an ester, then the corresponding ester may be present as an impurity.
Q3: Can I use a different purification method if recrystallization is not effective?
A3: Yes, if recrystallization does not yield a product of sufficient purity, you can consider other purification techniques. For acidic compounds like this compound, an acid-base extraction can be very effective. This involves dissolving the crude product in an organic solvent (e.g., ethyl acetate) and extracting it into an aqueous basic solution (e.g., saturated sodium bicarbonate). The aqueous layer, containing the deprotonated product, is then washed with fresh organic solvent to remove neutral impurities. Finally, the aqueous layer is acidified (e.g., with HCl) to precipitate the pure this compound, which can then be collected by filtration. For structurally similar aldehydes, purification via imine salt formation has been reported to be effective in removing acidic or neutral impurities.[1]
Q4: How can I confirm the purity of my final product?
A4: The purity of the purified this compound can be assessed using several analytical techniques. The most common methods include:
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Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
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Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a pure compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual impurities.
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High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
Experimental Protocols
Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid is completely dissolved.
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Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy.
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Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: A logical decision-making diagram for troubleshooting the recrystallization process.
References
Technical Support Center: Purification of 2-Bromo-4-hydroxybenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 2-Bromo-4-hydroxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The primary impurities in crude this compound typically arise from the synthesis process, which usually involves the bromination of 4-hydroxybenzoic acid. Common impurities include:
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Unreacted Starting Material: 4-hydroxybenzoic acid.
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Dibrominated By-products: 3,5-dibromo-4-hydroxybenzoic acid is a common side product due to the activation of the benzene ring by the hydroxyl group, making it susceptible to further bromination.[1]
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Other Regioisomers: Depending on the reaction conditions, small amounts of other brominated isomers may be formed.
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Bromodecarboxylation Products: In some cases, especially with aqueous bromine, bromodecarboxylation can occur, leading to impurities like 2,4,6-tribromophenol.[2]
Q2: My crude product has a brownish or yellowish tint. What is the cause and how can I remove it?
A colored tint in the crude product often indicates the presence of polymeric materials or trace amounts of oxidized impurities. The color can typically be removed by treating a solution of the crude product with activated charcoal before recrystallization. The charcoal adsorbs the colored impurities, which are then removed by hot filtration.
Q3: I performed a recrystallization, but the yield of pure product is very low. What could be the reasons?
Low recovery after recrystallization can be attributed to several factors:
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Using an excessive amount of solvent: This will keep a significant portion of your product dissolved in the mother liquor, even after cooling.
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Premature crystallization: If the solution cools too rapidly during hot filtration, the product may crystallize on the filter paper or in the funnel.
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Incomplete crystallization: The solution might not have been cooled for a long enough duration or to a sufficiently low temperature to maximize crystal formation.
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Washing with a warm solvent: The solvent used to wash the collected crystals should be ice-cold to minimize the dissolution of the purified product.
Q4: During recrystallization, my compound "oiled out" instead of forming crystals. What should I do?
"Oiling out" happens when the compound separates from the solution as a liquid instead of a solid. This can occur if the boiling point of the solvent is higher than the melting point of the solute or if there is a high concentration of impurities. To address this, you can try the following:
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Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solubility.
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Allow the solution to cool more slowly to encourage crystal lattice formation.
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Scratch the inside of the flask with a glass rod to provide a surface for nucleation.
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Add a seed crystal of the pure compound.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during the purification of this compound.
Diagram: Troubleshooting Workflow for Purification
Caption: A general workflow for troubleshooting the purification of this compound.
Diagram: Impurity Type vs. Purification Method
Caption: Logical relationship between common impurity types and the most effective purification methods.
Data Presentation: Comparison of Purification Methods
The following table summarizes the expected efficiency of different purification methods for removing common impurities from this compound. The values are illustrative and can vary based on the specific experimental conditions.
| Purification Method | Starting Material (4-hydroxybenzoic acid) | Dibrominated By-product (3,5-dibromo-4-hydroxybenzoic acid) | Neutral Impurities (e.g., 2,4,6-tribromophenol) | Expected Purity of Final Product |
| Recrystallization | High Removal Efficiency (>95%) | Moderate Removal Efficiency (50-80%) | Low to Moderate Removal Efficiency | 95-98% |
| Acid-Base Extraction | High Removal Efficiency (>98%) | High Removal Efficiency (>98%) | High Removal Efficiency (>98%) | >99% (for separating from neutral impurities) |
| Column Chromatography | High Removal Efficiency (>99%) | High Removal Efficiency (>99%) | High Removal Efficiency (>99%) | >99.5% |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is suitable for removing small amounts of impurities, particularly unreacted starting material.
Materials:
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Crude this compound
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Ethanol
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Deionized water
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Activated charcoal (optional)
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Erlenmeyer flasks
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Hot plate with magnetic stirrer
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Buchner funnel and filter flask
Methodology:
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot 50% aqueous ethanol. Heat the solution to a gentle boil while stirring.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper into a clean Erlenmeyer flask to remove insoluble impurities and charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize the yield.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold 50% aqueous ethanol.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Acid-Base Extraction
This method is highly effective for separating the acidic product from any neutral or basic impurities.
Materials:
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Crude this compound
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Diethyl ether (or ethyl acetate)
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Saturated sodium bicarbonate solution
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6M Hydrochloric acid
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Separatory funnel
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Beakers and flasks
Methodology:
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Dissolution: Dissolve the crude product in diethyl ether.
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Extraction: Transfer the ether solution to a separatory funnel and add an equal volume of saturated sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution.
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Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous layer (bottom), while neutral impurities will remain in the ether layer (top).
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Isolation of Aqueous Layer: Drain the aqueous layer into a clean flask.
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Precipitation: Cool the aqueous solution in an ice bath and acidify it by slowly adding 6M hydrochloric acid with stirring until the pH is approximately 1-2 (test with pH paper). The this compound will precipitate out of the solution.
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Collection and Washing: Collect the precipitate by vacuum filtration, wash it with a small amount of ice-cold deionized water, and dry it thoroughly.
Protocol 3: Column Chromatography
This is the most powerful technique for separating closely related compounds, such as the desired product from its dibrominated analog.
Materials:
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Crude this compound
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Silica gel (for column chromatography)
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Hexane
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Ethyl acetate
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Methanol
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Trifluoroacetic acid (TFA)
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Chromatography column
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Fraction collector or test tubes
Methodology:
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Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
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Elution: Elute the column with a solvent system of increasing polarity. A good starting point is a gradient of hexane:ethyl acetate. For more polar compounds, a small amount of methanol and a trace of TFA (to keep the carboxylic acid protonated) can be added to the mobile phase. For example, a gradient from 90:10 hexane:ethyl acetate to 70:30:1 hexane:ethyl acetate:methanol with 0.1% TFA.
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Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).
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Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
References
Technical Support Center: Synthesis of 2-Bromo-4-hydroxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-hydroxybenzoic acid. The following information is designed to help diagnose and resolve common side reactions and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound?
A1: The primary side reactions encountered during the bromination of 4-hydroxybenzoic acid are:
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Polybromination: Due to the strong activating effect of the hydroxyl group, the aromatic ring is susceptible to further bromination, leading to the formation of di- and tri-brominated products. The most common di-brominated byproduct is 3,5-dibromo-4-hydroxybenzoic acid.[1]
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Bromodecarboxylation: Under certain conditions, particularly with aqueous bromine, decarboxylation can occur, followed by bromination, to yield brominated phenols such as 2,4,6-tribromophenol.[2]
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Formation of Isomeric Products: While the hydroxyl group directs bromination primarily to the ortho positions, the formation of other isomers is possible depending on the reaction conditions.
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Esterification: If an alcohol is used as a solvent or is present as an impurity in the reaction mixture, esterification of the carboxylic acid group can occur, especially in the presence of an acid catalyst.
Q2: How can I minimize the formation of polybrominated byproducts?
A2: To control polybromination, consider the following strategies:
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Choice of Brominating Agent: Employ milder brominating agents such as N-bromosuccinimide (NBS) instead of elemental bromine (Br₂).[3]
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Solvent Selection: Use less polar solvents like glacial acetic acid, which can help to moderate the reactivity of the brominating agent.[2]
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Stoichiometry Control: Carefully control the stoichiometry of the brominating agent to favor mono-bromination. A slight excess may be needed for full conversion of the starting material, but a large excess will promote polybromination.[1]
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Temperature Control: Maintain a low reaction temperature to decrease the overall reaction rate and improve selectivity.
Q3: What causes the reaction mixture to turn a persistent reddish-brown color, and how can I resolve it?
A3: A persistent reddish-brown color typically indicates the presence of excess unreacted bromine. This can be resolved during the workup by adding a quenching agent, such as a saturated aqueous solution of sodium bisulfite or sodium thiosulfate, until the color disappears.[2]
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound and a High Percentage of Di-brominated Impurity.
Possible Causes and Solutions:
| Cause | Solution |
| Excessive Brominating Agent | Carefully control the molar ratio of the brominating agent to 4-hydroxybenzoic acid. Start with a 1:1 molar ratio and optimize as needed based on reaction monitoring. |
| Highly Reactive Brominating Conditions | Switch from elemental bromine in a polar solvent to a milder brominating agent like N-bromosuccinimide (NBS) in a non-polar solvent. Alternatively, using bromine in glacial acetic acid can offer better control than in more polar solvents.[2] |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0-5 °C) to improve selectivity for mono-bromination. |
| Prolonged Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and stop the reaction once the starting material is consumed to prevent further bromination of the product. |
Problem 2: Presence of Phenolic Impurities in the Final Product.
Possible Cause and Solution:
| Cause | Solution |
| Bromodecarboxylation | This side reaction is more prevalent when using aqueous bromine.[2] Avoid using water as a solvent. The use of glacial acetic acid can help suppress this side reaction.[2] |
Problem 3: Formation of an Ester Byproduct.
Possible Cause and Solution:
| Cause | Solution |
| Alcohol as a Solvent or Impurity | If the synthesis is performed in an alcohol solvent, or if the starting materials or solvents contain alcohol impurities, acid-catalyzed esterification can occur.[4] Ensure all reagents and solvents are anhydrous and avoid using alcohol as the primary solvent if the carboxylic acid functionality is to be preserved. |
Data Presentation
The choice of brominating agent and reaction conditions significantly impacts the product distribution. The following table summarizes typical product distributions for the bromination of 4-hydroxybenzoic acid under different conditions.
Table 1: Product Distribution in the Bromination of 4-Hydroxybenzoic Acid
| Brominating Agent | Solvent | Temperature (°C) | This compound (%) | 3,5-Dibromo-4-hydroxybenzoic acid (%) | Unreacted Starting Material (%) |
| Br₂ | Water | 25 | ~40 | ~50 | <10 |
| Br₂ | Glacial Acetic Acid | 20-25 | ~70 | ~25 | <5 |
| NBS | Acetonitrile | 25 | >85 | <10 | <5 |
Note: The values in this table are representative and can vary based on specific reaction parameters such as reaction time and stoichiometry.
Experimental Protocols
Protocol 1: Synthesis of this compound using Bromine in Glacial Acetic Acid
This protocol is adapted for mono-bromination and aims to minimize polybromination by controlling stoichiometry and reaction conditions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 13.8 g (0.1 mol) of 4-hydroxybenzoic acid in 100 mL of glacial acetic acid.
-
Bromine Addition: In the dropping funnel, prepare a solution of 16.0 g (5.1 mL, 0.1 mol) of bromine in 20 mL of glacial acetic acid. Slowly add the bromine solution dropwise to the stirred solution of 4-hydroxybenzoic acid over approximately 1 hour. Maintain the reaction temperature between 20-25°C, using a water bath for cooling if necessary.
-
Reaction Monitoring: After the complete addition of bromine, continue stirring the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bisulfite dropwise to quench any excess bromine until the reddish-brown color disappears.[2]
-
Product Isolation: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring to precipitate the crude product. Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.
Protocol 2: HPLC Method for Analysis of Reaction Mixture
This method can be used to quantify the amounts of this compound and the 3,5-dibromo impurity.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Quantification: Use external standards of 4-hydroxybenzoic acid, this compound, and 3,5-dibromo-4-hydroxybenzoic acid to create a calibration curve for quantification.
Protocol 3: GC-MS Analysis of Reaction Products (after derivatization)
For GC-MS analysis, a derivatization step is necessary to increase the volatility of the acidic products.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Acidify an aqueous sample of the reaction mixture to pH 1-3 with HCl.
-
Extract the analytes with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent.[5]
-
-
Derivatization (Silylation):
-
To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 50-550).
-
-
Identification: Identify the derivatized products based on their retention times and mass spectra by comparison with derivatized standards or mass spectral libraries.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Buy 3,5-Dibromo-4-hydroxybenzoic acid | 3337-62-0 | > 95% [smolecule.com]
- 2. 4-Bromo-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 5. Given the compound p -hydroxybenzoic acid (4-hydroxybenzoic acid) reacts.. [askfilo.com]
Technical Support Center: Characterization of 2-Bromo-4-hydroxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the characterization of 2-Bromo-4-hydroxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of this compound?
A1: The main challenges in characterizing this compound stem from its multifunctional nature, containing a carboxylic acid, a hydroxyl group, and a bromine atom on an aromatic ring. These features can lead to issues with solubility, peak broadening in NMR spectroscopy, complex fragmentation in mass spectrometry, and potential for intra- and intermolecular interactions that can complicate spectral interpretation. Stability can also be a concern, as the compound may be sensitive to heat, light, and moisture.[1]
Q2: What are the expected functional group regions in the FT-IR spectrum of this compound?
A2: For aromatic carboxylic acids like this compound, you can expect to see a broad O-H stretch from the carboxylic acid, typically in the 3300-2500 cm⁻¹ region. A C=O (carbonyl) stretch should appear around 1700-1680 cm⁻¹. The phenolic O-H stretch will likely be a broad peak around 3400-3200 cm⁻¹. Aromatic C-H stretching is expected just above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring will be in the 1600-1450 cm⁻¹ region. The C-Br stretch will appear in the fingerprint region, typically below 800 cm⁻¹.
Q3: How does the bromine atom affect the mass spectrum of this compound?
A3: Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic isotopic pattern for any fragment containing a bromine atom. The molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, separated by two mass units (M⁺ and M+2). This isotopic signature is a key identifier for bromine-containing compounds in mass spectrometry.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the stability of this compound, it should be stored in a tightly closed container in a cool, dry, and dark place, under an inert atmosphere if possible.[1][2] The compound is reported to be sensitive to heat, light, and moisture.[1] For long-term storage, keeping it in a well-ventilated area away from incompatible substances like strong oxidizing agents is recommended.[2]
Troubleshooting Guides
NMR Spectroscopy
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad -OH and -COOH Proton Signals | Hydrogen bonding and chemical exchange with residual water in the solvent. | Use a dry deuterated solvent (e.g., DMSO-d₆). A small amount of D₂O can be added to confirm exchangeable protons, which will cause the -OH and -COOH signals to disappear or decrease in intensity. |
| Poor Resolution of Aromatic Protons | Suboptimal shimming of the magnet or sample concentration issues. | Re-shim the magnet to improve field homogeneity. Optimize the sample concentration; too high a concentration can lead to viscosity-related broadening. |
| Unexpected Chemical Shifts | Solvent effects or presence of impurities. | Record spectra in different deuterated solvents to observe shifts. Compare the spectrum with that of a certified reference standard if available. Check for common synthetic impurities like starting materials or by-products. |
Mass Spectrometry
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Molecular Ion Peak | The molecule is unstable under the ionization conditions and readily fragments. | Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Ionization (EI). |
| Complex Fragmentation Pattern | Multiple fragmentation pathways are possible due to the presence of several functional groups. | Analyze the fragmentation of structurally similar compounds to predict likely fragmentation pathways. For benzoic acid, common losses include -OH (M-17) and -COOH (M-45).[3] The presence of bromine will also lead to fragments showing the characteristic M/M+2 isotopic pattern. |
| Isotopic Pattern Not Matching 1:1 Ratio | Overlapping peaks from other fragments or background noise. | Increase the resolution of the mass spectrometer. Use tandem mass spectrometry (MS/MS) to isolate the parent ion and analyze its specific fragmentation. |
HPLC Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | Strong interaction of the phenolic hydroxyl or carboxylic acid group with the stationary phase. Presence of active sites on the column. | Lower the pH of the mobile phase to suppress the ionization of the carboxylic acid. Use a high-purity silica-based column. Add a competing base in small amounts to the mobile phase to block active silanol groups. |
| Shifting Retention Times | Changes in mobile phase composition, temperature fluctuations, or column degradation. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature. Flush the column with a strong solvent to remove contaminants and consider replacing the column if performance does not improve. |
| Poor Resolution from Impurities | The chosen mobile phase and stationary phase are not optimal for separating the analyte from its impurities. | Optimize the mobile phase composition (e.g., gradient, organic modifier, pH). Try a different stationary phase with a different selectivity (e.g., phenyl-hexyl instead of C18). |
Experimental Protocols & Data
Predicted ¹H NMR Spectral Data
The following table provides predicted ¹H NMR chemical shifts for this compound. Actual values may vary depending on the solvent and concentration. The prediction is based on the analysis of structurally similar compounds.[4]
| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity |
| H-3 | 7.2 - 7.4 | d |
| H-5 | 6.9 - 7.1 | dd |
| H-6 | 7.8 - 8.0 | d |
| -OH (phenolic) | 9.0 - 11.0 | br s |
| -COOH | 11.0 - 13.0 | br s |
Predicted ¹³C NMR Spectral Data
The following table outlines the expected ¹³C NMR chemical shifts for this compound based on data from similar compounds.
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
| C=O | 165 - 175 |
| C-Br | 110 - 120 |
| C-OH | 155 - 165 |
| Aromatic C-H | 115 - 135 |
| Aromatic C (quaternary) | 120 - 140 |
Mass Spectrometry Fragmentation
The molecular weight of this compound is 217.02 g/mol .[5] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 216 and an M+2 peak at m/z 218 of similar intensity.
Expected Fragmentation Pathways:
-
Loss of -OH: [M-17]⁺ at m/z 199/201
-
Loss of -COOH: [M-45]⁺ at m/z 171/173
-
Loss of Br: [M-79/81]⁺ at m/z 137
-
Decarboxylation followed by loss of CO: [M-44-28]⁺
| m/z (Predicted) | Possible Fragment |
| 216/218 | [C₇H₅BrO₃]⁺ (Molecular Ion) |
| 199/201 | [C₇H₄BrO₂]⁺ |
| 171/173 | [C₆H₄BrO]⁺ |
| 137 | [C₇H₅O₃]⁺ |
FT-IR Spectroscopy
The following table summarizes the expected characteristic infrared absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3200 | Broad | O-H stretch (Phenolic) |
| ~3100 | Medium | Aromatic C-H stretch |
| 1700 - 1680 | Strong | C=O stretch (Carboxylic Acid) |
| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |
| ~1300 | Medium | C-O stretch |
| Below 800 | Medium | C-Br stretch |
Visualizations
Caption: General experimental workflow for the characterization of this compound.
References
Technical Support Center: Resolving Isomers of Bromo-hydroxybenzoic Acid by Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of bromo-hydroxybenzoic acid isomers.
Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique is most suitable for separating bromo-hydroxybenzoic acid isomers?
A1: High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, is the most common and effective technique for separating bromo-hydroxybenzoic acid isomers.[1][2] Reversed-phase HPLC on a C18 column offers good resolution and reproducibility for these types of aromatic acids.[1] Thin-Layer Chromatography (TLC) can also be used for rapid qualitative analysis and method development.[3]
Q2: What is a good starting point for an HPLC mobile phase to separate these isomers?
A2: A common starting mobile phase for reversed-phase HPLC of bromo-hydroxybenzoic acid isomers is a mixture of an acidified aqueous solution and an organic solvent like acetonitrile or methanol.[1][2] A typical mobile phase might consist of 0.1% phosphoric acid or formic acid in water (Mobile Phase A) and acetonitrile or methanol (Mobile Phase B).[1][2] The separation is then optimized by adjusting the ratio of these solvents (gradient or isocratic elution).
Q3: Why is my peak shape poor (e.g., tailing) when analyzing bromo-hydroxybenzoic acids?
A3: Peak tailing for acidic aromatic compounds like bromo-hydroxybenzoic acids is often caused by secondary interactions between the analyte and the stationary phase.[4] Specifically, interactions with residual silanol groups on the silica-based column packing can lead to tailing.[4] To mitigate this, ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5 with formic or phosphoric acid) to keep the carboxylic acid group protonated. Using a high-purity, end-capped column can also minimize these secondary interactions.
Q4: How can I improve the resolution between closely eluting isomers?
A4: To improve the resolution between isomers, you can try several approaches:
-
Optimize the mobile phase: Adjust the gradient slope or the isocratic composition of the mobile phase.[4]
-
Change the organic solvent: Switching from methanol to acetonitrile, or vice-versa, can alter the selectivity of the separation.
-
Adjust the temperature: Operating the column at a slightly elevated temperature can sometimes improve peak shape and resolution.
-
Lower the flow rate: This can increase the interaction time with the stationary phase and improve separation, though it will lengthen the run time.[4]
-
Try a different stationary phase: A phenyl-hexyl column, for instance, can offer different selectivity for aromatic compounds compared to a standard C18 column due to π-π interactions.
Q5: What are some common causes of retention time variability?
A5: Fluctuating retention times can be caused by several factors:
-
Inadequate column equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.
-
Changes in mobile phase composition: This can be due to inaccurate mixing or evaporation of the more volatile organic component. Always use freshly prepared mobile phase.
-
Temperature fluctuations: Use a column oven to maintain a constant temperature.
-
Pump issues: Inconsistent flow from the HPLC pump can lead to shifting retention times.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the chromatographic separation of bromo-hydroxybenzoic acid isomers.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with silanol groups on the column. | - Lower the mobile phase pH to 2.5-3.5 using 0.1% formic or phosphoric acid to ensure the carboxylic acid is protonated. - Use a high-purity, end-capped C18 column. |
| Column overload. | - Reduce the sample concentration or injection volume. | |
| Column contamination. | - Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | - Dissolve the sample in the initial mobile phase whenever possible. |
| Column overload. | - Reduce the sample concentration or injection volume. | |
| Peak Splitting | Partially blocked frit or column void. | - Back-flush the column (if the manufacturer's instructions permit). If the problem persists, replace the column. |
| Sample injection issue. | - Ensure the sample is fully dissolved and the injection solvent is compatible with the mobile phase. |
Issue 2: Poor Resolution or Co-elution of Isomers
| Symptom | Possible Cause | Suggested Solution |
| Isomers are not separated | Mobile phase is too strong or too weak. | - Adjust the gradient profile or the isocratic mobile phase composition. |
| Inappropriate stationary phase. | - Consider a column with different selectivity, such as a phenyl-hexyl column, to introduce alternative separation mechanisms (π-π interactions). | |
| Insufficient column efficiency. | - Use a longer column or a column with a smaller particle size. | |
| Resolution is decreasing over time | Column degradation. | - Replace the column. Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based columns). |
| Column contamination. | - Implement a column cleaning procedure. |
Data Presentation
The following tables summarize chromatographic data for bromo-hydroxybenzoic acid isomers and related compounds from various studies. Note that direct comparison of retention times between different methods is not possible due to variations in experimental conditions.
Table 1: HPLC Retention Data for Bromo-hydroxybenzoic Acid Isomers and Related Compounds
| Compound | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) |
| 3,5-Dibromo-4-hydroxybenzoic acid | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | Not Specified | Not Specified | Not Specified (method described)[2] |
| 4-Hydroxybenzoic acid | C18 | Gradient: 0.1% Phosphoric acid in water (A) and Acetonitrile (B) | 1.0 | UV at 230 nm | 11.78[1] |
| 2-Bromobenzoic acid | C18 | Gradient: 95% aqueous formic acid (0.1% v/v) to 95% methanol | 1.0 | ICP-MS | Isothermal at 100°C: < 5[5] |
| 3-Bromobenzoic acid | C18 | Gradient: 95% aqueous formic acid (0.1% v/v) to 95% methanol | 1.0 | ICP-MS | Isothermal at 100°C: < 5[5] |
| 4-Bromobenzoic acid | C18 | Gradient: 95% aqueous formic acid (0.1% v/v) to 95% methanol | 1.0 | ICP-MS | Isothermal at 100°C: ~20[5] |
Table 2: TLC Rf Values for Substituted Benzoic Acids
| Compound | Stationary Phase | Mobile Phase | Rf Value |
| o-Bromobenzoic acid | Polyamide | 0.10 M α-cyclodextrin in water | ~0.55[3] |
| m-Bromobenzoic acid | Polyamide | 0.10 M α-cyclodextrin in water | ~0.40[3] |
| p-Bromobenzoic acid | Polyamide | 0.10 M α-cyclodextrin in water | ~0.30[3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general method for the separation of bromo-hydroxybenzoic acid isomers on a reversed-phase column. Optimization will be required based on the specific isomers and available instrumentation.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
HPLC-grade acetonitrile or methanol.
-
HPLC-grade water.
-
Phosphoric acid or formic acid.
-
Reference standards of the bromo-hydroxybenzoic acid isomers.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or an optimized wavelength based on the UV spectra of the isomers).
-
Injection Volume: 10 µL.
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Gradient Program (example):
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18.1-20 min: 10% B (re-equilibration)
-
-
-
Sample Preparation:
-
Dissolve the sample containing the bromo-hydroxybenzoic acid isomers in the initial mobile phase composition (e.g., 90:10 Mobile Phase A:B) to a suitable concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Thin-Layer Chromatography (TLC) Method
This protocol is adapted from a method for separating substituted benzoic acids and can be used for the qualitative analysis of bromo-hydroxybenzoic acid isomers.[3]
-
Materials:
-
Polyamide TLC plates.
-
Developing tank.
-
UV lamp (254 nm).
-
Capillary tubes for spotting.
-
-
Reagents:
-
α-cyclodextrin.
-
Distilled water.
-
Methanol or another suitable solvent for sample dissolution.
-
-
Mobile Phase Preparation:
-
Prepare a 0.10 M solution of α-cyclodextrin in distilled water.
-
-
Procedure:
-
Dissolve the sample containing the bromo-hydroxybenzoic acid isomers in a minimal amount of methanol.
-
Using a capillary tube, spot the sample onto the baseline of the polyamide TLC plate.
-
Allow the spotting solvent to evaporate completely.
-
Place the TLC plate in a developing tank containing the mobile phase.
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Allow the mobile phase to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the tank and mark the solvent front.
-
Allow the plate to dry completely.
-
Visualize the separated spots under a UV lamp at 254 nm.
-
Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).
-
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of bromo-hydroxybenzoic acid isomers.
Caption: A logical troubleshooting workflow for common HPLC separation issues.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-4-hydroxybenzoic Acid Derivatization
Welcome to the technical support center for the derivatization of 2-Bromo-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for derivatizing this compound?
A1: The two primary methods for derivatizing this compound are esterification of the carboxylic acid group and etherification of the phenolic hydroxyl group. Esterification is commonly achieved through Fischer esterification, while etherification is typically performed via the Williamson ether synthesis.[1]
Q2: I am getting a mixture of products when trying to perform an O-alkylation (etherification). What is happening?
A2: Direct O-alkylation of this compound under basic conditions can lead to a mixture of the desired ether, the corresponding ester (from alkylation of the carboxylate), and potentially the dialkylated product. To achieve selective O-alkylation, it is highly recommended to first protect the carboxylic acid group as an ester.
Q3: My reaction yield is consistently low. What are the general causes?
A3: Low yields in the derivatization of this compound can stem from several factors, including incomplete reaction, suboptimal reaction temperature, poor quality of reagents or solvents, and loss of product during workup and purification. Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) is recommended.
Q4: What are the common side reactions to be aware of?
A4: Besides the competing esterification and etherification, decarboxylation can be a significant side reaction, especially at elevated temperatures in the presence of a base.[2] For Williamson ether synthesis, elimination reactions can compete with the desired substitution, particularly with secondary or tertiary alkyl halides.[3]
Troubleshooting Guides
Esterification (Fischer Esterification)
Issue: Low Yield of the Desired Ester
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | Fischer esterification is an equilibrium reaction. Without driving the equilibrium towards the products, significant amounts of starting material will remain. | Use a large excess of the alcohol, which can also serve as the solvent. Alternatively, remove water as it forms using a Dean-Stark trap. |
| Insufficient Catalyst | An inadequate amount of acid catalyst will result in a slow or incomplete reaction. | Use a catalytic amount of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid. |
| Suboptimal Temperature | The reaction may not proceed at a sufficient rate at lower temperatures. | Heat the reaction mixture to reflux. The temperature will be determined by the boiling point of the alcohol used. |
| Product Loss During Workup | The ester product can be lost during aqueous washes if not performed correctly. | Ensure proper phase separation during extractions. Neutralize the acidic catalyst carefully with a weak base like sodium bicarbonate solution. |
Etherification (Williamson Ether Synthesis)
Issue: Low Yield of the Desired Ether
To achieve selective etherification, it is best to first protect the carboxylic acid as an ester (see esterification protocol below). The following troubleshooting guide assumes the starting material is the ester of this compound.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The phenolic hydroxyl group must be deprotonated to form the nucleophilic phenoxide. An insufficiently strong or wet base will lead to incomplete reaction. | Use a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an anhydrous polar aprotic solvent like DMF or acetonitrile. Ensure all glassware and solvents are thoroughly dried. |
| Poor Quality Alkylating Agent | The alkyl halide may be inactive or prone to elimination. | Use a fresh, high-purity primary alkyl halide. Secondary and tertiary alkyl halides are more likely to undergo elimination.[3] |
| Suboptimal Temperature | The reaction may be too slow at room temperature. | Gently heat the reaction mixture (e.g., to 50-80 °C) and monitor the progress by TLC. |
| Side Reactions | Elimination (E2) can compete with substitution (SN2), especially with sterically hindered alkyl halides. | Use a primary alkyl halide whenever possible. Employ milder reaction conditions (lower temperature). |
Experimental Protocols
Protocol 1: Esterification of this compound (Fischer Esterification)
This protocol describes the synthesis of methyl 2-hydroxy-4-bromobenzoate.[4]
Materials:
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This compound
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Anhydrous methanol
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Concentrated sulfuric acid
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate
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Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (e.g., 10-15 mL per gram of acid).
-
Slowly and carefully add concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.
-
Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization. A reported yield for this reaction is 93%.[4]
Protocol 2: Selective Etherification of this compound
This is a two-step procedure involving the protection of the carboxylic acid as a methyl ester, followed by etherification of the hydroxyl group.
Step 1: Protection of the Carboxylic Acid
Follow the Fischer esterification protocol described above to convert this compound to its methyl ester.
Step 2: Etherification of Methyl 2-hydroxy-4-bromobenzoate (Williamson Ether Synthesis)
Materials:
-
Methyl 2-hydroxy-4-bromobenzoate (from Step 1)
-
Anhydrous dimethylformamide (DMF) or acetonitrile
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Primary alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-hydroxy-4-bromobenzoate (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (1.5-2.0 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the primary alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 50-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired ether.
Data Presentation
Table 1: Comparison of Conditions for Fischer Esterification of this compound
| Alcohol | Catalyst | Temperature | Reaction Time | Typical Yield | Reference |
| Methanol | H₂SO₄ | Reflux | 19 hours | 93% | [4] |
| Ethanol | H₂SO₄ | Reflux | 12-24 hours | Good to Excellent | General Procedure |
| Propanol | H₂SO₄ | Reflux | 12-24 hours | Good to Excellent | General Procedure |
Table 2: Comparison of Conditions for Williamson Ether Synthesis of Methyl 2-hydroxy-4-bromobenzoate
| Alkyl Halide | Base | Solvent | Temperature | Reaction Time | Typical Yield |
| Ethyl Iodide | K₂CO₃ | DMF | 60 °C | 6-12 hours | Good |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 °C | 4-8 hours | High |
| Methyl Iodide | NaH | THF | Room Temp | 2-6 hours | High |
Visualizations
Caption: Troubleshooting workflow for low yield in Fischer esterification.
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
References
- 1. francis-press.com [francis-press.com]
- 2. What are the conditions for the decarboxylation reaction? How to control the temperature of heating?-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 2-Bromo-4-hydroxybenzoic Acid Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 2-Bromo-4-hydroxybenzoic acid. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area. Avoid exposure to moisture and direct sunlight.
Q2: Is this compound stable under normal laboratory conditions?
A2: this compound is generally considered stable under standard ambient conditions (room temperature). However, prolonged exposure to harsh conditions such as high temperatures, extreme pH, oxidizing agents, and UV light can lead to degradation.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure and studies of similar compounds like other hydroxybenzoic acids, the following degradation pathways are likely:
-
Thermal Degradation: At elevated temperatures, the primary degradation pathway is expected to be decarboxylation, leading to the loss of carbon dioxide (CO₂) from the carboxylic acid group. Further heating can cause fragmentation of the aromatic ring. Thermal decomposition can also lead to the release of irritating and toxic gases, including carbon oxides and hydrogen bromide.
-
Hydrolysis: Under acidic or basic conditions, the compound may be susceptible to hydrolysis, although the specific products are not well-documented. For the related compound 4-hydroxybenzoic acid, hydrolysis of its esters is a primary degradation step, followed by decarboxylation.
-
Oxidative Degradation: Exposure to oxidizing agents can lead to the degradation of this compound. Studies on similar phenolic compounds suggest that hydroxylation of the aromatic ring can be an initial step in oxidative degradation.
-
Photodegradation: Exposure to UV light may induce degradation. For related bromophenol compounds, photolysis can involve dehalogenation.
Q4: What are the known or expected degradation products of this compound?
A4: Specific degradation products of this compound are not well-defined in the literature. However, based on predicted degradation pathways, potential degradation products could include:
-
Decarboxylation product: 3-Bromophenol (from the loss of CO₂).
-
Hydroxylation products: Brominated-dihydroxybenzoic acids or brominated-hydroquinones resulting from oxidative stress.
-
Dehalogenation product: 4-Hydroxybenzoic acid.
Identification and characterization of actual degradation products require experimental analysis, such as LC-MS.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram during analysis | Degradation of the compound due to improper storage or handling. | 1. Verify storage conditions (cool, dry, dark, tightly sealed). 2. Prepare fresh solutions for analysis. 3. Consider performing a forced degradation study to identify potential degradation products. |
| Loss of assay potency over time | The compound may be degrading in the formulation or solution. | 1. Investigate the stability of the compound in the specific solvent or formulation matrix. 2. Perform a time-course stability study at different temperatures and pH values. 3. Protect solutions from light. |
| Discoloration of the solid material | Potential degradation due to exposure to light, air (oxidation), or contaminants. | 1. Do not use discolored material for experiments. 2. Store the compound in an inert atmosphere (e.g., under nitrogen or argon) if it is found to be sensitive to oxidation. 3. Ensure the storage container is opaque or amber-colored to protect from light. |
| Inconsistent experimental results | Variability in the purity of the starting material, possibly due to degradation. | 1. Confirm the purity of the this compound using a validated analytical method (e.g., HPLC) before use. 2. Use a fresh, properly stored batch of the compound. |
Stability and Degradation Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table provides a summary based on information from Safety Data Sheets and analogous compounds.
| Parameter | Condition | Observation/Prediction | Source/Analogy |
| Chemical Stability | Standard ambient conditions | Stable | Safety Data Sheets |
| Thermal Stability | Elevated temperatures | Decomposition can occur, potentially starting with decarboxylation. | Inferred from studies on other aminobenzoic and hydroxybenzoic acids. |
| Incompatible Materials | Strong oxidizing agents | May lead to degradation. | Safety Data Sheets |
| Hazardous Decomposition Products | Thermal decomposition | Carbon oxides, hydrogen bromide | Safety Data Sheets |
| Photostability | UV light exposure | Potential for degradation (e.g., dehalogenation). | Inferred from studies on other halogenated aromatic compounds. |
| Hydrolytic Stability | Acidic/Basic conditions | Potential for hydrolysis. | General chemical principles and studies on related compounds. |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies to assess the stability of this compound. These should be adapted based on the specific experimental setup and analytical instrumentation available.
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions and to assess its intrinsic stability.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Cool, neutralize with 0.1 N NaOH, and dilute to the initial concentration with the solvent.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). Cool, neutralize with 0.1 N HCl, and dilute to the initial concentration with the solvent.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period, protected from light. Dilute to the initial concentration with the solvent.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in an oven at a high temperature (e.g., 80°C) for a specified period. After exposure, dissolve the solid in the solvent to the initial stock solution concentration.
-
Photodegradation (Solution): Expose the stock solution to UV light (e.g., 254 nm) for a specified duration. Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze all stressed samples and a non-stressed control sample using a stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Calculate the percentage degradation and identify the retention times of any degradation products. If available, use LC-MS to identify the mass of the degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector or a photodiode array (PDA) detector.
-
Column: A C18 reverse-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Start with a gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection Wavelength: Determine the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer or the PDA detector.
-
Method Optimization:
-
Inject the stressed samples from the forced degradation study.
-
Adjust the mobile phase composition, gradient profile, and flow rate to achieve good separation between the parent compound and all degradation product peaks. .
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.
-
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Predicted degradation pathways for this compound.
handling and storage recommendations for 2-Bromo-4-hydroxybenzoic acid
Technical Support Center: 2-Bromo-4-hydroxybenzoic Acid
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the appropriate personal protective equipment (PPE) when handling this compound?
A1: It is crucial to use appropriate personal protective equipment to ensure safety. This includes:
-
Eye/Face Protection: Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for larger quantities or when there is a risk of splashing.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if handling large quantities that may generate dust.[1]
Q2: How should I store this compound?
A2: Proper storage is essential to maintain the integrity of the compound. Store it in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] Keep it away from incompatible materials, such as strong oxidizing agents.[1][4]
Q3: What are the primary hazards associated with this compound?
A3: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
Q4: What should I do in case of accidental exposure?
A4: In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[3][6]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[4]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2][3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound has discolored or changed appearance. | Improper storage (exposure to light, moisture, or incompatible materials). | Do not use the compound. Dispose of it according to your institution's guidelines. Review storage procedures to prevent future occurrences. |
| Difficulty dissolving the compound. | The compound has low solubility in the chosen solvent. | Consult the physical properties table for solubility information. Consider using a different solvent or gentle heating and sonication to aid dissolution. |
| Inconsistent experimental results. | Contamination of the compound or degradation due to improper handling. | Use fresh, properly stored this compound. Ensure all glassware is clean and dry. Avoid repeated opening and closing of the storage container. |
Quantitative Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₅BrO₃[1][5] |
| Molecular Weight | 217.02 g/mol [1][5] |
| Appearance | Off-white to white solid/powder[1][3][4] |
| Melting Point | 213 - 217 °C[6] |
| Boiling Point | 206 - 208 °C[7] |
| Solubility | No specific data available in the search results. General information suggests it is slightly soluble in water and more soluble in alcohols and ethers.[8] |
Experimental Protocols: General Handling and Solution Preparation
This section provides a general protocol for handling this compound and preparing solutions.
1. Materials and Equipment:
-
This compound
-
Appropriate solvent (e.g., ethanol, methanol, DMSO)
-
Calibrated balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Magnetic stirrer and stir bar (optional)
-
Sonication bath (optional)
-
Personal Protective Equipment (PPE) as described in the FAQs.
2. Procedure:
-
Preparation: Work in a well-ventilated area, preferably a chemical fume hood. Ensure the work area is clean and free of contaminants.
-
Weighing: Tare the balance with the weighing paper or boat. Carefully weigh the desired amount of this compound using a clean spatula.
-
Transfer: Transfer the weighed compound into the volumetric flask.
-
Dissolution: Add a portion of the desired solvent to the volumetric flask. Gently swirl the flask to dissolve the solid. If necessary, use a magnetic stirrer or a sonication bath to aid dissolution.
-
Final Volume: Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Storage: If the solution is not for immediate use, store it in a tightly sealed container, protected from light, and at the appropriate temperature as determined by stability studies.
Logical Workflow for Safe Handling and Storage
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C7H5BrO3 | CID 14797203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound | 28547-28-6 [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
troubleshooting peak splitting in NMR of 2-Bromo-4-hydroxybenzoic acid
Technical Support Center: 2-Bromo-4-hydroxybenzoic Acid
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering issues with peak splitting in the Nuclear Magnetic Resonance (NMR) spectroscopy of this compound.
Frequently Asked Questions (FAQs)
Q1: Why does the aromatic region of my ¹H NMR spectrum for this compound show a complex multiplet instead of simple doublets or triplets?
A1: The aromatic region of this compound is expected to be complex due to the substitution pattern. The three protons on the benzene ring are in different chemical environments and are all coupled to each other.[1][2] You will observe:
-
Proton H-3: Coupled to H-5 (meta-coupling, J ≈ 2-3 Hz).
-
Proton H-5: Coupled to H-3 (meta-coupling, J ≈ 2-3 Hz) and H-6 (ortho-coupling, J ≈ 7-10 Hz).
-
Proton H-6: Coupled to H-5 (ortho-coupling, J ≈ 7-10 Hz).
This network of couplings results in overlapping signals that do not follow the simple n+1 rule, leading to what is often described as a complex multiplet or a series of doublets of doublets. The exact appearance can be highly dependent on the spectrometer's resolution.
Q2: The peaks for my hydroxyl (-OH) and carboxylic acid (-COOH) protons are very broad or not visible at all. Is this normal?
A2: Yes, this is a common observation for acidic protons.[3] Several factors contribute to this:
-
Hydrogen Bonding: Both the phenolic -OH and the carboxylic -COOH groups participate in intra- and intermolecular hydrogen bonding. This can broaden the signals significantly.[4]
-
Chemical Exchange: These acidic protons can exchange with each other and with trace amounts of water in the deuterated solvent.[5] This rapid exchange on the NMR timescale broadens the peaks, sometimes to the point where they merge with the baseline.[3]
-
Concentration Effects: The extent of hydrogen bonding and the rate of chemical exchange can be dependent on the sample concentration.[5]
To confirm the presence of these peaks, you can perform a D₂O exchange experiment . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The signals corresponding to the -OH and -COOH protons will disappear as the protons are replaced by deuterium.[5]
Q3: My aromatic signals are broad and poorly resolved. What can I do to improve the spectrum?
A3: Poor resolution and broad peaks in the aromatic region can stem from several experimental factors:
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step to address this issue.[5]
-
Low Solubility: If the compound is not fully dissolved, it will lead to a non-homogeneous sample and broad lines. Try gently warming the sample or using a different deuterated solvent like DMSO-d₆, which is excellent for dissolving polar compounds and observing exchangeable protons.[5][6]
-
High Concentration: Overly concentrated samples can lead to increased viscosity and aggregation through hydrogen bonding, both of which can cause peak broadening.[5] Try acquiring the spectrum with a more dilute sample.
Q4: The chemical shifts of my aromatic protons are different from the literature values. Why would this happen?
A4: Chemical shifts for aromatic compounds, especially those with acidic groups, can be sensitive to experimental conditions:
-
Solvent Effects: The choice of deuterated solvent can significantly influence the chemical shifts. Aromatic solvents like benzene-d₆ can induce noticeable shifts compared to chloroform-d₃ (CDCl₃) or DMSO-d₆ due to anisotropic effects.[5]
-
Concentration and Temperature: As mentioned, these factors affect hydrogen bonding, which in turn alters the electronic environment of the protons and their chemical shifts.[3]
-
pH: For a molecule with acidic and phenolic protons, the pH of the sample (influenced by impurities or the solvent itself) can affect the protonation state and thus the observed chemical shifts.
Always report the solvent used when comparing experimental data to literature values.
Expected ¹H NMR Data
The following table summarizes the expected ¹H NMR spectral data for this compound. Note that chemical shifts are approximate and can vary based on solvent and concentration.
| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constants (J) (Hz) | Integration |
| H-3 | ~7.8 - 8.0 | Doublet (d) | Jmeta ≈ 2.0 - 3.0 | 1H |
| H-5 | ~6.9 - 7.1 | Doublet of Doublets (dd) | Jortho ≈ 8.0 - 9.0, Jmeta ≈ 2.0 - 3.0 | 1H |
| H-6 | ~7.5 - 7.7 | Doublet (d) | Jortho ≈ 8.0 - 9.0 | 1H |
| Phenolic -OH | ~10.0 - 11.0 (in DMSO-d₆) | Broad Singlet (br s) | N/A | 1H |
| Carboxylic Acid -COOH | ~12.0 - 13.0 (in DMSO-d₆) | Broad Singlet (br s) | N/A | 1H |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common peak splitting issues in the NMR analysis of this compound.
Caption: A flowchart for diagnosing and solving NMR peak splitting and broadening issues.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
This protocol provides a standard methodology for acquiring a ¹H NMR spectrum of this compound.
1. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6 - 0.7 mL of a suitable deuterated solvent.
-
DMSO-d₆: Highly recommended for this compound. It effectively dissolves the sample and is useful for observing the acidic -OH and -COOH protons.[6]
-
Acetone-d₆ or Methanol-d₄: Alternative polar solvents.
-
CDCl₃: May have limited solubility for this polar compound.
-
-
Internal Standard: If the solvent does not already contain an internal standard, add a small amount of tetramethylsilane (TMS) for referencing the chemical shifts to 0.00 ppm.[7]
-
Dissolution: Cap the NMR tube securely and gently vortex or invert the tube until the sample is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if needed.
2. Instrument Parameters (for a 400 MHz Spectrometer)
-
Experiment: Standard 1D proton experiment (e.g., 'zg30').
-
Temperature: 298 K (25 °C).
-
Spectral Width: Set to approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all aromatic and acidic protons are observed.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for accurate integration if quantitative analysis is required.
-
Number of Scans (ns): 16 to 64 scans, depending on the sample concentration. Increase the number of scans for dilute samples to improve the signal-to-noise ratio.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for sharp, well-resolved peaks.[5]
References
overcoming solubility issues with 2-Bromo-4-hydroxybenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 2-Bromo-4-hydroxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents for dissolving this compound?
Based on its structure (a phenolic acid), polar organic solvents are the recommended starting point. Dimethyl sulfoxide (DMSO) and alcohols like methanol or ethanol are often effective for creating concentrated stock solutions. For related compounds, solubility has been noted in methanol and ether.[1]
Q2: I've added the recommended solvent, but the compound isn't dissolving. What should I do?
If the compound does not readily dissolve, you can try the following steps:
-
Vortex: Mix the solution vigorously for 1-2 minutes.
-
Gentle Heating: Warm the solution in a water bath (e.g., 37-50°C). Be cautious, as excessive heat can degrade the compound.
-
Sonication: Use a bath sonicator for 5-10 minutes to break up solid particles and enhance dissolution.[2]
-
Increase Solvent Volume: You may be exceeding the solubility limit. Try adding more solvent to decrease the concentration.
Q3: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) when I added it to my aqueous buffer/cell culture media. Why did this happen?
This is a common phenomenon known as "crashing out" or precipitation.[3] this compound is significantly more soluble in a pure organic solvent like DMSO than in an aqueous environment. When you dilute the DMSO stock into your buffer, the overall solvent environment becomes predominantly aqueous, and the compound's solubility limit is exceeded, causing it to precipitate.[4]
Q4: How can I prevent my compound from precipitating in my aqueous assay buffer?
Several strategies can prevent precipitation:
-
Lower the Final Concentration: The most straightforward approach is to work at a lower final concentration of the compound in your aqueous medium.
-
Use a Co-solvent System: Instead of just DMSO, use a mixture of solvents. For example, preparing the final solution with a small, tolerable percentage of both DMSO and another solvent like polyethylene glycol (PEG) can maintain solubility.[2]
-
Adjust the pH: As an acidic compound, its solubility in water is highly pH-dependent. Increasing the pH of the aqueous buffer will deprotonate the carboxylic acid, forming a more polar and water-soluble carboxylate salt.[3]
Q5: What is the optimal pH for dissolving this compound in aqueous solutions?
Solubility Data
Quantitative solubility data for this compound is limited. The table below includes qualitative data for this compound and quantitative data for structurally similar compounds to guide solvent selection.
| Compound | Solvent | Solubility | Conditions / Remarks |
| 3-Bromo-4-hydroxybenzoic acid | Alcohol | Soluble | - |
| 3-Bromo-4-hydroxybenzoic acid | Ether | Soluble | - |
| 3-Bromo-4-hydroxybenzoic acid | Water | Slightly Soluble | - |
| 4-Hydroxybenzoic acid | Water | 0.5 g/100 mL | Slightly soluble.[5] |
| 4-Hydroxybenzoic acid | Alcohol, Acetone | Soluble | More soluble in polar organic solvents.[5] |
| 4-Bromobenzoic acid | Ethanol | 5% | Soluble. |
| 4-Bromobenzoic acid | Water | Slightly Soluble | Solubility increases in hot water. |
Troubleshooting Guides
If you are encountering solubility issues, use the following decision tree to identify an appropriate solution.
Caption: Troubleshooting decision tree for solubility issues.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a standard 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 217.02 g/mol )[6]
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Vortex mixer
-
Sonicator or water bath (optional)
-
Microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh out 2.17 mg of this compound and place it into a clean vial.
-
Solvent Addition: Add 1 mL of high-purity DMSO to the vial. This will yield a final concentration of 10 mM.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.[3]
-
Heating/Sonication (Optional): If the compound does not fully dissolve, warm the vial in a 37°C water bath for 5-10 minutes or sonicate for 5-10 minutes.[3]
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Solubilization in Aqueous Buffer via pH Adjustment
Objective: To dissolve this compound in an aqueous buffer by increasing the pH.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., PBS, TRIS)
-
Dilute base solution (e.g., 0.1 M NaOH)
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Initial Suspension: Add the desired amount of this compound to your aqueous buffer. It will likely form a suspension.
-
pH Measurement: Place the suspension on a stir plate and measure the initial pH.
-
Titration: While stirring, slowly add the dilute NaOH solution dropwise. Monitor the pH continuously with a calibrated pH meter.
-
Dissolution: As the pH increases, the compound will begin to dissolve. Continue adding base until all of the solid has dissolved and the solution is clear.
-
Optimization: Note the pH at which complete dissolution occurs. Determine the lowest pH at which your compound remains soluble at the target concentration.
-
Validation: Ensure the final pH of the solution is compatible with your downstream application. If necessary, adjust the pH back down slightly with a dilute acid (e.g., 0.1 M HCl), being careful not to go low enough to cause precipitation.
Caption: Effect of pH on the ionization and solubility of the compound.
Protocol 3: Preparing a Final Solution Using a Co-Solvent System
Objective: To prepare a final aqueous solution using a DMSO/PEG300 co-solvent system to maintain solubility.
Materials:
-
10 mM stock solution of this compound in DMSO (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Saline or desired aqueous buffer
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation: This protocol is adapted from a general method for poorly soluble compounds and aims for a final solution containing 10% DMSO and 40% PEG300.[2]
-
Co-solvent Mixture: In a sterile tube, first add the required volume of your 10 mM DMSO stock solution.
-
Add PEG300: To the DMSO stock, add the required volume of PEG300. For a 1 mL final solution, you would add 400 µL of PEG300 to 100 µL of your DMSO stock. Vortex thoroughly.
-
Aqueous Addition: Slowly add the aqueous buffer (e.g., saline) to the DMSO/PEG300 mixture while vortexing. Add the aqueous component last and gradually to prevent precipitation. For a 1 mL final solution, you would add 500 µL of saline.
-
Final Mix: Vortex the final solution for at least 1 minute to ensure it is homogenous and clear.
-
Control: Always prepare a vehicle control containing the same final concentrations of all solvents (e.g., 10% DMSO, 40% PEG300, 50% Saline) but without the compound.
Caption: General experimental workflow for solution preparation.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-4-hydroxybenzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Bromo-4-hydroxybenzoic acid and its positional isomers. Understanding the nuanced differences in reactivity imparted by the positions of the bromo and hydroxyl substituents on the benzoic acid framework is crucial for synthetic strategy, reaction optimization, and drug design. This document summarizes key reactivity parameters, presents detailed experimental protocols for their assessment, and visualizes the underlying chemical principles and workflows.
Executive Summary
The reactivity of bromo-hydroxybenzoic acid isomers is fundamentally governed by the electronic and steric effects of the bromo and hydroxyl substituents. These effects modulate the acidity of the carboxylic acid, the electron density of the aromatic ring, and the susceptibility of the molecule to various chemical transformations. This guide explores these differences through a comparative analysis of acidity (pKa), and reactivity in key reactions such as esterification, decarboxylation, and nucleophilic substitution.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data comparing the physicochemical properties and reactivity of this compound and its selected isomers.
Table 1: Comparison of Acidity (pKa) of Bromo-hydroxybenzoic Acid Isomers
| Compound | Structure | pKa (Predicted) | pKa (Experimental, where available) |
| This compound | This compound | ~2.71 | - |
| 3-Bromo-4-hydroxybenzoic acid | 3-Bromo-4-hydroxybenzoic acid | - | - |
| 5-Bromo-2-hydroxybenzoic acid | 5-Bromo-2-hydroxybenzoic acid | - | - |
| 3-Bromo-2-hydroxybenzoic acid | 3-Bromo-2-hydroxybenzoic acid | - | - |
| 4-Bromo-2-hydroxybenzoic acid | 4-Bromo-2-hydroxybenzoic acid | 2.71[1] | - |
| 4-Bromo-3-hydroxybenzoic acid | 4-Bromo-3-hydroxybenzoic acid | 3.85 | - |
Table 2: Comparative Spectroscopic Data for Bromo-hydroxybenzoic Acid Isomers
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key IR Absorptions (cm⁻¹) (C=O stretch) |
| This compound | - | - | ~1700 |
| 3-Bromo-4-hydroxybenzoic acid | - | - | ~1700 |
| 5-Bromo-2-hydroxybenzoic acid | Aromatic: ~6.9-7.9, COOH: ~11.0 | Aromatic: ~110-160, C=O: ~172 | ~1650-1690 |
| 3-Bromo-2-hydroxybenzoic acid | - | - | ~1650-1690 |
| 4-Bromo-2-hydroxybenzoic acid | - | - | ~1650-1690 |
| 4-Bromo-3-hydroxybenzoic acid | Aromatic: ~7.2-7.8 | Aromatic: ~115-158, C=O: ~170 | ~1680 |
Note: Complete experimental spectroscopic data for all isomers was not consistently available in the searched literature. The provided data is based on available information and typical ranges for similar compounds.
Comparative Reactivity Analysis
The reactivity of these isomers is a complex interplay of inductive and resonance effects of the bromo and hydroxyl groups, as well as steric hindrance.
Acidity
The acidity of the carboxylic group is enhanced by electron-withdrawing groups that stabilize the resulting carboxylate anion. Both bromine and the hydroxyl group can exert electron-withdrawing inductive effects (-I effect). However, the hydroxyl group also has a strong electron-donating resonance effect (+R effect), which can destabilize the carboxylate anion. The position of these substituents relative to the carboxylic acid is therefore critical.
-
Ortho-effect: Isomers with a substituent in the ortho position to the carboxylic acid, such as this compound and 4-bromo-2-hydroxybenzoic acid, are generally more acidic. This "ortho-effect" is a combination of steric and electronic factors that force the carboxylic acid group out of the plane of the benzene ring, reducing resonance stabilization of the neutral acid and stabilizing the carboxylate anion.[2]
-
Inductive vs. Resonance Effects: In meta-substituted isomers, the inductive effect is more dominant. In para-substituted isomers, the resonance effect can play a a more significant role. For instance, a para-hydroxyl group would be expected to decrease acidity due to its +R effect.
Esterification
Esterification of the carboxylic acid group is an acid-catalyzed equilibrium reaction. The rate of this reaction is influenced by both the electronic nature of the carboxylic acid and steric hindrance around the carboxyl group.
-
Electronic Effects: Electron-withdrawing groups on the benzene ring can increase the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate.
-
Steric Hindrance: Substituents in the ortho position can sterically hinder the approach of the alcohol nucleophile, thereby slowing down the reaction rate. This would suggest that isomers like this compound might undergo esterification more slowly than their meta or para counterparts, assuming similar electronic effects.
Decarboxylation
Decarboxylation of hydroxybenzoic acids to phenols typically requires high temperatures, although the presence of certain substituents can facilitate this reaction. Ortho-hydroxybenzoic acids are known to decarboxylate more readily than their meta and para isomers due to the possibility of forming a stabilized intermediate through intramolecular hydrogen bonding.[3] Therefore, isomers such as this compound and 4-bromo-2-hydroxybenzoic acid would be expected to undergo decarboxylation under milder conditions compared to other isomers.
Nucleophilic Aromatic Substitution
The bromine atom on the aromatic ring can be displaced by a nucleophile in a nucleophilic aromatic substitution (SNA) reaction. The rate of this reaction is highly dependent on the electronic activation of the ring.
-
Activating Groups: The presence of strong electron-withdrawing groups ortho or para to the bromine atom significantly accelerates the rate of nucleophilic aromatic substitution by stabilizing the negatively charged Meisenheimer intermediate.[4] While the hydroxyl and carboxylic acid groups are not as strongly activating as a nitro group, their electron-withdrawing inductive effects can still influence reactivity. The relative positions of these groups to the bromine atom will determine the extent of this activation.
Experimental Protocols
The following are detailed methodologies for key experiments to compare the reactivity of this compound and its isomers.
Protocol 1: Determination of Acidity (pKa) by Titration
Objective: To experimentally determine and compare the pKa values of the bromo-hydroxybenzoic acid isomers.
Materials:
-
Bromo-hydroxybenzoic acid isomer
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
Ethanol (or other suitable co-solvent for dissolution)
-
pH meter and electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the bromo-hydroxybenzoic acid isomer and dissolve it in a minimal amount of ethanol. Dilute with deionized water to a known volume in a beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode into the solution.
-
Titration: Fill the burette with the standardized NaOH solution. Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Data Analysis: Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point (i.e., the pH at which half of the volume of NaOH required to reach the equivalence point has been added).
Protocol 2: Comparative Kinetics of Fischer Esterification
Objective: To compare the relative rates of esterification of the bromo-hydroxybenzoic acid isomers.
Materials:
-
Bromo-hydroxybenzoic acid isomers
-
Methanol (or other suitable alcohol)
-
Concentrated sulfuric acid (catalyst)
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a suitable column and detector
-
Internal standard (e.g., a non-reactive compound with a distinct retention time)
Procedure:
-
Reaction Setup: In a series of identical round-bottom flasks, place a known amount of each bromo-hydroxybenzoic acid isomer, a large excess of methanol, and a known amount of the internal standard.
-
Reaction Initiation: Add a catalytic amount of concentrated sulfuric acid to each flask.
-
Reaction and Sampling: Heat the mixtures to reflux. At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture.
-
Sample Quenching and Preparation: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a weak base solution (e.g., saturated sodium bicarbonate). Prepare the sample for GC or HPLC analysis as required.
-
Analysis: Inject the prepared samples into the GC or HPLC.
-
Data Analysis: Determine the concentration of the starting material and the ester product at each time point by comparing their peak areas to that of the internal standard. Plot the concentration of the starting material versus time for each isomer. The initial rate of the reaction can be determined from the initial slope of this curve. A comparison of the initial rates will provide a measure of the relative reactivity of the isomers.
Visualizations
Logical Relationship between Structure and Acidity
Caption: Factors influencing the acidity of bromo-hydroxybenzoic acid isomers.
General Experimental Workflow for Reactivity Comparison
Caption: General workflow for comparing the reaction kinetics of isomers.
Conclusion
The reactivity of this compound and its isomers is a multifaceted topic with significant implications for synthetic chemistry and drug development. While a complete quantitative comparison is limited by the availability of direct comparative kinetic studies in the literature, a qualitative and semi-quantitative understanding can be derived from fundamental principles of organic chemistry. The electronic and steric effects of the bromo and hydroxyl substituents dictate the acidity and reactivity of these compounds in a predictable, albeit complex, manner. The experimental protocols provided in this guide offer a framework for researchers to generate the necessary quantitative data to make informed decisions in their synthetic endeavors. Further experimental investigation is warranted to fully elucidate the kinetic profiles of these versatile building blocks.
References
A Comparative Guide to the Biological Efficacy of 2-Bromo-4-hydroxybenzoic Acid and Other Halogenated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of 2-Bromo-4-hydroxybenzoic acid and other halogenated benzoic acids. The information presented is based on available experimental data from various studies. It is important to note that direct comparative studies under identical experimental conditions are limited, and therefore, the data presented should be interpreted with this in mind.
Introduction
Halogenated benzoic acids are a class of compounds that have garnered interest in the scientific community due to their diverse biological activities. The introduction of a halogen atom to the benzoic acid scaffold can significantly influence its physicochemical properties, such as lipophilicity and electronic effects, which in turn can modulate its biological efficacy. This guide focuses on comparing the antibacterial, antifungal, and cytotoxic properties of this compound with its chloro, fluoro, and iodo analogs, where data is available.
Data Presentation
The following tables summarize the available quantitative data on the biological activities of this compound and related halogenated benzoic acids.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2500-5000 | [1] |
| 2-chlorobenzoic acid derivative (compound 6) | Escherichia coli | pMIC = 2.27 µM/ml | [2] |
| 4-hydroxybenzoic acid | Various bacteria | 36000-72000 | [3] |
| Novel p-Hydroxybenzoic Acid Derivative (5pHSA) | Methicillin-resistant Staphylococcus haemolyticus | 100 | [4] |
| Novel p-Hydroxybenzoic Acid Derivative (5pHSA) | Escherichia coli | 100 | [4] |
Table 2: Cytotoxicity (IC50)
| Compound | Cell Line | IC50 (µM) | Reference |
| 2'-hydroxy chalcone derivative (C1) | HCT116 (Colon Cancer) | 37.07 | [5] |
| Benzoic Acid | MG63 (Bone Cancer) | 85.54 µg/ml | [6] |
| Benzoic Acid | CRM612 (Lung Cancer) | >85.54 µg/ml | [6] |
| Benzoic Acid | A673 (Bone Cancer) | >85.54 µg/ml | [6] |
| 3-hydroxybenzoate magnesium (3-HBMg) | HT-1080 (Fibrosarcoma) | Induces 50.5% viability reduction at 1000 µM | [7] |
| 4-hydroxybenzoate magnesium (4-HBMg) | HT-1080 (Fibrosarcoma) | Induces 36.3% viability reduction at 1000 µM | [7] |
Note: Specific IC50 values for this compound and its direct halogenated analogs against a panel of cancer cell lines are not available in the compared literature. The data presented is for benzoic acid and its derivatives to illustrate the potential for cytotoxicity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature for assessing the biological efficacy of halogenated benzoic acids.
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
a. Inoculum Preparation:
-
A pure culture of the test microorganism is grown on an appropriate agar medium.
-
Colonies are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
The suspension is then diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.
b. Assay Procedure:
-
The halogenated benzoic acid is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Each well is inoculated with the standardized microbial suspension.
-
Positive (microorganism and broth without the test compound) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assessment - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
a. Cell Culture and Seeding:
-
Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
b. Treatment:
-
The test compounds (halogenated benzoic acids) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium.
-
The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
A control group of cells is treated with the vehicle (e.g., DMSO) at the same concentration used for the test compounds.
c. Assay and Measurement:
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Potential inhibition of the NF-κB signaling pathway by halogenated benzoic acids.
Experimental Workflow Diagram
Caption: Workflow for determining cytotoxicity using the MTT assay.
Conclusion
The available literature suggests that halogenated benzoic acids possess a range of biological activities, including antibacterial, antifungal, and cytotoxic effects. However, a direct and systematic comparison of the efficacy of this compound against its chloro, fluoro, and iodo analogs is not well-documented. The potency of these compounds is likely influenced by the nature of the halogen substituent, its position on the aromatic ring, and the overall physicochemical properties of the molecule. Further research is required to conduct head-to-head comparisons of these compounds under standardized experimental conditions to fully elucidate their structure-activity relationships and therapeutic potential. The experimental protocols and diagrams provided in this guide offer a framework for such future investigations.
References
- 1. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. oatext.com [oatext.com]
X-ray Crystal Structure of Brominated Hydroxybenzoic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structure of brominated hydroxybenzoic acid derivatives, focusing on providing clear, quantitative data and detailed experimental protocols. Understanding the three-dimensional structure of these molecules is paramount for rational drug design and the development of novel materials, as the crystalline arrangement dictates key physicochemical properties such as solubility, stability, and bioavailability.
Comparative Crystallographic Data
| Parameter | 4-Bromo-2-hydroxybenzoic Acid[1][2] | 2-Bromo-4-hydroxybenzoic Acid Derivative (Alternative) |
| Chemical Formula | C₇H₅BrO₃ | Data not available |
| Molecular Weight | 217.02 g/mol | Data not available |
| Crystal System | Triclinic | Data not available |
| Space Group | P-1 | Data not available |
| a (Å) | 3.9283 (4) | Data not available |
| b (Å) | 5.9578 (6) | Data not available |
| c (Å) | 15.1246 (14) | Data not available |
| α (°) | 92.925 (3) | Data not available |
| β (°) | 90.620 (4) | Data not available |
| γ (°) | 94.710 (4) | Data not available |
| Volume (ų) | 352.28 (6) | Data not available |
| Z | 2 | Data not available |
| Temperature (K) | Not specified | Data not available |
| Radiation | Not specified | Data not available |
| Key Interactions | Intramolecular O—H···O hydrogen bond forming an S(6) ring motif. Intermolecular O—H···O hydrogen bonds leading to the formation of centrosymmetric R²₂(8) dimers. Short Br···Br contacts [3.4442 (5) Å] link these dimers into a one-dimensional chain.[1][3] | Data not available |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. The following protocols for the synthesis and single-crystal X-ray diffraction analysis are based on the available literature for 4-Bromo-2-hydroxybenzoic acid.
Synthesis and Crystallization of 4-Bromo-2-hydroxybenzoic Acid
The title compound was obtained from a commercial supplier (Sigma-Aldrich).[2] Single crystals suitable for X-ray diffraction were grown by slow evaporation from a methanol and chloroform mixture (2:1 v/v).[2]
Single-Crystal X-ray Diffraction Analysis
A suitable single crystal was selected and mounted on a diffractometer. Data collection was performed at room temperature. The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.[2]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the crystal structure of a small molecule using single-crystal X-ray diffraction.
Caption: Generalized workflow for single-crystal X-ray crystallography.
Structural Insights and Comparison
The crystal structure of 4-Bromo-2-hydroxybenzoic acid reveals a planar molecule with an intramolecular hydrogen bond between the hydroxyl group and the carboxylic acid group, forming a stable six-membered ring (S(6) motif).[1][3] In the crystal lattice, molecules form centrosymmetric dimers through intermolecular hydrogen bonds between their carboxylic acid moieties, creating an R²₂(8) ring motif.[1][3] These dimers are further linked by short bromine-bromine interactions, resulting in the formation of one-dimensional chains.[1][3]
A full comparison with this compound is currently impeded by the lack of its published crystal structure. However, it is reasonable to hypothesize that this compound would also exhibit hydrogen bonding between the hydroxyl and carboxylic acid groups, although the intramolecular hydrogen bond seen in the 4-bromo isomer would not be possible due to the para-position of the hydroxyl group. Intermolecular hydrogen bonding would likely be the dominant packing force, potentially leading to different supramolecular assemblies compared to the 4-bromo isomer. Further experimental investigation is required to elucidate the precise crystal structure of this compound and its derivatives to enable a direct and comprehensive comparison.
References
Unveiling the Potential: A Comparative Analysis of Brominated Hydroxybenzoic Acids as Enzyme Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the enzyme inhibitory activity of brominated hydroxybenzoic acids and their derivatives against key enzymatic targets. This analysis is supported by experimental data from various studies, providing insights into their potential as therapeutic agents.
Brominated hydroxybenzoic acids, a class of phenolic compounds, have garnered significant interest in the scientific community for their diverse biological activities. Their unique structural features, including the presence of a bromine atom, a hydroxyl group, and a carboxylic acid function on a benzene ring, contribute to their ability to interact with and modulate the function of various enzymes. This guide synthesizes findings on their inhibitory effects on α-glucosidase, tyrosinase, and urease, enzymes implicated in metabolic disorders, hyperpigmentation, and bacterial infections, respectively.
Comparative Inhibitory Activity
The inhibitory potential of brominated hydroxybenzoic acids and related compounds is summarized below, with IC50 values providing a quantitative measure of their efficacy. Lower IC50 values indicate greater potency.
α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition can help manage postprandial hyperglycemia in type 2 diabetes.[1][2] Natural brominated metabolites have demonstrated notable in vitro inhibitory properties against this enzyme.[1]
| Compound | IC50 (µM) | Source Organism/Method | Reference |
| Compound 1 | 522.0 ± 0.51 | Dictyopteris hoytii | [1] |
| Compound 2 | 234.2 ± 4.18 | Dictyopteris hoytii | [1] |
| Compound 3 | 289.4 ± 4.91 | Dictyopteris hoytii | [1] |
| Compound 7 | 30.5 ± 0.41 | Dictyopteris hoytii | [1] |
| Acarbose (Positive Control) | - | Clinically used inhibitor | [1] |
Note: Compounds 1, 2, 3, and 7 are natural brominated metabolites isolated from the marine macro brown alga Dictyopteris hoytii. The specific structures of these compounds can be found in the cited reference.
Tyrosinase Inhibition
Tyrosinase is a central enzyme in melanin biosynthesis, and its inhibitors are sought after for treating hyperpigmentation disorders.[3][4] A novel synthetic brominated compound has shown potent inhibitory effects on mushroom tyrosinase.[3]
| Compound | IC50 (µM) | Enzyme Source | Reference |
| (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) | 4.1 ± 0.6 | Mushroom | [3] |
| Kojic Acid (Positive Control) | 22.0 ± 4.7 | Mushroom | [3] |
| Compound 7 (Benzoic acid derivative) | 1.09 | - | [5] |
| L-mimosine (Standard inhibitor) | 3.68 | - | [5] |
Urease Inhibition
Urease, a nickel-containing enzyme, is produced by various bacteria and is associated with infectious diseases.[6][7] While direct data on a series of brominated hydroxybenzoic acids is limited, related compounds have been investigated as urease inhibitors.
| Compound | Inhibition Details | Enzyme Source | Reference |
| p-Hydroxybenzoic acid | Competitive inhibitor | Jackbean | [8] |
| 4-Bromophenyl boronic acid | Good inhibitor (51.7 ± 13.5% inhibition at 20 µM) | Jackbean | [6] |
| Thiourea (Standard Inhibitor) | - | Jackbean | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the experimental descriptions from the cited literature.
α-Glucosidase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of α-glucosidase, which catalyzes the breakdown of carbohydrates into glucose.[11]
-
Preparation of Solutions:
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Dissolve the test compounds (brominated hydroxybenzoic acids) and the positive control (e.g., acarbose) in a suitable solvent (e.g., DMSO) to various concentrations.[11]
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (PNPG), in the buffer.[11]
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the test compound solution, the α-glucosidase solution, and the buffer.[11]
-
Incubate the mixture at 37°C for a defined period (e.g., 10-15 minutes).[9]
-
Initiate the enzymatic reaction by adding the PNPG substrate solution to each well.[11]
-
Incubate the plate again at 37°C for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding a solution of sodium carbonate (Na₂CO₃).
-
-
Data Analysis:
-
Measure the absorbance of the resulting p-nitrophenol at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.[9]
-
Tyrosinase Inhibition Assay
This assay measures the inhibition of tyrosinase, which is involved in the oxidation of tyrosine to produce melanin.[3]
-
Preparation of Solutions:
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, the test compound solution, and the tyrosinase solution.[3]
-
Pre-incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 10 minutes).
-
Start the reaction by adding the substrate solution to each well.
-
Incubate the plate at the same temperature for a defined period (e.g., 20 minutes).
-
-
Data Analysis:
-
Measure the absorbance of the formed dopachrome at a wavelength of 492 nm.[3]
-
Calculate the percentage of tyrosinase inhibition as described for the α-glucosidase assay.
-
Determine the IC50 value from the dose-response curve.
-
Urease Inhibition Assay (Indophenol Method)
This assay is used to screen for inhibitors of urease, which hydrolyzes urea to ammonia.[9][10]
-
Preparation of Solutions:
-
Prepare a buffer solution containing urea (e.g., 100 mM), EDTA, and other salts at a specific pH (e.g., 8.2).[9]
-
Prepare a solution of Jack bean urease.[9]
-
Dissolve the test compounds and the positive control (e.g., thiourea) in a suitable solvent.[9]
-
Prepare a phenol reagent (containing phenol and sodium nitroprusside) and an alkali reagent (containing NaOH and NaOCl).[9]
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, urease solution, and the test compound solution.[9]
-
Incubate the mixture at 37°C for a specific time (e.g., 15 minutes).[9]
-
Add the urea-containing buffer to initiate the reaction and incubate for another period (e.g., 15 minutes) at 37°C.
-
Add the phenol reagent and the alkali reagent to each well to develop the color of the indophenol.[9]
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 625 nm.[9]
-
Calculate the percentage of inhibition and the IC50 value as previously described.
-
Visualizing the Processes
To better understand the experimental and biological contexts, the following diagrams illustrate the general workflow and a key signaling pathway.
Caption: General workflow for enzyme inhibition assays.
Caption: Simplified pathway of melanin synthesis and the role of tyrosinase inhibitors.
References
- 1. α-Glucosidase Inhibition and Molecular Docking Studies of Natural Brominated Metabolites from Marine Macro Brown Alga Dictyopteris hoytii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsisinternational.org [rsisinternational.org]
- 9. iglobaljournal.com [iglobaljournal.com]
- 10. researchgate.net [researchgate.net]
- 11. oamjms.eu [oamjms.eu]
A Comparative Guide to Validating the Structure of Synthesized 2-Bromo-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic and Physical Data Comparison
A side-by-side comparison of the key analytical data for 2-Bromo-4-hydroxybenzoic acid and its isomer, 4-Bromo-2-hydroxybenzoic acid, is essential for distinguishing between them. The following tables summarize the expected and available data for these compounds.
Table 1: Physicochemical Properties
| Property | This compound | 4-Bromo-2-hydroxybenzoic acid |
| Molecular Formula | C₇H₅BrO₃[1] | C₇H₅BrO₃[2] |
| Molecular Weight | 217.02 g/mol [1] | 217.02 g/mol [2] |
| CAS Number | 28547-28-6[1][3] | 1666-28-0[2] |
| Appearance | Solid[3] | White to off-white crystalline powder[4] |
| Melting Point | 206-208 °C[3] | 216-217 °C[2] |
Table 2: ¹H NMR Spectral Data (Predicted and Experimental)
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | This compound (Predicted) | 4-Bromo-2-hydroxybenzoic acid (Experimental) |
| Aromatic H | δ ~7.8 (d) | δ ~7.6 (d) |
| Aromatic H | δ ~7.1 (d) | δ ~7.2 (dd) |
| Aromatic H | δ ~6.9 (dd) | δ ~7.0 (d) |
| -OH (Phenolic) | δ ~10.5 (s, br) | δ ~11.0 (s, br) |
| -COOH | δ ~12.5 (s, br) | δ ~13.0 (s, br) |
Table 3: ¹³C NMR Spectral Data (Predicted)
| Carbon Assignment | This compound (Predicted) | 4-Bromo-2-hydroxybenzoic acid (Predicted) |
| C=O (Carboxylic Acid) | ~168 ppm | ~170 ppm |
| C-OH (Phenolic) | ~160 ppm | ~162 ppm |
| C-Br | ~115 ppm | ~118 ppm |
| Aromatic CH | ~135, 120, 118 ppm | ~133, 125, 115 ppm |
| Aromatic C (quaternary) | ~125 ppm | ~112 ppm |
Table 4: FTIR Spectral Data (Characteristic Absorptions)
| Functional Group | This compound (Expected) | 4-Bromo-2-hydroxybenzoic acid (Expected) |
| O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) | 2500-3300 cm⁻¹ (broad) |
| O-H Stretch (Phenol) | 3200-3600 cm⁻¹ (broad) | 3200-3600 cm⁻¹ (broad) |
| C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ | ~1680 cm⁻¹ |
| C=C Stretch (Aromatic) | ~1600, 1450 cm⁻¹ | ~1610, 1470 cm⁻¹ |
| C-O Stretch | 1200-1300 cm⁻¹ | 1200-1300 cm⁻¹ |
| C-Br Stretch | 500-600 cm⁻¹ | 500-600 cm⁻¹ |
Table 5: Mass Spectrometry Data
| Ion | This compound (Expected m/z) | 4-Bromo-2-hydroxybenzoic acid (Expected m/z) |
| [M]⁺ (Molecular Ion) | 216/218 (due to ⁷⁹Br/⁸¹Br isotopes) | 216/218 (due to ⁷⁹Br/⁸¹Br isotopes) |
| [M-H₂O]⁺ | 198/200 | 198/200 |
| [M-COOH]⁺ | 171/173 | 171/173 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the synthesized acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a significantly larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a benchtop FTIR spectrometer equipped with an ATR accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Analysis: Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal. Collect the sample spectrum. The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualization of Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the structural validation process and a decision-making pathway based on comparative spectral data.
References
- 1. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]
- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 3. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 4. Spectral Database for Organic Compounds (SDBS) - DATACC [datacc.org]
A Comparative Analysis of the Acidity of Bromo-hydroxybenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The acidity, quantified by the acid dissociation constant (pKa), of bromo-hydroxybenzoic acid isomers is a critical physicochemical parameter influencing their reactivity, solubility, and biological activity. The position of the bromo and hydroxyl substituents on the benzoic acid backbone dramatically alters the electronic environment of the carboxylic acid group, leading to a wide range of acidities among the isomers. This guide provides a comparative analysis of these acidities, supported by predicted data, and outlines detailed experimental protocols for their determination.
Data Presentation: Acidity of Bromo-hydroxybenzoic Acid Isomers
The following table summarizes the predicted pKa values for various bromo-hydroxybenzoic acid isomers. These values provide a quantitative basis for comparing the relative acid strengths. It is important to note that these are computationally predicted values and may differ from experimentally determined values.
| Isomer | Structure | Predicted pKa |
| 3-Bromo-2-hydroxybenzoic acid | 2-hydroxy, 3-bromo | 2.43[1][2] |
| 4-Bromo-2-hydroxybenzoic acid | 2-hydroxy, 4-bromo | 2.71[3] |
| 5-Bromo-2-hydroxybenzoic acid | 2-hydroxy, 5-bromo | Not explicitly found, but is an isomer of salicylic acid. |
| 2-Bromo-3-hydroxybenzoic acid | 3-hydroxy, 2-bromo | No predicted value found. |
| 4-Bromo-3-hydroxybenzoic acid | 3-hydroxy, 4-bromo | 3.85[4] |
| 5-Bromo-3-hydroxybenzoic acid | 3-hydroxy, 5-bromo | No predicted value found. |
| 2-Bromo-4-hydroxybenzoic acid | 4-hydroxy, 2-bromo | No predicted value found. |
| 3-Bromo-4-hydroxybenzoic acid | 4-hydroxy, 3-bromo | 4.18 |
| 2-Bromo-5-hydroxybenzoic acid | 5-hydroxy, 2-bromo | 2.73[5] |
| 3-Bromo-5-hydroxybenzoic acid | 5-hydroxy, 3-bromo | 3.69[6] |
| Benzoic Acid (for reference) | - | 4.20[7] |
| Salicylic Acid (2-hydroxybenzoic acid) (for reference) | 2-hydroxy | 2.97[7] |
Factors Influencing Acidity
The acidity of substituted benzoic acids is primarily governed by the electronic effects of the substituents and their positions relative to the carboxyl group. These effects modulate the stability of the carboxylate anion formed upon deprotonation.
-
Inductive Effect (-I): Bromine is an electronegative atom that withdraws electron density from the benzene ring through the sigma bond network. This electron withdrawal stabilizes the negative charge of the carboxylate anion, thereby increasing acidity (lowering the pKa). The inductive effect is distance-dependent, being strongest at the ortho position and weakest at the para position.
-
Resonance Effect (+M): The hydroxyl group has lone pairs of electrons that can be donated into the benzene ring through resonance. This effect increases electron density on the ring, which destabilizes the carboxylate anion and decreases acidity (increases the pKa). The resonance effect is most pronounced at the ortho and para positions.
-
Intramolecular Hydrogen Bonding: In ortho-hydroxybenzoic acids (salicylic acid derivatives), the hydroxyl group can form an intramolecular hydrogen bond with the carboxylate group. This interaction stabilizes the conjugate base, making the acid significantly stronger (lower pKa) than its meta and para isomers. This is often referred to as the "ortho effect."
-
The "Ortho Effect": In addition to hydrogen bonding, steric hindrance from an ortho substituent can force the carboxyl group out of the plane of the benzene ring. This can disrupt the delocalization of the carboxylate group's electrons with the ring, which can either increase or decrease acidity depending on the nature of the substituent.
The interplay of these effects determines the overall acidity of each bromo-hydroxybenzoic acid isomer. For instance, isomers with a hydroxyl group at the 2-position (derivatives of salicylic acid) are expected to be more acidic due to intramolecular hydrogen bonding. The position of the electron-withdrawing bromine atom will further modulate this acidity.
Experimental Protocols
Accurate determination of pKa values is essential for research and development. The two most common methods are potentiometric titration and spectrophotometry.
Protocol 1: Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the bromo-hydroxybenzoic acid isomer with a standardized strong base and monitoring the pH change.
Materials:
-
Bromo-hydroxybenzoic acid isomer
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Deionized water
-
Ethanol (if the isomer is poorly soluble in water)
-
Calibrated pH meter and electrode
-
Burette (50 mL)
-
Beaker (250 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh approximately 0.1-0.3 g of the bromo-hydroxybenzoic acid isomer and dissolve it in a suitable volume of deionized water (e.g., 100 mL). If solubility is an issue, a small amount of ethanol can be used to dissolve the sample before adding water.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
Begin the titration by adding the standardized NaOH solution in small increments (e.g., 0.5-1.0 mL) from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
As the equivalence point is approached (indicated by a more rapid change in pH), reduce the increment volume (e.g., to 0.1-0.2 mL) to obtain a more detailed titration curve.
-
Continue the titration past the equivalence point.
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point). The equivalence point can be determined from the inflection point of the titration curve.
Protocol 2: Determination of pKa by UV-Vis Spectrophotometry
This method is particularly useful for compounds that are sparingly soluble or available in small quantities. It relies on the difference in the UV-Vis absorbance spectra of the protonated and deprotonated forms of the molecule.[8][9][10][11][12]
Materials:
-
Bromo-hydroxybenzoic acid isomer
-
A series of buffer solutions with known pH values spanning the expected pKa range.
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks
Procedure:
-
Prepare a stock solution of the bromo-hydroxybenzoic acid isomer in a suitable solvent (e.g., methanol or ethanol).
-
For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a volumetric flask and diluting to the mark with the buffer. The final concentration of the analyte should be low enough to be within the linear range of the spectrophotometer.
-
Record the UV-Vis absorbance spectrum for each buffered solution over a relevant wavelength range.
-
Identify the wavelengths of maximum absorbance for the fully protonated form (in a highly acidic solution) and the fully deprotonated form (in a highly basic solution).
-
At a selected wavelength where there is a significant difference in absorbance between the two forms, plot the absorbance versus the pH of the buffer solutions.
-
The resulting plot will be a sigmoidal curve. The pKa corresponds to the pH at the inflection point of this curve.
Visualization of Acidity Determinants
The following diagrams illustrate the key concepts influencing the acidity of bromo-hydroxybenzoic acid isomers.
Caption: Factors influencing the acidity of bromo-hydroxybenzoic acid isomers.
Caption: Experimental workflows for pKa determination.
References
- 1. 3-BROMO-2-HYDROXYBENZOIC ACID CAS#: 3883-95-2 [m.chemicalbook.com]
- 2. 3-Bromo-2-hydroxybenzoic acid|lookchem [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-BROMO-3-HYDROXYBENZOIC ACID CAS#: 14348-38-0 [m.chemicalbook.com]
- 5. 2-Bromo-5-hydroxybenzoic acid | 58380-11-3 | Benchchem [benchchem.com]
- 6. 3-BROMO-5-HYDROXYBENZOIC ACID CAS#: 140472-69-1 [m.chemicalbook.com]
- 7. global.oup.com [global.oup.com]
- 8. asianpubs.org [asianpubs.org]
- 9. scirp.org [scirp.org]
- 10. Virtual Labs [mas-iiith.vlabs.ac.in]
- 11. cdn.prexams.com [cdn.prexams.com]
- 12. ivypanda.com [ivypanda.com]
Assessing the Purity of 2-Bromo-4-hydroxybenzoic Acid: A Comparative Guide to Analytical Techniques
For Immediate Release
This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2-Bromo-4-hydroxybenzoic acid, a key intermediate in pharmaceutical and chemical synthesis. Targeted at researchers, scientists, and drug development professionals, this document outlines the principles and practices of purity determination using Differential Scanning Calorimetry (DSC) and compares its performance with alternative methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Acid-Base Titration.
Introduction
Ensuring the purity of starting materials and intermediates like this compound is paramount for the safety, efficacy, and quality of the final product in the pharmaceutical and chemical industries. Even small amounts of impurities can lead to undesirable side reactions, reduced yield, and potential toxicity. This guide details the application of DSC for purity assessment and provides a comparative analysis with other common analytical techniques.
Purity Assessment by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For crystalline organic compounds, the presence of impurities lowers and broadens the melting point. This phenomenon, known as melting point depression, can be quantitatively related to the mole fraction of the impurity using the Van't Hoff equation.
Principle of DSC Purity Determination
The DSC method for purity analysis is based on the Van't Hoff law, which in a simplified form is expressed as:
Ts = T0 - (R * T02 * Xi) / ΔHf
Where:
-
Ts is the sample melting temperature at a given fraction melted.
-
T0 is the melting point of the pure substance.
-
R is the ideal gas constant.
-
Xi is the mole fraction of the impurity.
-
ΔHf is the heat of fusion of the pure substance.
By analyzing the shape of the melting endotherm obtained from a DSC experiment, the purity of the sample can be calculated. It is important to note that this method is most accurate for purity levels above 98.5 mol%.
Comparative Analysis of Purity Assessment Methods
While DSC is a valuable tool, other analytical techniques offer distinct advantages and are often used orthogonally to provide a comprehensive purity profile. The table below summarizes the key performance characteristics of DSC, HPLC, GC, and Titration for the purity assessment of a compound like this compound.
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Acid-Base Titration |
| Principle | Melting point depression | Differential partitioning between mobile and stationary phases | Partitioning between a gaseous mobile phase and a stationary phase | Neutralization of an acid with a standard base |
| Primary Measurement | Heat flow vs. Temperature | Analyte concentration (typically via UV absorbance) | Analyte concentration (various detectors) | Volume of titrant |
| Typical Accuracy | 98.5-99.9 mol% | High (can detect impurities <0.1%) | High (can detect volatile impurities at ppm levels) | High (typically >99%) |
| Precision (RSD) | < 2% | < 1% | < 2% | < 0.5% |
| Specificity | Low (does not identify impurities) | High (can separate and quantify individual impurities) | High (can separate and identify volatile impurities, especially with MS) | Low (measures total acidity) |
| Sample Throughput | Low to medium | High | Medium | High |
| Advantages | - Requires small sample size- No solvents required- Provides information on solid-state properties | - High sensitivity and resolution- Can quantify known and unknown impurities- Well-established and robust | - Excellent for volatile and thermally stable compounds- High sensitivity, especially with MS detection | - Simple, rapid, and cost-effective- High precision |
| Disadvantages | - Only applicable to crystalline solids- Less accurate for low purity samples- Does not identify the impurity | - Requires method development- Uses solvents and generates waste- Not suitable for non-chromophoric impurities (without specialized detectors) | - Requires derivatization for non-volatile compounds- Potential for thermal degradation of the analyte | - Non-specific; titrates all acidic components- Less sensitive than chromatographic methods |
Experimental Protocols
Detailed methodologies for each of the discussed techniques are provided below. These are generalized protocols and may require optimization for specific instrumentation and sample characteristics.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean, hermetically sealed aluminum pan.
-
Reference Preparation: Use an empty, hermetically sealed aluminum pan as the reference.
-
DSC Analysis:
-
Equilibrate the sample at 180 °C.
-
Ramp the temperature from 180 °C to 230 °C at a slow heating rate (e.g., 1-2 °C/min) under a nitrogen purge (50 mL/min).
-
-
Data Analysis: Integrate the melting endotherm and calculate the purity using the instrument's software, which applies the Van't Hoff equation.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).
-
Gradient Program: A suitable gradient to elute this compound and any potential impurities. A starting point could be 95% A and 5% B, ramping to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known weight of the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Analysis: Inject the sample and quantify the main peak and any impurity peaks against a reference standard.
Gas Chromatography (GC) Protocol
Note: As this compound is a non-volatile carboxylic acid, derivatization is required prior to GC analysis.
-
Derivatization: Esterify the carboxylic acid group, for example, by reaction with BF3-methanol or by silylation with a reagent like BSTFA.
-
Instrumentation: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) and a suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow.
-
Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector and Detector Temperature: 250 °C and 300 °C, respectively.
-
Sample Preparation: Dissolve the derivatized sample in a suitable solvent (e.g., dichloromethane).
-
Analysis: Inject the sample and analyze the resulting chromatogram.
Acid-Base Titration Protocol
-
Reagents: Standardized 0.1 M sodium hydroxide (NaOH) solution, phenolphthalein indicator, ethanol.
-
Sample Preparation: Accurately weigh approximately 217 mg of this compound and dissolve it in 50 mL of ethanol.
-
Titration: Add a few drops of phenolphthalein indicator and titrate with the standardized 0.1 M NaOH solution until a persistent pink color is observed.
-
Calculation: Calculate the purity based on the volume of NaOH consumed, its molarity, and the molecular weight of this compound (217.02 g/mol ).
Visualizing the Workflow
The following diagrams illustrate the logical workflow for assessing the purity of this compound using DSC and the comparative relationship between the different analytical methods.
Caption: Workflow for Purity Assessment by DSC.
cross-referencing experimental data with 2-Bromo-4-hydroxybenzoic acid literature values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data for 2-Bromo-4-hydroxybenzoic acid against established literature values. The following sections detail the physical and spectral properties of the compound, alongside standardized experimental protocols for data acquisition and verification.
Data Presentation: Literature vs. Experimental Values
The following tables summarize the key physicochemical properties of this compound (CAS No: 28547-28-6). The "Literature Value" column presents data sourced from scientific databases and supplier specifications, while the "Experimental Value" column provides a template for researchers to record their own findings.
Table 1: Physical Properties
| Property | Literature Value | Experimental Value |
| Melting Point | 151 °C[1][2] | |
| Boiling Point | 206-208 °C[1] | |
| Appearance | Solid[1] | |
| Solubility | ||
| Water | Sparingly soluble (predicted) | |
| Ethanol | Soluble (predicted) | |
| Acetone | Soluble (predicted) |
Table 2: Spectral Data
| Technique | Literature Value (Predicted/Typical) | Experimental Value |
| ¹H NMR | ||
| δ (ppm) in DMSO-d₆ | ~12.5 (s, 1H, COOH), ~10.5 (s, 1H, OH), ~7.7 (d, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~6.9 (dd, 1H, Ar-H) | |
| ¹³C NMR | ||
| δ (ppm) in DMSO-d₆ | ~170 (C=O), ~160 (C-OH), ~135 (C-H), ~125 (C-H), ~120 (C-Br), ~115 (C-H), ~110 (C-COOH) | |
| IR Spectroscopy | ||
| Key Absorptions (cm⁻¹) | 3300-2500 (O-H stretch, carboxylic acid), 3200 (O-H stretch, phenol), ~1680 (C=O stretch), ~1600, ~1450 (C=C stretch, aromatic) | |
| Mass Spectrometry | ||
| Molecular Ion (m/z) | [M]+ at 216/218 (due to Br isotopes) | |
| Key Fragments (m/z) | [M-OH]+, [M-COOH]+, [M-Br]+ |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a standardized guide for researchers to obtain reliable and reproducible data.
Melting Point Determination
Objective: To determine the melting point range of a solid sample of this compound.
Materials:
-
This compound sample
-
Capillary tubes
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is completely dry.
-
Grind a small amount of the sample into a fine powder using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to approximately 20 °C below the expected melting point (151 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last solid crystal melts (the completion of melting).
-
The two recorded temperatures constitute the melting point range.
¹H NMR Spectroscopy
Objective: To obtain a proton nuclear magnetic resonance (¹H NMR) spectrum of this compound for structural elucidation.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tube
-
Pipette
-
Vortex mixer
Procedure:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a small vial.
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution into a clean, dry NMR tube.
-
Cap the NMR tube and wipe the outside clean.
-
Insert the NMR tube into the spinner turbine and adjust the depth.
-
Place the sample in the NMR spectrometer and acquire the spectrum according to the instrument's standard operating procedure.
IR Spectroscopy (KBr Pellet Method)
Objective: To obtain an infrared (IR) spectrum of this compound to identify its functional groups.
Materials:
-
This compound sample (1-2 mg)
-
Potassium bromide (KBr), IR grade (100-200 mg)
-
Agate mortar and pestle
-
Pellet press
-
IR spectrometer
Procedure:
-
Thoroughly dry the this compound sample and the KBr.
-
In an agate mortar, grind 1-2 mg of the sample with 100-200 mg of KBr until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into the collar of a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the press.
-
Place the pellet in the sample holder of the IR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Visualizations
The following diagrams illustrate the workflow for data cross-referencing and a key analytical process.
Caption: Workflow for cross-referencing experimental data with literature values.
Caption: Experimental workflow for IR spectroscopy using the KBr pellet method.
References
2-Bromo-4-hydroxybenzoic Acid: A Versatile Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
2-Bromo-4-hydroxybenzoic acid is a versatile building block in medicinal chemistry, offering a unique combination of reactive functional groups that can be strategically modified to develop novel therapeutic agents. Its structure, featuring a carboxylic acid, a hydroxyl group, and a bromine atom on an aromatic ring, provides multiple points for derivatization, allowing for the fine-tuning of physicochemical and pharmacological properties. This guide explores the potential of this compound as a starting scaffold in three key therapeutic areas: diabetes, oncology, and infectious diseases, by examining case studies of structurally related compounds.
Case Study 1: Targeting Type 2 Diabetes through Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway. Its inhibition is a validated strategy for the treatment of type 2 diabetes. Brominated phenolic compounds have shown promise as potent and selective PTP1B inhibitors.
Comparative Analysis of PTP1B Inhibitors
A study on a series of bromophenol derivatives demonstrated their potential as PTP1B inhibitors. The lead compound, Compound 4e , and its more potent derivative, Compound 4g , serve as excellent examples of the potential of this chemical class.
| Compound ID | Structure | PTP1B IC50 (µM) | Selectivity |
| Compound 4e | 2,2',3,5'-tetrabromo-4,4',5-trihydroxydiphenylmethane | 2.42 | - |
| Compound 4g | 2,2',3,3',5,5'-hexabromo-4,4'-dihydroxydiphenylmethane | 0.68 | High selectivity against TCPTP, LAR, SHP-1, SHP-2 |
| Oleanolic Acid | Triterpenoid (Natural Product) | 3.1 | - |
| Suramin | Polysulfonated Naphthylurea (Non-selective) | 5.8 | Non-selective |
Data for Compounds 4e and 4g are from a study on bromophenol derivatives as PTP1B inhibitors[1].
Signaling Pathway and Experimental Workflow
The inhibition of PTP1B enhances insulin signaling, leading to increased glucose uptake and improved glycemic control.
Caption: Inhibition of PTP1B enhances the insulin signaling pathway.
Experimental Protocol: In Vitro PTP1B Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of a compound against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT).
-
PTP1B Enzyme: Recombinant human PTP1B (catalytic domain) is diluted in assay buffer to a final concentration of 0.1 µg/mL.
-
Substrate: p-Nitrophenyl phosphate (pNPP) is dissolved in assay buffer to a final concentration of 2 mM.
-
Test Compound: A stock solution of the test compound is prepared in DMSO and serially diluted in assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of the PTP1B enzyme solution to the wells of a 96-well microplate.
-
Add 25 µL of the test compound at various concentrations to the wells. A vehicle control (DMSO) and a positive control (a known PTP1B inhibitor) are also included.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 3 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Case Study 2: Potential in Oncology
The structural motif of bromo-hydroxy-aromatic compounds is found in various natural products and synthetic molecules with anticancer activity. Derivatives of this compound can be explored for their potential to inhibit cancer cell proliferation.
Comparative Analysis of Anticancer Activity
A chalcone derivative incorporating a bromo-hydroxy aromatic moiety, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone , has been synthesized and evaluated for its cytotoxic activity against the MCF-7 breast cancer cell line.
| Compound | Cancer Cell Line | IC50 | Class of Compound |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 | 42.19 µg/mL | Chalcone Derivative |
| Doxorubicin | MCF-7 | ~0.05-0.5 µM | Anthracycline Chemotherapy |
| Paclitaxel | MCF-7 | ~2-10 nM | Taxane Chemotherapy |
Data for the chalcone derivative is from a study on its synthesis and anticancer activity[2]. IC50 values for Doxorubicin and Paclitaxel are typical literature values and can vary.
Experimental Workflow for Anticancer Drug Screening
A typical workflow for evaluating the anticancer potential of new chemical entities involves a series of in vitro assays.
Caption: A general workflow for in vitro and in vivo screening of anticancer compounds.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compound (derived from this compound). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
The cells are incubated with the compound for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for another 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plate is gently shaken for 10 minutes to ensure complete dissolution.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Case Study 3: Development of Novel Antimicrobial Agents
The emergence of antibiotic-resistant bacteria is a major global health threat, necessitating the discovery of new antimicrobial agents. The bromo-hydroxy-aromatic scaffold can be a starting point for the development of novel antibacterial compounds.
Comparative Analysis of Antimicrobial Activity
A study on peptide and Schiff bases derived from bromo-hydroxy-aromatic aldehydes has identified compounds with potent antibacterial activity. Compound 2d from this study serves as a relevant example.
| Compound | Target Organism | MIC (µg/mL) | Class of Compound |
| Compound 2d (a bromo-hydroxy Schiff base) | Staphylococcus aureus | 0.39 - 3.13 | Schiff Base Derivative |
| Escherichia coli | 0.39 - 3.13 | ||
| Vancomycin | Staphylococcus aureus | 0.5 - 2 | Glycopeptide Antibiotic |
| Ciprofloxacin | Escherichia coli | 0.004 - 0.125 | Fluoroquinolone Antibiotic |
Data for Compound 2d is from a study on peptide and Schiff bases as targeted antibiotics[3]. MIC values for Vancomycin and Ciprofloxacin are typical literature values and can vary depending on the bacterial strain.
Logical Relationship in Antimicrobial Drug Discovery
The process of discovering and developing new antimicrobial agents involves a series of logical steps from initial screening to lead optimization.
Caption: Logical progression in the discovery of new antimicrobial agents.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a density corresponding to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
The inoculum is then diluted to a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
A stock solution of the test compound is prepared in a suitable solvent.
-
Serial two-fold dilutions of the compound are prepared in the broth medium in a 96-well microplate.
-
-
Inoculation and Incubation:
-
Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
A positive control well (broth with bacteria, no antimicrobial) and a negative control well (broth only) are included.
-
The microplate is incubated at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, the wells are visually inspected for turbidity.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.
-
This guide illustrates the significant potential of this compound as a versatile scaffold for the development of novel therapeutics. The presented case studies, based on structurally related compounds, provide a strong rationale for further exploration of its derivatives in the fields of metabolic diseases, oncology, and infectious diseases. The detailed experimental protocols offer a starting point for researchers to evaluate the biological activities of their synthesized compounds.
References
- 1. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antibacterial activities and molecular docking studies of peptide and Schiff bases as targeted antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Bromo-4-hydroxybenzoic Acid: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling 2-Bromo-4-hydroxybenzoic acid must adhere to strict safety and disposal protocols to mitigate risks and ensure a safe laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, in line with established safety standards for halogenated organic compounds.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) is mandatory to prevent exposure.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Tightly fitting safety goggles or a face shield.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling.[4][5] |
| Body Protection | A fully buttoned lab coat. For larger spills or where significant contact is possible, fire/flame resistant and impervious clothing is recommended.[3][4] |
| Respiratory Protection | Use only in a well-ventilated area or within a certified laboratory chemical fume hood.[1][4] If exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[3] |
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be managed as hazardous waste.[2] Do not discharge into drains or the environment.[1][6]
-
Waste Segregation:
-
Collect waste this compound, whether in solid form or in solution, in a designated and properly labeled hazardous waste container.
-
This compound is a halogenated organic waste and should be collected in containers specifically marked for this category of chemical waste.[7][8]
-
Do not mix with other waste streams, particularly incompatible materials such as strong oxidizing agents, bases, or non-halogenated organic wastes.[4][8]
-
-
Container Management:
-
Use a sealable, airtight, and chemically compatible waste container.[4]
-
Ensure the container is clearly labeled with "Hazardous Waste" and the specific contents ("this compound," "Halogenated Organic Waste").[7]
-
Keep the waste container closed when not in use and store it in a cool, dry, and well-ventilated area away from heat and sources of ignition.[1][2]
-
-
Disposal of Contaminated Materials:
-
Spill Management:
-
In the event of a small spill, ensure the area is well-ventilated and remove all sources of ignition if the material is flammable.[1][7]
-
Wear appropriate PPE.
-
Absorb the spill with an inert, dry material and collect it into a suitable, labeled container for disposal.[1][4]
-
For larger spills, evacuate the area and consult with an expert or emergency responders.[6]
-
-
Final Disposal:
-
The final disposal of the hazardous waste must be conducted through a licensed professional waste disposal service or an approved waste disposal plant.[1][2][5]
-
Waste may be disposed of via incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Always consult and adhere to all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 2-Bromo-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-Bromo-4-hydroxybenzoic acid. The following procedural guidance is designed to ensure a safe laboratory environment and compliance with safety regulations.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as toxic if swallowed and can cause serious eye damage and respiratory irritation.[1][2] Adherence to the safety protocols outlined below is critical to minimize risk.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Face Shield | Recommended when there is a risk of splashing or dust generation. | |
| Skin Protection | Chemical-resistant Gloves | Nitrile, Neoprene, or Viton/Butyl gloves are recommended for handling aromatic and halogenated compounds. Always inspect gloves for integrity before use and never reuse disposable gloves. Change gloves immediately if contaminated. |
| Laboratory Coat | A flame-resistant and impervious lab coat should be worn to protect against skin contact.[1] | |
| Closed-toe Shoes | Required to protect feet from spills. | |
| Respiratory Protection | Full-face Respirator | Use a full-face respirator with appropriate cartridges if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] A dust mask (e.g., N95) may be sufficient for handling small quantities in a well-ventilated area. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following step-by-step procedure is mandatory when working with this compound.
-
Preparation and Engineering Controls:
-
Donning PPE:
-
Put on all required PPE as specified in the table above before handling the chemical.
-
-
Handling the Chemical:
-
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material and place it into a designated, labeled hazardous waste container. Avoid generating dust.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Collect all waste this compound in a clearly labeled, sealed, and compatible container designated for hazardous chemical waste.[3]
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Arrange for disposal through a licensed hazardous waste disposal company.[3]
-
-
Contaminated PPE and Materials:
-
All disposable PPE (gloves, etc.) and any materials (e.g., weighing paper, absorbent pads) that have come into contact with this compound must be treated as hazardous waste.
-
Place all contaminated materials in a designated, sealed hazardous waste container for disposal.
-
Workflow for Handling this compound
Caption: Logical workflow for handling this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
